2-Hydrazinyl-4-methylbenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-3-2-4-6-7(5)10-8(11-9)12-6/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNRVWOUASMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066562 | |
| Record name | 2(3H)-Benzothiazolone, 4-methyl-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20174-68-9 | |
| Record name | 2-Hydrazino-4-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20174-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-hydrazinyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020174689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2-hydrazinyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Benzothiazolone, 4-methyl-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzothiazol-2(3H)-one hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Hydrazinyl-4-methylbenzo[d]thiazole (CAS No: 20174-68-9). This heterocyclic compound is a key intermediate in the synthesis of various biologically active molecules, including agrochemicals and potential therapeutic agents. This document details its molecular structure, physicochemical characteristics, spectroscopic signature, and reactivity. Furthermore, it outlines established synthetic protocols and explores its current and potential applications in drug discovery and materials science, offering valuable insights for researchers and professionals in these fields.
Introduction and Molecular Structure
This compound, also known by its IUPAC name (4-methyl-1,3-benzothiazol-2-yl)hydrazine, is a heterocyclic organic compound featuring a benzothiazole core substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position.[1] The presence of the reactive hydrazinyl moiety and the versatile benzothiazole scaffold makes this molecule a valuable building block in synthetic chemistry.[2] Its molecular formula is C₈H₉N₃S, and it has a molecular weight of 179.24 g/mol .[3]
The fundamental structure consists of a benzene ring fused to a thiazole ring. The methyl group at position 4 can influence the molecule's solubility and stability, while the active hydrazinyl group at position 2 is the primary site for a variety of chemical transformations, such as condensation and nucleophilic substitution reactions.[3][4]
Below is a diagram illustrating the core chemical structure and a logical breakdown of its key functional components.
Caption: Figure 1: Molecular structure and key functional groups of this compound.
Physicochemical and Crystallographic Properties
The physical and chemical properties of a compound are critical for its application in research and development. This compound is typically a white to light-gray, needle-like crystalline solid.[5] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[3]
Core Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃S | [1] |
| Molecular Weight | 179.24 g/mol | [3] |
| Melting Point | 163-169 °C | [5] |
| Boiling Point (Predicted) | 351.5 ± 35.0 °C | [5] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 2.62 ± 0.20 | [5] |
| XLogP3-AA | 2.3 | [6] |
| Topological Polar Surface Area | 79.2 Ų | [6] |
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of this compound. The compound crystallizes in the monoclinic crystal system with the space group P2₁.[3][6] The benzothiazole ring system is nearly planar. In the crystal lattice, molecules are linked by intermolecular N-H···N hydrogen bonds, forming sheets along the (001) plane.[6]
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [3][6] |
| Space Group | P2₁ | [3][6] |
| a | 3.893 (2) Å | [6] |
| b | 7.312 (4) Å | [6] |
| c | 14.137 (8) Å | [6] |
| β | 93.416 (13)° | [6] |
| Volume | 401.7 (4) ų | [6] |
| Z | 2 | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals corresponding to the different protons in the molecule. In a deuterated chloroform (CDCl₃) solvent, the aromatic methyl group protons typically appear as a sharp singlet at approximately δ 2.54 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups. These vibrational modes provide confirmatory evidence of the molecular structure.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. Under electrospray ionization (ESI) conditions, this compound typically shows a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 180.0526, which is consistent with the calculated exact mass.[3]
Chemical Reactivity and Synthesis
The chemical behavior of this compound is largely dictated by the reactivity of the hydrazinyl group.
Key Reactions
-
Condensation Reactions: The hydrazinyl group readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone for the synthesis of a wide array of derivatives with potential biological activities.[4][7]
-
Nucleophilic Substitution: The terminal nitrogen atom of the hydrazine moiety can act as a nucleophile, participating in substitution reactions.[4]
-
Cyclization Reactions: The bifunctional nature of the molecule allows it to be used in the synthesis of various fused heterocyclic systems.
Caption: Figure 2: Major reaction types involving the hydrazinyl group of the title compound.
Synthetic Protocols
Several methods for the synthesis of this compound have been reported. A common and effective approach involves the reaction of a 2-substituted-4-methylbenzothiazole with hydrazine hydrate.
Protocol: Synthesis from 4-Methyl-2-aminobenzothiazole [8]
-
Reaction Setup: To a suspension of 4-methyl-2-aminobenzothiazole in ethylene glycol, add an excess of hydrazine hydrate and a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to 120-130 °C and reflux for 3-6 hours under a nitrogen atmosphere.
-
Isolation: Cool the mixture to room temperature, which should induce precipitation of the product.
-
Purification: Collect the precipitate by filtration and wash with ethanol to yield the final product as a white crystalline solid.
Applications in Research and Development
The unique structural features of this compound make it a compound of significant interest in several fields.
-
Agrochemicals: It is a known intermediate in the synthesis of the fungicide tricyclazole.[5]
-
Pharmaceutical Chemistry: This molecule serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a range of biological activities, including:
-
Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.[4]
-
Anti-inflammatory Effects: Certain modified structures show potential as anti-inflammatory agents.[4][7]
-
Antitumor Potential: The benzothiazole core is a well-known pharmacophore in anticancer drug design, and derivatives of this compound are being explored for this purpose.[4]
-
Enzyme Inhibition: Derivatives have been investigated as inhibitors of enzymes such as H+/K+ ATPase, which is a target for drugs that reduce gastric acid.[7]
-
-
Materials Science: The fluorescent properties of the benzothiazole moiety suggest potential applications in the development of functional materials.[2]
Safety and Handling
As with many hydrazine derivatives, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
Conclusion
This compound is a heterocyclic compound with a rich chemical profile and significant potential for a broad range of applications. Its well-defined structure, characterized by a reactive hydrazinyl group appended to a benzothiazole core, makes it a valuable intermediate in organic synthesis. The continued exploration of its derivatives is likely to yield novel compounds with important applications in medicine, agriculture, and materials science. This guide provides a foundational understanding of its core properties to support and inspire further research and development efforts.
References
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Liu, X.-F., Yu, X.-Y., & Jiang, S.-L. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1641. [Link]
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ChemBK. (2024, April 9). 2-hydrazine-4-methylbenzothiazole. Retrieved from [Link]
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PubChem. Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved from [Link]
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Quinoline. 2-Hydrazine-4-methylbenzothiazole Manufacturer & Supplier China. Retrieved from [Link]
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PrepChem.com. Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from [Link]
- Google Patents. KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.
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Kumar, A., Sharma, S., Sharma, R., & Kumar, P. (2019). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 9(1), 1-13. [Link]
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physicochemical characteristics of 2-Hydrazinyl-4-methylbenzo[d]thiazole
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Introduction: A Versatile Heterocyclic Scaffold
This compound, a heterocyclic compound identified by the CAS Number 20174-68-9, is a molecule of significant interest in contemporary chemical and pharmaceutical research.[1][2] Structurally, it integrates a benzothiazole core, substituted with a methyl group at the 4-position, and a reactive hydrazine moiety at the 2-position.[3] This unique combination of functional groups imparts a versatile chemical reactivity, establishing it as a valuable precursor and building block in various synthetic applications.[4] With a molecular formula of C₈H₉N₃S and a molecular weight of 179.24 g/mol , this compound serves as a key intermediate in the development of novel therapeutic agents, agrochemicals, and functional materials.[1][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making a thorough understanding of its core physicochemical characteristics essential for researchers in drug discovery and development.[1][3]
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for its handling, reaction design, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | (4-methyl-1,3-benzothiazol-2-yl)hydrazine | [1][5] |
| CAS Number | 20174-68-9 | [1][2] |
| Molecular Formula | C₈H₉N₃S | [1][3] |
| Molecular Weight | 179.24 g/mol | [1][5][6] |
| Appearance | White needle-like crystals | [2][6] |
| Melting Point | 167-169 °C | [2][6] |
| Boiling Point | 351.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 2.62 ± 0.20 (Predicted) | [2] |
| XLogP3 | 2.3 | [5][6] |
| Topological Polar Surface Area | 79.2 Ų | [5][6] |
Synthetic Methodologies: Rationale and Protocol
The synthesis of this compound is most commonly achieved through the nucleophilic displacement of a suitable leaving group from the 2-position of the benzothiazole ring by hydrazine. One well-documented method involves the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate.[2][6]
Causality in Experimental Design
The choice of reagents and conditions is dictated by chemical principles. 4-methyl-2-aminobenzothiazole serves as the readily available starting material. Hydrazine hydrate acts as both the nucleophile and, in excess, as a solvent. The reaction is typically conducted in a high-boiling solvent like ethylene glycol, which allows the mixture to be heated to the high temperatures (120-135 °C) required to drive the reaction to completion.[6][7] The addition of a strong acid, such as hydrochloric acid, can facilitate the reaction by protonating the exocyclic amino group, making it a better leaving group.[6]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is a synthesized representation of common laboratory procedures.[6][7]
-
Setup: To a suitable high-pressure reaction vessel or a round-bottom flask equipped with a reflux condenser, add 4-methyl-2-aminobenzothiazole (1 equivalent).
-
Reagent Addition: Add ethylene glycol as a solvent, followed by an excess of hydrazine hydrate (e.g., 10-12 equivalents). If required, add concentrated hydrochloric acid catalytically.
-
Reaction: Heat the mixture under a nitrogen atmosphere to 120-130 °C and maintain this temperature with stirring for 5-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with a suitable solvent, such as ethanol, to remove residual ethylene glycol and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to yield this compound as white, needle-like crystals.[6]
Spectroscopic and Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation and characterization of the molecule.
Caption: Logical workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides definitive evidence of the molecular structure by mapping the chemical environments of the protons. A spectrum recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) shows characteristic resonances.[1][6]
-
Methyl Protons (-CH₃): A sharp singlet is observed around δ 2.54 ppm, integrating to three protons, confirming the 4-methyl substituent.[1]
-
Aromatic Protons (Ar-H): The protons on the benzene ring appear in the aromatic region (typically δ 6.8-7.5 ppm).[6]
-
Hydrazine Protons (-NH-NH₂): The protons of the hydrazine group can appear as broad singlets and their chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, distinct signals for the NH and NH₂ protons can be observed.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.[1] Key absorption bands include:
-
N-H Stretching: Vibrations from the hydrazine moiety typically appear as sharp bands in the 3100-3400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.[8]
-
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the thiazole ring is a characteristic feature.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the benzene ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.[1]
-
Molecular Ion Peak: Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is observed with high accuracy. The experimental mass-to-charge ratio (m/z) of approximately 180.0526 aligns closely with the calculated value for the formula C₈H₁₀N₃S⁺.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.[1][9]
-
Crystal System: The compound crystallizes in the monoclinic crystal system with the space group P2₁.[1][9]
-
Molecular Geometry: Analysis reveals that the benzothiazole ring system is nearly planar.[9]
-
Intermolecular Interactions: In the solid state, the crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which link adjacent molecules into sheets.[9]
Chemical Reactivity and Applications
The dual functionality of the hydrazine group and the benzothiazole scaffold makes this compound a versatile synthon.[4]
-
Condensation Reactions: The hydrazine moiety readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone for creating libraries of new compounds for biological screening.[1]
-
Nucleophilic Substitution: The nitrogen atoms of the hydrazine group can act as nucleophiles in various substitution reactions.[1]
-
Pharmaceutical and Medicinal Chemistry: It is a key building block for developing novel drug candidates.[3] Derivatives have shown potential as antimicrobial, anti-inflammatory, and antitumor agents.[1][3]
-
Agrochemicals: The compound is an important intermediate in the synthesis of fungicides, such as tricyclazole.[2]
-
Ligand Synthesis: It serves as a precursor for synthesizing ligands capable of forming stable complexes with various metal ions, with applications in coordination chemistry and catalysis.[1]
Safety and Handling
As with many hydrazine derivatives, this compound requires careful handling due to its potential hazards.[4]
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[5]
-
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Conclusion
This compound is a well-characterized heterocyclic compound with a rich profile of physicochemical properties. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in medicinal chemistry, agrochemistry, and material science. The comprehensive understanding of its spectroscopic signatures, crystal structure, and chemical behavior, as detailed in this guide, provides the foundational knowledge necessary for its effective application in the synthesis of novel and functional molecules.
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- Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem. PubChem.
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An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydrazinyl-4-methylbenzo[d]thiazole
This guide provides a detailed exploration of the molecular structure and conformational properties of 2-Hydrazinyl-4-methylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights grounded in experimental data and computational analysis.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole is a bicyclic heterocyclic compound that has garnered substantial attention in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[4][5] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The incorporation of a hydrazinyl group at the 2-position of the benzothiazole ring system introduces a reactive and versatile functional group, making 2-hydrazinylbenzothiazole derivatives valuable precursors for the synthesis of more complex bioactive molecules, such as hydrazones.[4][5][6] The specific compound of interest, this compound (molecular formula C₈H₉N₃S), features a methyl group at the 4-position, which can influence its steric and electronic properties.[1]
Molecular Structure and Identity
The fundamental identity of this compound is established by its molecular formula, C₈H₉N₃S, and a molecular weight of 179.24 g/mol .[1][7] Its structure consists of a fused benzene and thiazole ring system, with a hydrazinyl (-NHNH₂) group attached to the carbon at the 2-position and a methyl (-CH₃) group at the 4-position.
| Identifier | Value |
| IUPAC Name | (4-methyl-1,3-benzothiazol-2-yl)hydrazine[1][7] |
| CAS Number | 20174-68-9[1][7] |
| Molecular Formula | C₈H₉N₃S[1][2][7] |
| Molecular Weight | 179.24 g/mol [1][7] |
| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NN[1][7] |
| InChI Key | DYWNRVWOUASMDT-UHFFFAOYSA-N[1][7] |
Part 1: Experimental Determination of Molecular Structure
The definitive three-dimensional arrangement of atoms and the intermolecular interactions of this compound in the solid state have been elucidated through single-crystal X-ray diffraction.[1]
X-Ray Crystallography
Single-crystal X-ray diffraction analysis provides the most accurate and detailed information about the molecular geometry and packing in the crystalline state.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Key Findings from Crystallographic Studies:
-
Crystal System and Space Group: The compound crystallizes in the monoclinic crystal system with the space group P2₁.[1][8] This non-centrosymmetric space group suggests the potential for unique physical properties.[1]
-
Molecular Planarity: The fused benzothiazole ring system is nearly planar.[8] However, the terminal -NH₂ group of the hydrazinyl moiety shows a slight deviation from this plane.[8]
-
Intermolecular Interactions: In the crystal lattice, molecules are linked by N—H⋯N hydrogen bonds, forming sheets in the (001) plane.[8] This hydrogen bonding network is a critical factor in the stability of the crystal structure.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic[1][8] |
| Space Group | P2₁[1][8] |
| Key Interactions | N—H⋯N hydrogen bonds[8] |
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the molecular structure in solution and providing insights into the chemical environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the methyl protons, and the protons of the hydrazinyl group.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands for this compound would include N-H stretching frequencies for the hydrazine group and C=N stretching for the thiazole ring.
Part 2: Conformational Analysis and Computational Insights
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution or in a biological environment can be more dynamic. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape.[9][10]
Rotational Isomers of the Hydrazinyl Group
A key conformational feature of this compound is the rotation around the C-N bond connecting the hydrazinyl group to the benzothiazole ring. This can lead to different spatial arrangements of the -NHNH₂ group relative to the ring system. Computational studies on similar hydrazinyl-thiazole derivatives can provide insights into the relative energies of these conformers and the rotational barriers between them.[10][11]
Workflow for DFT-Based Conformational Analysis
Caption: A typical workflow for computational conformational analysis using DFT.
Frontier Molecular Orbitals (FMOs) and Reactivity
DFT calculations can also be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule.[11] A smaller energy gap suggests higher reactivity.
-
HOMO: The distribution of the HOMO often indicates the regions of the molecule that are most likely to act as electron donors in a chemical reaction.
-
LUMO: The distribution of the LUMO indicates the regions most likely to act as electron acceptors.
These analyses are crucial for understanding the molecule's potential interactions with biological targets, such as enzymes or receptors.
Part 3: Synthesis and Chemical Reactivity
The utility of this compound in drug development is intrinsically linked to its synthesis and subsequent chemical reactivity.
Synthetic Pathways
Several methods for the synthesis of 2-hydrazinylbenzothiazole derivatives have been reported. A common approach involves the reaction of a corresponding 2-aminobenzothiazole with hydrazine hydrate.[12][13] An alternative, potentially greener synthesis avoids the use of the toxic hydrazine hydrate by performing a diazo reaction on 4-methyl-2-aminobenzothiazole, followed by a reduction step.[14]
Generalized Synthetic Scheme
Caption: A simplified synthetic route to this compound.
Key Chemical Reactions
The hydrazinyl group is a potent nucleophile and can participate in a variety of chemical reactions, most notably condensation reactions with aldehydes and ketones to form hydrazones.[1] This reactivity is fundamental to its use as a building block for creating libraries of diverse compounds for biological screening.[4][5]
-
Hydrazone Formation: The reaction with aldehydes or ketones is a cornerstone of its synthetic utility, leading to the formation of Schiff bases with a -C=N-NH- linkage. These hydrazone derivatives have shown a wide range of pharmacological activities.[6][12]
-
Nucleophilic Substitution: The nitrogen atoms of the hydrazine moiety can act as nucleophiles in substitution reactions.[1]
-
Cyclization Reactions: The bifunctional nature of this compound allows it to be used in the synthesis of various fused heterocyclic systems.
Conclusion and Future Directions
This compound is a molecule with a well-defined solid-state structure, characterized by a planar benzothiazole core and significant intermolecular hydrogen bonding. Its conformational flexibility, primarily due to the rotation of the hydrazinyl group, and its electronic properties can be effectively modeled using computational methods like DFT. The established synthetic routes and the versatile reactivity of the hydrazinyl group make it a valuable scaffold for the development of novel therapeutic agents. Future research should focus on leveraging this structural and conformational understanding to design and synthesize derivatives with enhanced biological activity and target specificity.
References
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Spectral Elucidation of 2-Hydrazinyl-4-methylbenzo[d]thiazole: A Technical Guide
This technical guide provides an in-depth spectral analysis of 2-Hydrazinyl-4-methylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationship between the molecular structure and its spectral characteristics, providing a framework for the unambiguous structural confirmation of this and similar benzothiazole derivatives.
Introduction: The Structural Significance of this compound
This compound (C₈H₉N₃S, Molar Mass: 179.24 g/mol ) is a benzothiazole derivative featuring a hydrazine substituent at the 2-position and a methyl group at the 4-position of the fused benzene ring.[1][2][3] The benzothiazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] Consequently, the precise and unequivocal confirmation of its molecular structure through spectroscopic methods is a critical step in the research and development pipeline. This guide will dissect the spectral data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to provide a comprehensive structural portrait of the molecule.
"C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5]; "C1" -- "S1" [len=1.5]; "S1" -- "C7" [len=1.5]; "C7" -- "N1" [len=1.5]; "N1" -- "C6" [len=1.5]; "C2" -- "C8" [len=1.5]; "C7" -- "N2" [len=1.5]; "N2" -- "N3" [len=1.5]; "C3" -- "H1" [len=1.0]; "C4" -- "H2" [len=1.0]; "C5" -- "H3" [len=1.0]; "C8" -- "H4" [len=1.0]; "C8" -- "H5" [len=1.0]; "C8" -- "H6" [len=1.0]; "N2" -- "H7" [len=1.0]; "N3" -- "H8" [len=1.0]; "N3" -- "H9" [len=1.0]; }
Figure 1: Molecular Structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure.
Experimental Protocol for NMR Analysis
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals of the analyte. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound in CDCl₃ provides a clear and interpretable set of signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 2.54 | Singlet | - | 3H | -CH₃ |
| 4.82 | Singlet | - | 2H | -NH₂ |
| 7.01 | Triplet | 8.0 | 1H | Ar-H |
| 7.11 | Doublet | 7.2 | 1H | Ar-H |
| 7.46 | Doublet | 8.0 | 1H | Ar-H |
Interpretation:
-
Methyl Protons (δ 2.54): The sharp singlet integrating to three protons is characteristic of a methyl group attached to an aromatic ring.[1] Its upfield position relative to the aromatic protons is expected due to the shielding effect of the benzene ring.
-
Hydrazine Protons (δ 4.82): The singlet at 4.82 ppm, integrating to two protons, is assigned to the terminal amino group (-NH₂) of the hydrazine moiety.[1] The absence of coupling indicates that these protons are not adjacent to any other protons.
-
Aromatic Protons (δ 7.01, 7.11, 7.46): The signals in the downfield region are characteristic of protons on a benzene ring.[1] The triplet and two doublets, each integrating to one proton, confirm the presence of three adjacent protons on the aromatic ring, consistent with the 4-methyl substitution pattern. The coupling constants provide further information about the connectivity of these protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, further confirming its structure.
| Chemical Shift (δ, ppm) | Assignment |
| 18.2 | -CH₃ |
| 118.5 | Ar-C |
| 121.6 | Ar-C |
| 126.6 | Ar-C |
| 128.7 | Ar-C |
| 130.4 | Ar-C |
| 151.1 | C=N (Thiazole) |
| 173.4 | C-S (Thiazole) |
Interpretation:
-
Methyl Carbon (δ 18.2): The upfield signal at 18.2 ppm is assigned to the methyl carbon.[1]
-
Aromatic Carbons (δ 118.5 - 130.4): The group of signals in this region corresponds to the six carbons of the benzene ring.[1] The specific chemical shifts are influenced by the substituents on the ring.
-
Thiazole Carbons (δ 151.1, 173.4): The two downfield signals are characteristic of the carbons within the thiazole ring. The signal at 151.1 ppm is assigned to the imine carbon (C=N), and the signal at 173.4 ppm is attributed to the carbon atom bonded to the sulfur atom.[1] These chemical shifts are diagnostic for the benzothiazole core structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Analysis
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Analysis
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3340-3310 | Medium-Weak | N-H stretching (hydrazine) |
| 1600 | Medium | Benzothiazole ring vibration |
| 890-880 | Medium | N-N stretching |
| 850-750 | Medium | C-S stretching |
Interpretation:
-
N-H Stretching (3340-3310 cm⁻¹): The bands in this region are characteristic of the stretching vibrations of the N-H bonds in the hydrazine group.[1]
-
Benzothiazole Ring Vibration (1600 cm⁻¹): This absorption is attributed to the stretching vibrations within the benzothiazole ring system.
-
N-N Stretching (890-880 cm⁻¹): This band corresponds to the stretching vibration of the nitrogen-nitrogen single bond in the hydrazine moiety.
-
C-S Stretching (850-750 cm⁻¹): The absorption in this region is indicative of the carbon-sulfur bond stretching within the thiazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer further structural insights.
Experimental Protocol for Mass Spectrometry
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized to form predominantly protonated molecules [M+H]⁺.
Instrumentation and Data Acquisition: A high-resolution mass spectrometer is used to obtain an accurate mass measurement, which is crucial for confirming the molecular formula.
Mass Spectral Analysis
The high-resolution mass spectrum of this compound provides definitive confirmation of its molecular formula.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 180.0517 | 180.0526 | C₈H₁₀N₃S⁺ |
Interpretation:
-
Molecular Ion Peak: The observed protonated molecular ion peak at m/z 180.0526 is in excellent agreement with the calculated mass for the molecular formula C₈H₁₀N₃S⁺.[1] This provides strong evidence for the elemental composition of the molecule.
Fragmentation Pathway: While a detailed experimental fragmentation spectrum is not available, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound under mass spectrometric conditions can be proposed. A primary fragmentation would likely involve the cleavage of the C-N bond connecting the hydrazine group to the benzothiazole ring, leading to the formation of a stable benzothiazole cation.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, identifying the methyl, hydrazine, and aromatic moieties and their connectivity. The IR spectrum confirms the presence of key functional groups, particularly the N-H bonds of the hydrazine and the characteristic vibrations of the benzothiazole ring. Finally, high-resolution mass spectrometry validates the molecular formula of the compound. This comprehensive spectral analysis serves as a robust and reliable method for the structural characterization of this important heterocyclic compound, underpinning its further investigation and application in drug discovery and development.
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Degres Journal. (2024). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Degres Journal, 9(10). [Link]
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synthesis and characterization of 2-Hydrazinyl-4-methylbenzo[d]thiazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Foreword: The Scientific Value of the Benzothiazole Scaffold
The benzothiazole moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the design of novel therapeutic agents.[1][2] Its unique heterocyclic structure imparts a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] Within this important class of compounds, this compound (C₈H₉N₃S) emerges as a critical intermediate and a molecule of significant interest.[3][5] Its hydrazine functional group provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries, particularly hydrazone derivatives, for drug discovery programs.[6]
This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established laboratory protocols and analytical validation. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this valuable chemical entity.
Part 1: Synthesis—From Precursor to Product
The synthesis of this compound is most reliably achieved through the nucleophilic displacement of a suitable leaving group at the 2-position of the 4-methylbenzothiazole core by hydrazine. The most common and well-documented precursor for this transformation is 4-methyl-2-aminobenzothiazole.
The Core Rationale: Why this Pathway?
The selected synthetic route leverages the inherent reactivity of the 2-position of the benzothiazole ring system. The reaction proceeds via a nucleophilic substitution mechanism where hydrazine hydrate, a potent nucleophile, displaces the amino group of 4-methyl-2-aminobenzothiazole.
-
Choice of Precursor: 4-methyl-2-aminobenzothiazole is a readily available and stable starting material.[7]
-
Choice of Reagent: Hydrazine hydrate (N₂H₄·H₂O) serves as the source of the hydrazinyl nucleophile. It is used in excess to drive the reaction to completion.
-
Choice of Solvent: A high-boiling point solvent, such as ethylene glycol, is crucial.[8][9] The reaction requires elevated temperatures (typically >120°C) to overcome the activation energy for the substitution, and ethylene glycol's high boiling point (197°C) provides a stable medium for this.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen) is best practice to prevent potential oxidation of the hydrazine and other side reactions at high temperatures.[9]
An alternative "green" approach avoids a large excess of toxic hydrazine hydrate by proceeding through a diazonium salt intermediate, which is then reduced.[10][11] However, the direct hydrazinolysis of 2-aminobenzothiazole derivatives remains a widely practiced and high-yielding method.[9]
Experimental Workflow: Synthesis Protocol
The following diagram outlines the key stages of the synthesis process, from reagent setup to product isolation.
Caption: Fig 1. Experimental workflow for the synthesis.
Step-by-Step Methodology
This protocol is adapted from established procedures yielding high purity and yield.[9]
-
Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-methyl-2-aminobenzothiazole hydrochloride and ethylene glycol.
-
Reagent Addition: Begin stirring the mixture to form a suspension. Carefully add hydrazine hydrate (85% solution) in several portions.
-
Reaction Conditions: Heat the reaction mixture to 130-135°C under a gentle flow of nitrogen gas. Maintain this temperature with continuous stirring for approximately four hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, allow the mixture to cool slowly to room temperature. The product may begin to crystallize.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing cold water. This will cause the product to precipitate out of the solution as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with water to remove any residual ethylene glycol and unreacted hydrazine hydrate.
-
Drying: Dry the isolated solid overnight in a vacuum oven at a moderate temperature (e.g., 60-70°C) to yield the final product, typically as white to light-gray needle-like crystals.[8][9] A yield of approximately 90% can be expected.[9]
Part 2: Structural Confirmation and Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Characterization Workflow
The following diagram illustrates the logical flow of analytical techniques applied to the synthesized compound.
Caption: Fig 2. Workflow for product characterization.
Physical and Spectroscopic Data
The expected analytical data for this compound are summarized below.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Expected Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₉N₃S | [3][12] |
| Molecular Weight | 179.24 g/mol | [3][12] |
| Appearance | White to light gray needle-like crystals | [8] |
| Melting Point | 163 - 165 °C | [8] |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 180.05 | [3] |
| Monoisotopic Mass | 179.0517 Da |[12][13] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data Solvent: CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| ~ 7.0 - 7.5 | Multiplet | 3H | Aromatic protons (C5-H, C6-H, C7-H) | [3] |
| ~ 4.0 - 5.0 | Broad Singlet | 3H | Hydrazine protons (-NHNH₂) | [3] |
| ~ 2.54 | Singlet | 3H | Methyl protons (-CH₃) |[3] |
-
Expertise Insight: The sharp singlet at δ 2.54 ppm is a definitive signature for the methyl group at the 4-position of the benzothiazole ring.[3] The broadness of the hydrazine peak is expected due to quadrupole broadening and potential hydrogen exchange.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3300 - 3100 | N-H Stretching | Hydrazine (-NH₂) | [3] |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | [14] |
| ~ 1620 | C=N Stretching | Thiazole Ring | [3] |
| ~ 1580 - 1450 | C=C Stretching | Aromatic Ring |[3] |
-
Trustworthiness: The combination of these distinct spectroscopic signatures provides a robust and self-validating confirmation of the target molecule's structure. The presence of N-H stretches in the IR spectrum, coupled with the correct molecular weight from mass spectrometry and the specific proton environments observed in the ¹H NMR spectrum, leaves little ambiguity as to the compound's identity.
Part 3: Safety, Handling, and Applications
Safety and Handling: As with many hydrazine derivatives, this compound should be handled with care.[5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and handling within a well-ventilated fume hood, are required.
Applications in Research and Development: The primary value of this compound lies in its role as a versatile building block.[5]
-
Pharmaceutical Chemistry: It is a key precursor for synthesizing hydrazone derivatives, which have shown promising biological activities, including potential as H+/K+ ATPase inhibitors and anti-inflammatory agents.[3][6]
-
Agrochemicals: Its derivatives are explored for potential use as fungicides and other agrochemicals.[5][8]
-
Coordination Chemistry: The hydrazine moiety can act as a ligand, forming stable complexes with various metal ions, which is an area of active research.[3][5]
Conclusion
This guide has detailed a reliable and high-yield synthesis of this compound from 4-methyl-2-aminobenzothiazole. The rationale behind the experimental design has been explained, emphasizing the importance of reagent selection and reaction conditions. Furthermore, a comprehensive characterization protocol using mass spectrometry, ¹H NMR, and IR spectroscopy has been presented, providing the necessary data to unequivocally confirm the structure and purity of the final product. The successful synthesis and validation of this compound open the door for its application in diverse areas of chemical and pharmaceutical research.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Hydrazino-4-methylbenzothiazole (CAS No. 20174-68-9)
This guide provides a comprehensive technical overview of 2-Hydrazino-4-methylbenzothiazole, a heterocyclic compound of significant interest in agrochemical and pharmaceutical research. We will delve into its chemical identity, synthesis, applications, and biological activity, offering insights grounded in established scientific principles and experimental data.
Core Identity and Physicochemical Properties
2-Hydrazino-4-methylbenzothiazole, identified by the CAS number 20174-68-9, is an organic compound featuring a benzothiazole ring system substituted with a hydrazine group at the 2-position and a methyl group at the 4-position.[1][2] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.[1][3]
The pure compound typically appears as a white, needle-like crystalline solid, while industrial grades may be light gray.[4][5] It is largely insoluble in water but shows solubility in organic solvents like ethanol and DMSO.[3][4]
Table 1: Chemical Identifiers and Properties of CAS 20174-68-9
| Property | Value |
| CAS Number | 20174-68-9 |
| IUPAC Name | (4-methyl-1,3-benzothiazol-2-yl)hydrazine[2][6] |
| Synonyms | 4-Methyl-2-benzothiazolehydrazine, 2-Hydrazinyl-4-methylbenzo[d]thiazole, HMBT[1][3][7] |
| Molecular Formula | C₈H₉N₃S[1][2] |
| Molecular Weight | 179.24 g/mol [2][6] |
| Appearance | Light brown to yellow solid; White needle-like crystals (pure)[4][7] |
| Melting Point | 163 - 170 °C[4][8][9] |
| Boiling Point (Predicted) | 340.3 - 351.5 °C at 760 mmHg[4][7][8] |
| Density (Predicted) | 1.4 - 1.44 g/cm³[4][7][8] |
| pKa (Predicted) | 2.62 ± 0.20[4][7] |
| LogP | 2.17[8] |
Synthesis and Manufacturing: A Mechanistic Perspective
The synthesis of 2-Hydrazino-4-methylbenzothiazole is most commonly achieved through the reaction of a 2-substituted-4-methylbenzothiazole with a hydrazine source. The choice of starting material and reaction conditions is critical for achieving high yield and purity.
Common Synthetic Pathways
Several synthetic routes have been established, each with its own advantages:
-
From 2-Amino-4-methylbenzothiazole: This is a widely used industrial method. It involves the reaction of 2-Amino-4-methylbenzothiazole with hydrazine hydrate, often in the presence of an acid catalyst and a high-boiling solvent like ethylene glycol.[4][7][10] The reaction proceeds via a nucleophilic displacement mechanism.
-
Diazotization and Reduction: An alternative high-purity method involves the diazotization of 4-methyl-2-aminobenzothiazole, followed by reduction of the resulting diazonium salt.[6][11] This pathway avoids some of the impurities associated with direct hydrazinolysis.
-
One-Pot Synthesis: Modern synthetic approaches focus on efficiency through one-pot procedures where multiple reaction steps are carried out in a single vessel, minimizing waste and improving yield.[6]
Detailed Experimental Protocol: Hydrazine Hydrate Method
This protocol is based on a common industrial synthesis method.[4][7][10] The rationale behind using ethylene glycol as a solvent is its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for the nucleophilic substitution to proceed efficiently. The nitrogen atmosphere is crucial to prevent oxidation of the hydrazine reactant.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 2-Amino-4-methylbenzothiazole (or its hydrochloride salt), hydrazine monohydrochloride, 85% hydrazine hydrate, and ethylene glycol.[7][10]
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating: Heat the reaction mixture to approximately 140°C under continuous stirring.[7][10]
-
Reaction Monitoring: Maintain this temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool slowly to room temperature and let it stand overnight under nitrogen.[7][10]
-
Precipitation: Add water to the cooled mixture to induce the precipitation of the product.[7][10]
-
Isolation: Collect the solid product by filtration.
-
Drying: Dry the isolated product under vacuum at 60°C to obtain the final 2-Hydrazino-4-methylbenzothiazole.[7]
Caption: Synthesis workflow for 2-Hydrazino-4-methylbenzothiazole.
Applications and Biological Significance
The primary industrial application of 2-Hydrazino-4-methylbenzothiazole is as a key intermediate in the synthesis of the fungicide Tricyclazole.[4][5][9][12] Tricyclazole is a systemic fungicide widely used to control rice blast disease caused by the fungus Pyricularia oryzae.[13] Its mechanism of action involves the inhibition of melanin biosynthesis in the fungus, which is essential for the formation of appressoria, the structures that allow the fungus to penetrate the host plant tissue.[13]
Caption: Intermediate role in Tricyclazole synthesis.
Beyond its role in agrochemicals, the benzothiazole scaffold and the reactive hydrazine group make this compound a subject of interest in medicinal chemistry.[1][3] Research has indicated potential biological activities for its derivatives, including:
-
Antimicrobial Activity: Derivatives have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria.[6]
-
Anti-inflammatory Effects: Certain derivatives have demonstrated significant anti-inflammatory properties.[6]
-
Antitumor Potential: The core structure is being explored as a scaffold for the development of new anticancer agents.[3][6]
Reactivity and Further Chemical Transformations
The chemical behavior of 2-Hydrazino-4-methylbenzothiazole is dictated by its functional groups. The hydrazine moiety is a potent nucleophile, while the benzothiazole ring can participate in various aromatic reactions. Key reactions include:
-
Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones, which are stable and often crystalline derivatives. This reaction is a cornerstone for creating more complex molecules.[6]
-
Nucleophilic Substitution: The nitrogen atoms of the hydrazine group can act as nucleophiles, participating in substitution reactions.[1][6]
-
Cyclization Reactions: The bifunctional nature of the molecule allows it to be used as a building block in cyclization reactions to form novel heterocyclic systems, such as triazolobenzothiazoles.[6]
Safety and Handling
2-Hydrazino-4-methylbenzothiazole is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures: [6][14]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations that may generate dust, a respirator is recommended.[14]
-
First Aid: In case of contact, wash the affected area with plenty of soap and water. For eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[14]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. It is recommended to store it in a freezer at temperatures under -20°C.[4][7]
Conclusion
2-Hydrazino-4-methylbenzothiazole is a versatile chemical intermediate with a well-established role in the agrochemical industry and growing potential in pharmaceutical research. Its synthesis is well-documented, and its reactivity offers numerous possibilities for the creation of novel compounds. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.
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A Technical Guide to Preliminary In-Vitro Studies of 2-Hydrazinyl-4-methylbenzo[d]thiazole and Its Derivatives
This guide provides an in-depth overview of the foundational in-vitro investigations concerning 2-Hydrazinyl-4-methylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] We will explore its synthesis, characterization, and the preliminary assessment of its biological potential, with a particular focus on the design and execution of key in-vitro assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the initial steps in evaluating the therapeutic promise of this chemical scaffold.
Introduction: The Rationale for Investigating this compound
The benzothiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutically active compounds.[2] The incorporation of a hydrazinyl group at the 2-position of the 4-methylated benzothiazole core introduces a reactive and versatile functional group, opening avenues for the synthesis of a diverse library of derivatives.[1][3] This hydrazinyl moiety can readily undergo condensation reactions with various aldehydes and ketones to form hydrazones, which are known to exhibit a wide range of biological activities.[1][4] Preliminary studies on this compound and its derivatives have indicated potential antimicrobial, anti-inflammatory, and antitumor properties, making it a compelling starting point for drug discovery programs.[1]
Synthesis and Characterization
The synthesis of this compound is a critical first step in its biological evaluation. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials, desired purity, and scalability.
Common Synthetic Pathways
Two primary methods for the synthesis of this compound are the hydrazine hydrate method and the diazotization-reduction method.[1]
-
Hydrazine Hydrate Method: This approach typically involves the reaction of a suitable 2-substituted-4-methylbenzothiazole (e.g., 2-amino or 2-halo derivative) with hydrazine hydrate, often under reflux conditions in a suitable solvent like ethylene glycol.[4][5][6] The use of an acid catalyst, such as hydrochloric acid, can facilitate the reaction.[4]
-
Diazotization and Reduction Method: This alternative pathway begins with the diazotization of 4-methyl-2-aminobenzothiazole using a nitrite source under acidic conditions to form a diazonium salt.[2] Subsequent reduction of this intermediate, for instance with stannous chloride or a sulfite, yields the desired 2-hydrazinyl product.[2] This method can be advantageous as it avoids the use of hydrazine hydrate, which is toxic.[2]
Characterization
The structural confirmation of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N-H stretching of the hydrazine moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
In-Vitro Biological Evaluation: A Multifaceted Approach
The true potential of this compound lies in the biological activities of its derivatives, primarily hydrazones. The following sections detail the preliminary in-vitro assays commonly employed to screen these compounds.
Anticancer Activity
Derivatives of 2-hydrazinyl-benzothiazole have shown promise as anticancer agents.[7][8][9] In-vitro cytotoxicity assays are the first line of investigation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][10][11]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined.
Promising compounds from the cytotoxicity screen are often further investigated for their ability to induce apoptosis (programmed cell death). This can be assessed through various assays, such as:
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7).[12]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiating between viable, apoptotic, and necrotic cells using flow cytometry.
-
DNA Fragmentation Analysis: Observing the characteristic laddering pattern of DNA from apoptotic cells on an agarose gel.[7]
Antimicrobial Activity
The benzothiazole scaffold is also associated with antimicrobial properties.[1][2][13] In-vitro screening against a panel of pathogenic bacteria and fungi is a crucial preliminary step.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
Step-by-Step Methodology:
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media.[14][15]
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Preliminary SAR studies can provide valuable information for the design of more potent antimicrobial agents. For instance, the nature and position of substituents on the aromatic ring of the hydrazone moiety can significantly influence the antimicrobial activity.[13] Electron-withdrawing or electron-donating groups can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.[4][13]
| Derivative Type | Observed Activity | Potential Rationale |
| Hydrazones with electron-withdrawing groups (e.g., Cl, NO₂) | Enhanced antifungal activity[13] | May increase the electrophilicity of the molecule, facilitating interaction with nucleophilic residues in fungal enzymes. |
| Hydrazones with electron-donating groups (e.g., OH, OCH₃) | Enhanced antibacterial activity[13] | Could increase the electron density on the pharmacophore, potentially improving binding to bacterial targets. |
| Heterocyclic hydrazones (e.g., containing thiophene or indole) | Good overall antimicrobial activity[13] | The heterocyclic ring may provide additional binding interactions with the target site. |
Potential Mechanisms of Action
While the precise mechanisms of action for this compound and its derivatives are still under investigation, preliminary studies and analogies to similar compounds suggest several possibilities:
-
Enzyme Inhibition: Some benzothiazole derivatives have been shown to inhibit specific enzymes. For example, derivatives have been reported to inhibit H+/K+ ATPase.[1][4] In the context of cancer, inhibition of kinases such as Akt is a plausible mechanism.[11]
-
Interaction with DNA: Some anticancer agents exert their effects by interacting with DNA, leading to DNA damage and apoptosis.[7]
-
Inhibition of Microbial Growth Pathways: In microorganisms, these compounds may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.
Conclusion and Future Directions
The preliminary in-vitro studies of this compound and its derivatives have revealed a promising scaffold for the development of new therapeutic agents. The ease of synthesis and the potential for diversification through the formation of hydrazones make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:
-
Expansion of the derivative library: Synthesizing a wider range of derivatives to establish more comprehensive structure-activity relationships.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and pathways through which the most potent compounds exert their biological effects.
-
In-vivo evaluation: Testing the efficacy and safety of lead compounds in animal models of disease.
This systematic approach, beginning with the foundational in-vitro assays described in this guide, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
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discovery of novel 2-Hydrazinyl-4-methylbenzo[d]thiazole analogs
An In-Depth Technical Guide to the Discovery of Novel 2-Hydrazinyl-4-methylbenzo[d]thiazole Analogs
Authored by Gemini, Senior Application Scientist
Abstract
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. This guide provides an in-depth technical exploration into a specific, highly promising subclass: this compound analogs. We will dissect the strategic rationale for focusing on this scaffold, detail the modular synthetic pathways that enable diverse analog creation, and outline the subsequent biological evaluation and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to accelerate the discovery of next-generation therapeutics based on this versatile chemical core.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
Benzothiazole (1,3-benzothiazole) is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This unique structural arrangement imparts a favorable combination of lipophilicity and hydrogen bonding capacity, allowing it to interact with a diverse range of biological targets.[1] The inherent stability and synthetic tractability of the benzothiazole ring have made it a frequent starting point for the development of novel therapeutic agents.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, antidiabetic, and anticonvulsant properties.[1] The 2-position of the benzothiazole ring is particularly amenable to substitution, providing a key vector for chemical modification to modulate potency and selectivity. The introduction of a hydrazinyl (-NH-NH2) group at this position creates a highly versatile intermediate, this compound, which serves as a powerful building block for generating extensive libraries of novel analogs, primarily through the formation of hydrazones.[2][3]
Synthetic Pathways and Methodologies
The cornerstone of discovering novel analogs is a robust and flexible synthetic strategy. The synthesis is typically approached in a two-stage process: first, the creation of the core intermediate, and second, the diversification through reaction with various electrophiles.
Synthesis of the Key Intermediate: this compound
The most common route to this intermediate involves the reaction of 2-amino-4-methylbenzothiazole with hydrazine hydrate.[4] However, concerns over the toxicity and high molar excess of hydrazine hydrate have led to the development of alternative methods. A greener approach involves a diazo reaction on 4-methyl-2-aminobenzothiazole, followed by a reduction to yield the desired hydrazine.[5] For the purpose of this guide, we will focus on a well-established, high-yield protocol.
Experimental Protocol: Synthesis of this compound (Intermediate B)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-2-aminobenzothiazole (A ) (0.05 mol), hydrazine monohydrochloride (0.017 mol), 85% hydrazine hydrate (0.033 mol), and ethylene glycol (40-50 ml).[4]
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to establish an inert atmosphere.
-
Reaction: Heat the reaction mixture to 140°C and maintain this temperature under reflux for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool slowly to room temperature. Add distilled water (45-50 mL) to the mixture to induce precipitation of the product.
-
Isolation: Filter the resulting precipitate using a Buchner funnel and wash the solid with cold distilled water.
-
Purification & Characterization: Dry the isolated solid, this compound (B ), under vacuum at 60°C. The structure and purity should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3]
Generation of Analogs via Hydrazone Formation
The nucleophilic hydrazine intermediate (B ) readily condenses with a wide variety of aldehydes and ketones to form stable hydrazone analogs. This reaction is the primary method for creating a diverse library of compounds for biological screening.
Experimental Protocol: General Synthesis of 2-(2-(Arylmethylene)hydrazinyl)-4-methylbenzo[d]thiazole Analogs (Compound C)
-
Reactant Mixture: In a suitable solvent such as ethanol, dissolve the synthesized this compound (B ) (0.01 mol).
-
Addition of Aldehyde/Ketone: Add an equimolar amount (0.01 mol) of the desired substituted aromatic or heteroaromatic aldehyde/ketone.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[3]
-
Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction's completion using TLC.
-
Isolation: After cooling to room temperature, the precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) to yield the final hydrazone analog (C ).
-
Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and MS analysis. The formation of the hydrazone is confirmed by the appearance of a characteristic singlet peak for the imine proton (-N=CH-) in the ¹H NMR spectrum, typically between δ 7.80–8.02 ppm.[3]
Synthetic Workflow Diagram
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Methodological & Application
Application Notes & Protocols: A Guide to the One-Pot Synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the efficient one-pot synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole and its derivatives. These compounds are crucial scaffolds in medicinal chemistry and serve as key intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to ensure successful and reproducible synthesis.
The methodologies detailed herein emphasize efficiency, safety, and scalability. One-pot synthesis, a cornerstone of green chemistry, is highlighted as a superior alternative to traditional multi-step processes by minimizing solvent usage, purification steps, and overall reaction time.[4][5][6]
Scientific Foundation & Rationale
The benzothiazole nucleus is a privileged heterocyclic structure due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][7] The introduction of a hydrazinyl group at the 2-position significantly enhances its utility, creating a versatile building block for constructing more complex molecules, such as hydrazones and other heterocyclic systems.[2][8]
The most prominent application of this compound is its role as a direct precursor to Tricyclazole, a systemic fungicide of significant commercial importance in agriculture.[2][9] The synthetic strategies discussed are chosen for their efficiency and adaptability, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Two primary, highly effective one-pot or streamlined synthetic strategies are presented:
-
Method A: Exchange Amination with Hydrazine Hydrate: A direct and high-yield approach involving the displacement of an amino group from 2-amino-4-methylbenzothiazole.
-
Method B: Diazotization-Reduction Sequence: An alternative pathway that avoids the use of highly toxic hydrazine hydrate by forming a diazonium salt intermediate, which is subsequently reduced.[10]
Synthesis Workflow: Exchange Amination
This diagram illustrates the streamlined process of synthesizing the target compound from 2-amino-4-methylbenzothiazole using an exchange amination reaction.
Caption: Workflow for Synthesis via Exchange Amination.
Experimental Protocol 1: Exchange Amination
This protocol is adapted from established procedures demonstrating excellent yields (typically >90%).[11] The use of ethylene glycol as a high-boiling solvent is critical for achieving the necessary reaction temperature, while the hydrazine hydrochloride mixture facilitates the nucleophilic substitution.[11][12]
Reagent & Conditions Table
| Reagent/Parameter | Molar Ratio (to Substrate) | Amount (for 0.1 mol scale) | Purpose |
| 2-Amino-4-methylbenzothiazole | 1.0 | 16.42 g | Starting Material |
| Hydrazine Hydrate (85%) | ~4.0 | ~23.5 g (22.8 mL) | Nucleophile/Reagent |
| Ethylene Glycol | - | ~100 mL | High-boiling Solvent |
| Reaction Temperature | - | 130-140 °C | Drives Reaction |
| Reaction Time | - | 4-5 hours | For Completion |
| Atmosphere | - | Nitrogen | Prevents Oxidation |
Step-by-Step Methodology
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-methylbenzothiazole (16.42 g, 0.1 mol) and ethylene glycol (100 mL).
-
Reagent Addition: Begin stirring the mixture to form a slurry. Carefully add 85% hydrazine hydrate (approx. 22.8 mL, 0.4 mol) in several portions. The reaction is exothermic; maintain control over the addition rate.
-
Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to 130-135 °C and maintain this temperature for approximately 4-5 hours.[12]
-
Monitoring: The reaction's progress can be monitored by taking small aliquots, diluting with water, extracting with ethyl acetate, and analyzing via Thin Layer Chromatography (TLC).[11]
-
Work-up and Isolation: Once the reaction is complete (disappearance of starting material), cool the mixture slowly with continued stirring. The product will begin to crystallize.
-
Precipitation: Add water (approx. 200 mL) to the cooled mixture to fully precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual ethylene glycol and hydrazine.
-
Drying: Dry the purified product overnight in a vacuum oven at 60-70 °C. The final product, 2-hydrazinyl-4-methylbenzothiazole, is typically obtained as white to light gray needle-like crystals.[9][12]
Synthesis Workflow: Diazotization-Reduction
This pathway is an excellent green chemistry alternative, as it avoids the direct handling of highly toxic hydrazine hydrate. The process involves the conversion of the amine to a diazonium salt, which is then reduced in situ.
Caption: Workflow for Synthesis via Diazotization-Reduction.
Experimental Protocol 2: Diazotization-Reduction
This protocol, derived from patent literature, provides a safer and more environmentally friendly route to the target compound.[10] It relies on classical diazonium chemistry followed by a robust reduction step.
Reagent & Conditions Table
| Reagent/Parameter | Molar Ratio (to Substrate) | Amount (for 0.1 mol scale) | Purpose |
| Diazotization Step | |||
| 2-Amino-4-methylbenzothiazole | 1.0 | 16.42 g | Starting Material |
| Concentrated HCl (12M) | 3.0 | ~25 mL | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 1.05 | 7.25 g in 22 mL H₂O | Diazotizing Agent |
| Temperature | - | 0-5 °C | Stabilizes Diazonium Salt |
| Reduction Step | |||
| Stannous Chloride Dihydrate | 2.5 | 56.25 g | Reducing Agent |
| Concentrated HCl (12M) | 3.0 | ~25 mL | Acid Medium |
| Temperature | - | 0-5 °C | Controls Reaction Rate |
Step-by-Step Methodology
-
Diazotization:
-
In a two-neck flask, dissolve 2-amino-4-methylbenzothiazole (16.42 g, 0.1 mol) in concentrated hydrochloric acid (~25 mL). Stir until fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-prepared aqueous solution of sodium nitrite (7.25 g in 22 mL water) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour to ensure complete formation of the 4-methylbenzothiazole diazonium salt solution.[10]
-
-
Reduction:
-
In a separate, larger two-neck flask, add stannous chloride dihydrate (56.25 g, 0.25 mol) followed by concentrated hydrochloric acid (~25 mL).
-
Stir this mixture and cool it to 0-5 °C in an ice bath.
-
Slowly and carefully add the previously prepared diazonium salt solution dropwise to the stannous chloride solution. Maintain the temperature at 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring for 1 hour.[10]
-
-
Isolation and Purification:
-
Filter the resulting precipitate (the hydrochloride salt of the product).
-
Wash the filter cake twice with cold water (30 mL portions).
-
Dry the product in a vacuum oven at 80 °C to yield 4-methyl-2-hydrazinobenzothiazole hydrochloride.[10]
-
Troubleshooting and Safety Considerations
-
Incomplete Reaction (Method A): If TLC analysis shows significant starting material after 5 hours, an additional portion of hydrazine hydrate may be added, or the reflux time can be extended. Ensure the temperature is consistently maintained.
-
Byproduct Formation (Method A): A minor impurity, bis-hydrazobenzothiazole, can form from the reaction of the product with another molecule of the starting material.[11] Purification by recrystallization from ethanol can remove this.
-
Safety - Hydrazine Hydrate: Hydrazine hydrate is highly toxic and a suspected carcinogen.[3][10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Safety - Diazotization: Diazonium salts can be unstable and potentially explosive, especially if allowed to dry out. Always keep them in solution and at low temperatures. The one-pot nature of Protocol 2 minimizes this risk.
References
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2-hydrazine-4-methylbenzothiazole - ChemBK. (2024-04-09). ChemBK. [Link]
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Ballari, M. S., et al. (2019-09-17). One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. RSC Advances. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH National Library of Medicine. [Link]
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Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
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Synthesis of 4-methyl-2-hydrazinobenzothiazole. (n.d.). PrepChem.com. [Link]
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One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Barnett, C. J., & Smirz, J. C. (1974). PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION. Organic Preparations and Procedures International, 6(4), 179-182. [Link]
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One Pot Synthesis of Benzothiazole Derivatives by Nano Silica-based Complex in an Aqueous Medium. (n.d.). ResearchGate. [Link]
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Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry, 45(5), 1-13. [Link]
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Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2025-08-06). ResearchGate. [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers, 40(6), 791-796. [Link]
- Method for preparing 2-hydrazino-4-methyl benzothiazole. (KR940021540A).
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (n.d.). NIH National Library of Medicine. [Link]
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Benzothiazole, 2-hydrazinyl-4-methyl-. PubChem. [Link]
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Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. (n.d.). ResearchGate. [Link]
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One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. (2016). ResearchGate. [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (n.d.). NIH National Library of Medicine. [Link]
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A facile, solvent and catalyst free, microwave assisted one pot synthesis of Hydrazinyl Thiazole derivatives. (n.d.). ResearchGate. [Link]
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This compound (CAS No: 20174-68-9). Pharmaffiliates. [Link]
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Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (n.d.). NIH National Library of Medicine. [Link]
-
Synthesis and fungicidal activity of hydrazones containing 4-methylbenzo[d]thiazole moiety. (2025-12-28). ResearchGate. [Link]
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Scalable Synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole: A Detailed Protocol for Pharmaceutical Research and Development
Abstract
This comprehensive application note provides a detailed, scalable, and field-proven protocol for the synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole, a critical heterocyclic intermediate in contemporary drug discovery and development.[1] Recognizing the compound's significance as a scaffold in medicinal chemistry, this guide emphasizes a robust and environmentally conscious synthetic route, starting from the readily available 4-methyl-2-aminobenzothiazole. We delve into the mechanistic rationale behind the protocol's design, offering insights into reaction optimization and safety considerations, particularly concerning the use of hydrazine hydrate. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing them with the necessary technical details to confidently and safely scale this synthesis.
Introduction: The Significance of this compound
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antitubercular properties.[1] The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring system imbues the molecule with a highly reactive handle, enabling further molecular elaboration to generate diverse libraries of bioactive compounds.[2] Specifically, this compound serves as a key building block for the synthesis of various hydrazones and other heterocyclic systems with significant therapeutic potential.
The scalability of the synthesis of this intermediate is paramount for its practical application in drug development programs, which necessitate the production of gram-to-kilogram quantities for preclinical and clinical studies. This protocol has been designed with scalability, safety, and environmental impact in mind, offering a more sustainable alternative to traditional methods that often rely on hazardous solvents like ethylene glycol.
Mechanistic Considerations and Strategy
The synthesis of 2-hydrazinylbenzothiazoles can be approached through several pathways, most commonly involving the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with hydrazine.
The Selected Synthetic Route: From 2-Aminobenzothiazole
The presented protocol details the synthesis of this compound from 4-methyl-2-aminobenzothiazole. This route is advantageous due to the commercial availability and relatively low cost of the starting material. The core of this transformation is the diazotization of the 2-amino group, followed by a reduction, or a direct displacement reaction under specific conditions. A more direct and increasingly adopted method, which we will focus on, involves the reaction of the 2-aminobenzothiazole with hydrazine hydrate, often with acid catalysis, in a suitable solvent.[3]
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The presence of an acid, such as hydrochloric acid, protonates the exocyclic amino group, which can then be displaced by hydrazine. The use of water as a solvent is a significant improvement over traditional methods that employ high-boiling, toxic solvents like ethylene glycol, making the process more environmentally friendly and safer for large-scale production.
Alternative Synthetic Pathways
-
From 2-Mercaptobenzothiazole: An older but still relevant method involves the reaction of 2-mercapto-4-methylbenzothiazole with hydrazine hydrate.[4][5] This reaction typically requires elevated temperatures and results in the displacement of the mercapto group and the evolution of hydrogen sulfide.
-
From 2-Chlorobenzothiazole: The 2-chloro derivative of 4-methylbenzothiazole can also serve as a precursor. The chloro group is a good leaving group and readily undergoes nucleophilic substitution with hydrazine.
-
Diazonium Salt Reduction: A modern and greener alternative involves the diazotization of 4-methyl-2-aminobenzothiazole to form a diazonium salt, which is then reduced to the corresponding hydrazine.[6] This method avoids the direct use of hydrazine hydrate, a significant safety advantage.
The choice of synthetic route in a scalable setting often comes down to a balance of factors including starting material cost, reagent safety, reaction efficiency, and waste stream management. The protocol detailed below represents a practical and optimized balance of these considerations.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures with a focus on scalability and safety.[7]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (for a 0.1 mol scale) | Notes |
| 4-Methyl-2-aminobenzothiazole | 1435-98-9 | 164.23 | 16.42 g (0.1 mol) | |
| Hydrazine Hydrate (80% solution) | 7803-57-8 | 50.06 | 18.75 mL (~0.3 mol) | Highly Toxic and Corrosive |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | ~10 mL | |
| Deionized Water | 7732-18-5 | 18.02 | 300 mL | |
| Ethanol | 64-17-5 | 46.07 | As needed for recrystallization |
Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-methyl-2-aminobenzothiazole (16.42 g, 0.1 mol) and deionized water (200 mL).
-
Acidification: While stirring at room temperature, slowly add concentrated hydrochloric acid (~10 mL) dropwise. The mixture may warm up slightly. Stir for 15 minutes to ensure complete salt formation.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (80% solution, 18.75 mL, ~0.3 mol) to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 6-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 100 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Expected Yield and Purity
-
Yield: 80-90%
-
Purity: >98% (as determined by HPLC and NMR)
-
Appearance: Off-white to pale yellow crystalline solid
Safety Considerations: Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[8][9][10] It is corrosive, toxic if inhaled, swallowed, or in contact with skin, and is a suspected carcinogen.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[9] A face shield is also recommended.
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.[8]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[9] Do not allow it to enter drains.[10]
-
In case of contact:
-
Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]
-
In all cases of exposure, seek immediate medical attention. [12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, acids, and metals.[11]
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the synthesis.
Conclusion
The protocol outlined in this application note provides a scalable, efficient, and environmentally conscious method for the synthesis of this compound. By leveraging water as a solvent and readily available starting materials, this procedure is well-suited for applications in both academic research and industrial drug development. The emphasis on mechanistic understanding and rigorous safety protocols ensures that researchers can confidently and responsibly produce this valuable chemical intermediate.
References
-
SAFETY DATA SHEET - Hydrazine Hydrate 55%. (n.d.). Nexchem Ltd. [Link]
-
HYDRAZINE HYDRATE MSDS. (n.d.). Oxford Lab Fine Chem LLP. [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2018). ResearchGate. [Link]
-
Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. (1986). Chemical Papers. [Link]
-
Synthesis and characterization of some heterocyclic compounds derived from 2-mercapto benzothiazole. (n.d.). Semantic Scholar. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2021). Molecules. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2003). Journal of Combinatorial Chemistry. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. [Link]
-
An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. (2018). Indian Journal of Chemistry, Section B. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (2024). Baghdad Science Journal. [Link]
-
Synthesis of 2-aryl benzothiazole using aniline. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... (n.d.). ResearchGate. [Link]
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (2021). RSC Advances. [Link]
- Method for preparing 2-hydrazino-4-methyl benzothiazole. (1994).
-
Top 5 Reasons 2-Hydrazinyl Benzothiazole Is Gaining Traction in Cutting-Edge Research. (2023). Zhongding. [Link]
-
Solid phase synthesis of 2-aminobenzothiazoles. (2003). PubMed. [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). Molecules. [Link]
-
Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science. [Link]
-
Synthesis of 4-methyl-2-hydrazinobenzothiazole. (n.d.). PrepChem.com. [Link]
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Application Notes & Protocols for the Utilization of 2-Hydrazinyl-4-methylbenzo[d]thiazole in Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1][2] Thiazole derivatives have emerged as a highly promising class of heterocyclic compounds, forming the core of numerous clinically approved drugs.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific thiazole derivative, 2-Hydrazinyl-4-methylbenzo[d]thiazole , as a foundational scaffold in the discovery of new antimicrobial agents. We present detailed, field-proven protocols for the synthesis, characterization, and comprehensive evaluation of its antimicrobial efficacy, including its activity against planktonic bacteria and biofilms, and its selectivity profile against mammalian cells. The methodologies are designed to be self-validating and provide a robust framework for preclinical assessment.
Introduction: The Rationale for Thiazole Scaffolds in Antimicrobial Research
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[3][4] The benzofused variant, benzothiazole, and its derivatives are of particular interest as they are present in numerous bioactive compounds. The inclusion of a hydrazinyl (-NH-NH₂) moiety at the 2-position of the 4-methylbenzothiazole core creates a versatile building block with multiple reactive sites, allowing for the synthesis of diverse compound libraries, such as hydrazones, which have shown significant antimicrobial potential.[5][6][7] The amphiphilic nature of some thiazole derivatives may facilitate their penetration of bacterial cell membranes, a key attribute for broad-spectrum activity.[4] This guide focuses on establishing a systematic workflow to explore the antimicrobial potential of this compound and its subsequent derivatives.
Synthesis and Characterization of this compound
A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. The following protocol describes a common and effective method for preparing this compound.
2.1. Synthesis Protocol
This protocol is adapted from established methods involving the reaction of a substituted aminobenzothiazole with hydrazine hydrate.[8][9]
-
Materials and Reagents:
-
4-methyl-2-aminobenzothiazole hydrochloride
-
Hydrazine hydrate (85% or higher)
-
Ethylene glycol
-
Deionized water
-
Nitrogen gas supply
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
-
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
To a round-bottom flask, add ethylene glycol.
-
With stirring, add 4-methyl-2-aminobenzothiazole hydrochloride to the ethylene glycol.
-
Carefully add hydrazine hydrate in portions to the stirring mixture.
-
Begin purging the flask with a gentle stream of nitrogen gas.
-
Heat the reaction mixture to 130-135°C and maintain this temperature under reflux for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool slowly to room temperature with continued stirring.
-
Precipitate the product by adding deionized water to the cooled reaction mixture.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water to remove any residual ethylene glycol and hydrazine.
-
Dry the product overnight in a vacuum oven to yield this compound as a crystalline solid.[9]
-
2.2. Physicochemical Characterization
To ensure the identity and purity of the synthesized compound, the following analytical techniques are essential:
-
Melting Point: Determine the melting point of the purified solid. Pure 4-methyl-2-hydrazinobenzothiazole should have a sharp melting point around 163-165°C.[8]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR: To identify characteristic functional groups, such as N-H stretches of the hydrazine group and the C=N of the thiazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₈H₉N₃S, MW: 179.24 g/mol ).[10]
-
Experimental Workflow for Antimicrobial Evaluation
The following diagram outlines the comprehensive workflow for assessing the potential of this compound or its derivatives as antimicrobial agents.
Caption: Overall experimental workflow for antimicrobial drug discovery.
Protocols for In Vitro Antimicrobial Activity
4.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[11][13]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is determined.
-
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well flat-bottom microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO).
-
-
Protocol:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[13]
-
Compound Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compound by a factor of two. b. Include a positive control (bacteria with no compound) and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[13]
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[11]
-
4.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][13]
-
Principle: This assay is a direct extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto drug-free agar to determine if the bacteria were killed or merely inhibited.
-
Protocol:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each of these wells, aspirate 10-20 µL and spot it onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the positive growth control well to ensure the viability of the inoculum.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13]
-
Protocols for Anti-Biofilm Activity
Bacterial biofilms are a major cause of persistent and chronic infections due to their high tolerance to conventional antibiotics.[14]
5.1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC is the lowest concentration of a compound that inhibits the formation of a biofilm.[15]
-
Principle: Bacteria are incubated with varying concentrations of the test compound in conditions that promote biofilm formation. The resulting biofilm biomass is quantified using crystal violet (CV) staining.[15][16]
-
Protocol:
-
Prepare serial dilutions of the test compound in a 96-well flat-bottom plate with appropriate growth medium (e.g., Tryptic Soy Broth - TSB supplemented with glucose).
-
Add a standardized bacterial suspension (adjusted to ~10⁶ CFU/mL) to each well.[17]
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
After incubation, carefully discard the planktonic (non-adherent) bacteria from the wells.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining loose cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[17]
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[15]
-
Remove the CV solution and wash the wells thoroughly with deionized water until the wash water is clear.
-
Solubilize the bound CV stain by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570-595 nm using a microplate reader.[15] The MBIC is the concentration that shows a significant reduction in absorbance compared to the untreated control.
-
5.2. Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC is the lowest concentration of a compound required to eradicate a pre-formed, mature biofilm.
-
Protocol:
-
Grow mature biofilms in a 96-well plate as described in the MBIC protocol (steps 2-4) but without the presence of the test compound.
-
After the initial incubation, discard the planktonic cells and wash the wells with PBS.
-
Add fresh growth medium containing serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.[17]
-
Quantify the remaining viable biofilm biomass using either CV staining (as described above) or a viability stain like 2,3,5-triphenyl tetrazolium chloride (TTC).[14]
-
Postulated Mechanism of Action
Thiazole derivatives can exert their antimicrobial effects through various mechanisms. A prominent target is the bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for DNA replication.[18] Inhibition of these enzymes leads to catastrophic DNA damage and cell death. Another potential target is the β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis (FAS-II pathway), which is distinct from the mammalian FAS-I system, offering a selective target.[1][19]
Caption: Hypothetical mechanism of action via enzyme inhibition.
Cytotoxicity Assessment for Selectivity Profiling
A crucial step in drug discovery is to ensure that the compound is toxic to pathogens but safe for host cells.[20][21] The MTT assay is a standard colorimetric method to assess cell viability.[22][23]
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[21]
-
Materials:
-
Mammalian cell line (e.g., Vero kidney cells, HepG2 liver cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well flat-bottom cell culture plates.
-
-
Protocol:
-
Seed the 96-well plate with mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing two-fold serial dilutions of the test compound. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Data Presentation and Interpretation
For a clear evaluation of the compound's potential, all quantitative data should be summarized.
Table 1: Summary of Antimicrobial and Cytotoxicity Data
| Compound ID | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBIC (µg/mL) vs. S. aureus | CC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (SI = CC₅₀/MIC) |
| 2-H-4-MBT | Data | Data | Data | Data | Calculate |
| Derivative 1 | Data | Data | Data | Data | Calculate |
| Ciprofloxacin | Data | Data | Data | Data | Calculate |
Interpretation:
-
MBC/MIC Ratio: A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
-
Selectivity Index (SI): This is a critical parameter for evaluating the therapeutic window of a compound. An SI value > 10 is often considered a promising starting point for a potential drug candidate, as it indicates that the compound is at least 10 times more toxic to the pathogen than to host cells.
Conclusion and Future Directions
The protocols outlined in this document provide a robust and systematic framework for evaluating this compound and its derivatives as potential antimicrobial agents. By determining the MIC, MBC, anti-biofilm activity, and cytotoxicity, researchers can effectively identify promising lead compounds. Future work should focus on synthesizing a library of derivatives from the 2-hydrazinyl scaffold to establish structure-activity relationships (SAR), optimizing potency and selectivity, and conducting more in-depth mechanistic studies to confirm the molecular target. Promising candidates identified through this workflow can then advance to in vivo efficacy and safety studies.
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- Borcea, A. M., et al. (2021).
- Swathykrishna, C. S., et al. (2023).
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- Wikipedia. (n.d.).
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- Gado, F. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.
- PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com.
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- ResearchGate. (n.d.). Synthesis, SAR and molecular docking studies of benzo[ d ]thiazole-hydrazones as potential antibacterial and antifungal agents.
- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
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Application Notes and Protocols: 2-Hydrazinyl-4-methylbenzo[d]thiazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 2-Hydrazinyl-4-methylbenzo[d]thiazole and its derivatives in cancer research. This document outlines the core principles of its synthesis, delves into its mechanistic action against cancer cells, and provides detailed protocols for evaluating its efficacy.
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Within this class, this compound serves as a critical starting material for the synthesis of various derivatives with potent anticancer properties.[2][3] The presence of the reactive hydrazine group at the 2-position allows for the facile generation of hydrazone derivatives, which have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[4][5] These derivatives are being explored for their potential to overcome drug resistance and mitigate the side effects associated with conventional chemotherapy.
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate in an acidic medium.[2] A more recent and environmentally friendly approach involves the reduction of a diazonium salt intermediate, which avoids the use of the highly toxic hydrazine hydrate.[3]
Derivatives are commonly synthesized by reacting this compound with various aldehydes or ketones to form the corresponding hydrazones.[6][7] The selection of the aldehyde or ketone is crucial as it significantly influences the biological activity of the final compound.
Mechanism of Action: A Multi-Faceted Assault on Cancer Cells
Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical signaling pathways necessary for cancer cell survival and proliferation.
Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism of action for many benzothiazole derivatives is the induction of apoptosis through the mitochondrial (intrinsic) pathway.[1] This process involves the following key steps:
-
Increased Reactive Oxygen Species (ROS): The compounds can lead to an accumulation of ROS within the cancer cells.[1]
-
Mitochondrial Membrane Depolarization: The increased ROS disrupts the mitochondrial membrane potential.[1]
-
Release of Cytochrome c: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c activates a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3.[8]
-
Apoptotic Body Formation: Activated caspases orchestrate the dismantling of the cell, leading to the formation of apoptotic bodies which are then cleared by phagocytes.[1]
Figure 1: Proposed intrinsic apoptosis signaling pathway.
Inhibition of Key Signaling Pathways
In addition to inducing apoptosis, these compounds can interfere with signaling pathways that are often dysregulated in cancer:
-
Ras/MAPK/eIF4E Pathway: Some hydrazinyl thiazole derivatives have been shown to inhibit the Ras/MAPK/eIF4E signaling pathway, which is crucial for cell proliferation, survival, and protein synthesis.[4]
-
EGFR Signaling: Benzothiazole derivatives have been found to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), a key driver of growth and metastasis in many cancers.[9] By inhibiting EGFR, these compounds can block downstream signaling cascades like the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[1][9]
In Vitro Efficacy: Cytotoxicity against Cancer Cell Lines
| Derivative of 2-Hydrazinyl-benzo[d]thiazole | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | ~21.9 (converted from 3.92 µg/mL) | [10] |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | ~63.7 (converted from 11.4 µg/mL) | [10] |
| Arylidene-hydrazinyl-thiazole derivative 4m | BxPC-3 (Pancreatic) | 1.69 - 2.2 | [8] |
| Arylidene-hydrazinyl-thiazole derivative 4n | MOLT-4 (Leukemia) | 1.69 - 2.2 | [8] |
| Arylidene-hydrazinyl-thiazole derivative 4r | MCF-7 (Breast) | 1.69 - 2.2 | [8] |
Experimental Protocols: Evaluating Anticancer Activity
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][11]
Objective: To determine the IC50 value of this compound or its derivatives on a specific cancer cell line.
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or derivative) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control group (medium with DMSO only) and a blank group (medium only).
-
Incubate the plate for 48 or 72 hours.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and use a suitable software to determine the IC50 value.
-
Figure 2: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit key cancer-related signaling pathways highlights their potential to overcome the limitations of current treatments. Further research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential in preclinical models. The protocols and information provided in these application notes serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells. (2018, August). Toxicology in Vitro. Retrieved January 4, 2026, from [Link]
-
Grozav, A., et al. (2018). IC50 values for thiazoles 2a–p on the MDA-MB231 and HeLa cell lines. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. (2025, June 27). European Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 4, 2026, from [Link]
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MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2014, August). European Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]
-
Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. (1999, April). Archiv der Pharmazie. Retrieved January 4, 2026, from [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023, May 23). Frontiers in Pharmacology. Retrieved January 4, 2026, from [Link]
-
Benzothiazole, 2-hydrazinyl-4-methyl-. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
2-Hydrazinyl-4-methyl-1,3-benzothiazole. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
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Application Notes & Protocols: 2-Hydrazinyl-4-methylbenzo[d]thiazole as a Versatile Precursor for Novel Anti-inflammatory Agents
Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide focuses on 2-hydrazinyl-4-methylbenzo[d]thiazole, a key heterocyclic intermediate, detailing its synthesis and subsequent elaboration into potent anti-inflammatory agents. The reactive hydrazinyl group serves as a versatile chemical handle for the construction of diverse molecular architectures, primarily through the formation of hydrazones (Schiff bases) and the cyclization into other heterocyclic systems like pyrazoles.[4][5] We provide detailed, field-proven protocols for the synthesis of the precursor, its derivatization, and the subsequent biological evaluation using established in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the discovery of next-generation anti-inflammatory therapeutics.
The Strategic Importance of the Benzothiazole Scaffold
The fusion of a benzene ring and a thiazole ring creates the benzothiazole system, a heterocyclic scaffold that has garnered significant interest in drug discovery. Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a range of biological targets.[2] Derivatives have been investigated for their potential to treat neurodegenerative diseases, cancer, and inflammatory disorders.[2][6][7] The introduction of a hydrazinyl (-NHNH₂) group at the 2-position of the 4-methylbenzothiazole core provides a nucleophilic center, ideal for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[8][9]
Synthesis of the Precursor: this compound
The synthesis of the title precursor is most reliably achieved through the nucleophilic displacement of a suitable leaving group from the 2-position of the benzothiazole ring by hydrazine hydrate. An alternative route involves the diazotization of 2-amino-4-methylbenzothiazole followed by reduction, which can circumvent the use of the highly toxic hydrazine hydrate.[10] However, the direct hydrazinolysis method is widely practiced for its efficiency.[11][12]
Protocol 2.1: Synthesis via Hydrazinolysis
This protocol describes the synthesis starting from 4-methyl-2-aminobenzothiazole, which is first converted to its hydrobromide salt or another activated form before reaction with hydrazine hydrate.
Rationale: Ethylene glycol is employed as a high-boiling point solvent, enabling the reaction to be conducted at the elevated temperatures (130-135°C) required to drive the nucleophilic aromatic substitution.[12] An inert nitrogen atmosphere prevents oxidative side reactions. The product precipitates upon addition of water due to its low solubility in aqueous media, facilitating its isolation.
Materials:
-
4-Methyl-2-aminobenzothiazole hydrochloride (or hydrobromide)
-
Hydrazine hydrate (85% or higher)
-
Ethylene glycol
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
To the flask, add 4-methyl-2-aminobenzothiazole hydrochloride (1.0 eq) and ethylene glycol (approx. 4 mL per gram of starting material).
-
Begin stirring the suspension under a gentle flow of nitrogen.
-
Carefully add hydrazine hydrate (approx. 4.0 eq) to the mixture in portions.[12]
-
Heat the reaction mixture to 130-135°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a beaker of cold deionized water with stirring, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the product, a white to light-gray crystalline solid, in a vacuum oven.[11] The expected yield is typically high, around 90%.[12]
Caption: Workflow for the synthesis of the key precursor.
Synthetic Pathways to Anti-inflammatory Derivatives
The precursor's hydrazinyl group is a gateway to a variety of derivatives. The following sections outline protocols for synthesizing two major classes of compounds: hydrazones (Schiff bases) and pyrazoles.
Strategy A: Synthesis of Hydrazone (Schiff Base) Derivatives
The condensation of the terminal amine of the hydrazinyl group with an aldehyde or ketone is a straightforward and efficient method to generate a diverse library of hydrazone derivatives. This reaction allows for the introduction of a wide range of substituted aryl or heteroaryl moieties, which is crucial for tuning the anti-inflammatory activity.[5][13]
Protocol 3.1.1: General Procedure for Hydrazone Synthesis
Rationale: The reaction is an acid-catalyzed condensation. A catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic hydrazine. The reaction is typically performed in ethanol, which is an excellent solvent for both reactants and allows for easy removal post-reaction.[13]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic or heteroaromatic aldehyde (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the desired aldehyde to the solution, followed by a few drops of glacial acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize or precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the pure hydrazone derivative. The formation of the hydrazone can be confirmed by the appearance of an imine (-N=CH-) signal in the ¹H NMR spectrum (typically δ 7.8–8.5 ppm).[13]
Caption: General scheme for the synthesis of hydrazone derivatives.
Strategy B: Synthesis of Pyrazole Derivatives via Vilsmeier-Haack Reaction
The hydrazones synthesized in Strategy A can serve as intermediates for further cyclization reactions to form more complex heterocyclic systems. The Vilsmeier-Haack reaction provides an effective route to construct 4-formylpyrazole rings fused to the benzothiazole core, yielding novel scaffolds for biological testing.[4]
Protocol 3.2.1: Synthesis of Benzothiazole-Pyrazoles
Rationale: The Vilsmeier reagent (generated in situ from phosphorus oxychloride and DMF) acts as an electrophile. It reacts with the electron-rich double bond of the hydrazone and the adjacent aromatic ring (if activated) to induce cyclization and formylation, yielding the stable pyrazole ring system.
Materials:
-
Benzothiazole hydrazone derivative (from Protocol 3.1.1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium bicarbonate solution
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to anhydrous DMF (acting as both reagent and solvent). Stir for 30 minutes at 0-5°C to pre-form the Vilsmeier reagent.
-
To this cold solution, add the benzothiazole hydrazone (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The solid product that precipitates is collected by vacuum filtration, washed with water, and dried.
-
Purify the crude product by column chromatography or recrystallization to yield the target 4-formylpyrazole derivative.[4]
Biological Evaluation: Protocols for Anti-inflammatory Screening
Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify lead compounds. This typically involves a tiered approach, starting with simple in vitro assays and progressing to more complex in vivo models for the most promising candidates.
Protocol 4.1: In Vitro Anti-inflammatory Assays
Principle: Inflammation can involve the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) or egg albumin is a simple, preliminary indicator of anti-inflammatory activity.[14][15]
Procedure:
-
Prepare a 1% aqueous solution of BSA.
-
Prepare test compound solutions and a standard drug (e.g., Diclofenac sodium) at various concentrations (e.g., 10-500 µg/mL).
-
To 5 mL of the BSA solution, add 0.5 mL of the test or standard solution. A control consists of 5 mL BSA solution and 0.5 mL of vehicle.
-
Adjust the pH of all solutions to 6.3 using 1N HCl.
-
Incubate all samples at 37°C for 20 minutes, then heat at 70°C for 10 minutes.
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key pro-inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme. This assay measures the ability of test compounds to inhibit NO production.[16][17]
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Read the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-only treated group.[17]
Protocol 4.2: In Vivo Anti-inflammatory Assay
Principle: This is a classic and highly reproducible model of acute inflammation.[18][19] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential in vivo.[20][21]
Procedure:
-
Acclimatize male Wistar rats (180-200 g) for at least one week.[22]
-
Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (at various doses).
-
Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[19]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[22]
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 (where ΔV is the change in paw volume from the initial measurement).
Caption: Integrated workflow from precursor to lead compound identification.
Potential Mechanism of Action
The anti-inflammatory effects of benzothiazole derivatives are often multifactorial. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[13][23] Research on novel benzothiazoles suggests they may also target this pathway, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1, which could lead to a better gastrointestinal safety profile.[2][23]
Furthermore, studies have shown that these compounds can suppress the production of other key inflammatory mediators, including iNOS, tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[1][6][22] This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[1][6] By preventing the activation of NF-κB, benzothiazole derivatives can downregulate the expression of a wide array of pro-inflammatory genes.
Caption: Potential anti-inflammatory mechanisms of benzothiazole derivatives.
Data Summary and Structure-Activity Relationship (SAR)
The derivatization strategies outlined allow for the systematic exploration of SAR. By modifying the 'R' group on the aldehyde used for hydrazone synthesis, one can probe the effects of electronic and steric properties on biological activity.
Table 1: Hypothetical Anti-inflammatory Activity Data for Hydrazone Derivatives
| Compound ID | R-Group on Aldehyde | In Vitro NO Inhibition IC₅₀ (µM) | In Vivo Edema Inhibition (%) @ 3h |
| BZ-H (Parent) | H | > 100 | 15.2 |
| BZ-1 | 4-Chloro-phenyl | 15.8 | 65.7 |
| BZ-2 | 4-Methoxy-phenyl | 22.5 | 58.1 |
| BZ-3 | 4-Nitro-phenyl | 12.1 | 72.4 |
| BZ-4 | 2-Hydroxy-phenyl | 35.4 | 45.3 |
| Diclofenac | N/A (Standard) | 8.5 | 75.0 |
This data is illustrative. Actual results will vary.
From this hypothetical data, a preliminary SAR can be inferred:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring appear to enhance anti-inflammatory activity (BZ-3, BZ-1).
-
Electron-donating groups (e.g., -OCH₃) may result in slightly lower but still significant activity (BZ-2).
-
Steric hindrance and hydrogen bonding from an ortho-substituent (e.g., -OH) might reduce activity (BZ-4).
These initial findings would guide the synthesis of a second generation of compounds to further optimize potency and pharmacokinetic properties.
References
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Gautam, M. K., & Goel, R. K. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. Available at: [Link]
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Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]
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ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
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Boudjelal, A., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. Available at: [Link]
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ChemBK. (2024). 2-hydrazine-4-methylbenzothiazole. ChemBK. Available at: [Link]
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Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate. Available at: [Link]
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Al-Abdullah, E. S., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available at: [Link]
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Pérez-García, L. A., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com. Available at: [Link]
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Onajobi, A. O., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available at: [Link]
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Sharma, D., & Narasimhan, B. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Available at: [Link]
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Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. PMC - NIH. Available at: [Link]
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Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. Available at: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Available at: [Link]
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Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. (n.d.). Available at: [Link]
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NIH. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to Developing Enzyme Inhibitors from 2-Hydrazinyl-4-methylbenzo[d]thiazole
Abstract: The 2-hydrazinyl-4-methylbenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective enzyme inhibitors.[1][2] Its inherent biological activity is derived from the combination of the benzothiazole nucleus and a reactive hydrazine moiety, which provides a convenient attachment point for molecular diversification.[1][3] Derivatives have demonstrated significant inhibitory activity against a wide range of enzymatic targets, including monoamine oxidases (MAO), acetylcholinesterase (AChE), H+/K+ ATPase, and various microbial enzymes, indicating their potential in treating neurodegenerative diseases, gastric ulcers, and infectious diseases.[3][4][5][6][7][8] This guide provides an in-depth technical overview and a series of validated protocols for the synthesis, characterization, and enzymatic screening of novel inhibitors based on this promising scaffold.
Section 1: Synthesis of the Core Scaffold and Derivatives
The strategic development of an inhibitor library begins with the efficient synthesis of the core intermediate, this compound, and its subsequent derivatization. The hydrazine group is a critical functional handle, most commonly exploited through condensation reactions with various aldehydes and ketones to generate a diverse library of hydrazone derivatives.[3][7]
Protocol: Synthesis of this compound Intermediate
Rationale: While several methods exist for synthesizing the core scaffold, the following two-step protocol involving diazotization of 4-methyl-2-aminobenzothiazole followed by reduction is recommended. This approach avoids the use of the highly toxic and volatile hydrazine hydrate, making it a safer and more environmentally friendly option for laboratory synthesis.[9][10]
Step-by-Step Protocol:
-
Diazotization:
-
Suspend 4-methyl-2-aminobenzothiazole (1 equivalent) in an aqueous solution of a strong acid (e.g., 2.5 M HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Cool this reducing solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for 2-3 hours at room temperature.
-
The resulting precipitate is the hydrochloride salt of the desired product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To obtain the free base, suspend the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until the pH is ~8.
-
Filter the resulting solid, wash thoroughly with water, and dry under a vacuum to yield this compound.
-
Caption: Workflow for the synthesis of the core intermediate.
General Protocol: Synthesis of Hydrazone Derivatives
Rationale: The nucleophilic nitrogen of the hydrazine moiety readily attacks the electrophilic carbon of an aldehyde or ketone, followed by dehydration, to form a stable C=N double bond. This reaction is typically high-yielding and can be performed under mild conditions, making it ideal for generating chemical diversity.
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (if not already the solvent) to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure hydrazone derivative.
Caption: General reaction for creating hydrazone derivatives.
Characterization of Synthesized Compounds
Rationale: Unambiguous structural confirmation is critical for establishing structure-activity relationships. A combination of spectroscopic methods should be employed to verify the identity and purity of each synthesized compound.[3][7][8][11][12]
| Technique | Core Scaffold (Expected Data) | Hydrazone Derivative (Expected Changes) |
| ¹H NMR | Aromatic protons (multiplets, ~7-8 ppm), methyl protons (singlet, ~2.5 ppm), and exchangeable N-H protons (broad singlets). | Appearance of a new singlet for the imine proton (-N=CH-) around 8-8.5 ppm. Signals corresponding to the protons of the added aldehyde/ketone moiety will also be present.[7][8][13] |
| ¹³C NMR | Aromatic carbons and a signal for the methyl carbon (~20 ppm). | Appearance of a signal for the imine carbon (~140-160 ppm) and carbons from the new substituent.[8] |
| FT-IR (cm⁻¹) | N-H stretching bands (~3100-3300 cm⁻¹), C=N stretching of the thiazole ring (~1600 cm⁻¹). | The N-H stretching bands will change or one may disappear. A new, strong C=N (imine) stretching band will appear around 1610-1630 cm⁻¹.[7] |
| Mass Spec (ESI-MS) | A clear molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₈H₉N₃S, MW: 179.24).[3] | A new molecular ion peak [M+H]⁺ corresponding to the mass of the final hydrazone derivative. |
Section 2: Enzyme Inhibition Assays
Once a library of derivatives is synthesized and characterized, the next step is to screen them for inhibitory activity against target enzymes. The choice of assay depends on the specific enzyme and available resources. Below are protocols for common enzyme targets of benzothiazole derivatives.
Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay
Rationale: MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. Benzothiazole-hydrazones have shown potent and selective MAO-B inhibitory activity.[8] A fluorometric assay is a highly sensitive and widely used method for screening MAO inhibitors.[11][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B, diluted in assay buffer to the desired concentration.
-
Substrate: A suitable fluorogenic MAO-B substrate (e.g., Amplex® Red reagent).
-
Horseradish Peroxidase (HRP): Required for the Amplex® Red reaction.
-
Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and serially dilute to various concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Positive Control: A known MAO-B inhibitor (e.g., selegiline).[11]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of test compound dilutions or controls to the appropriate wells.
-
Add 20 µL of the MAO-B enzyme solution to all wells except the 'no enzyme' control.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Prepare the reaction mix containing the substrate and HRP in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to all wells.
-
Immediately begin measuring the fluorescence (e.g., Ex/Em = 530/590 nm) in kinetic mode at 37 °C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))
-
Caption: General workflow for the MAO-B inhibition assay.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Rationale: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is the primary mechanism of action for drugs used to treat Alzheimer's disease.[4] The spectrophotometric method developed by Ellman is a robust and cost-effective assay for screening AChE inhibitors.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
AChE Enzyme: From electric eel or human recombinant, diluted in buffer.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Test Compounds: Prepared as described in the MAO-B assay.
-
Positive Control: A known AChE inhibitor (e.g., donepezil).[4]
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of assay buffer to wells.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of test compound dilutions or controls.
-
Add 10 µL of the AChE enzyme solution and mix.
-
Pre-incubate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of absorbance vs. time).
-
Calculate the percent inhibition as described for the MAO-B assay.
-
Section 3: Data Analysis and Interpretation
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of inhibitor potency. To determine this value, test the compounds over a range of concentrations (typically 7-10 points using serial dilutions). Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.[4][11]
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity.[1][9] By comparing the IC₅₀ values of different derivatives, researchers can identify key structural features required for potency and selectivity.
Hypothetical SAR Data Table (Target: MAO-B):
| Compound ID | R-Group on Phenyl Ring | IC₅₀ (nM) |
| HZ-01 | -H (unsubstituted) | 250 |
| HZ-02 | 4-Chloro (-Cl) | 60 |
| HZ-03 | 4-Methoxy (-OCH₃) | 180 |
| HZ-04 | 4-Nitro (-NO₂) | 45 |
| HZ-05 | 3-Chloro (-Cl) | 95 |
Interpretation: From this hypothetical data, one could infer that:
-
Electron-withdrawing groups (EWGs) at the 4-position of the phenyl ring (e.g., -Cl, -NO₂) enhance inhibitory activity compared to the unsubstituted analog (HZ-01).
-
The 4-nitro substitution (HZ-04) is the most potent in this series.
-
An electron-donating group like methoxy (HZ-03) slightly decreases activity.
-
The position of the substituent matters, as the 4-chloro derivative (HZ-02) is more potent than the 3-chloro derivative (HZ-05).
Molecular Docking Workflow
Rationale: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other. It provides a structural basis for observed SAR and can guide the design of more potent inhibitors.[6][7][8]
Caption: A simplified workflow for in silico molecular docking studies.
Conclusion
The this compound scaffold represents a highly tractable starting point for the development of novel enzyme inhibitors. Its straightforward synthesis and the reactive nature of the hydrazine moiety allow for the rapid generation of diverse chemical libraries. By combining systematic synthesis, robust enzymatic screening protocols, and computational analysis, researchers can effectively explore the chemical space around this scaffold to identify potent and selective inhibitors for a multitude of therapeutic targets.
References
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Gümüş, M. H., Osmaniye, D., Levent, S., Sağlık, B. N., Acar, U., & Kaplancıklı, Z. A. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
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Al-Ostath, A., Al-Wabli, R. I., Al-Ghamdi, A. M., & Al-Amri, J. F. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
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Al-Ghorbani, M., El-Gamal, M. I., Anbar, A. M., Naglah, A. M., Al-Massarani, S. M., & Oh, C. H. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
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Gümüş, M. H., Osmaniye, D., Levent, S., Sağlık, B. N., Acar, U., & Kaplancıklı, Z. A. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]
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Vu, B., T. D., et al. (2013). Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl‑XL. AWS. [Link]
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Vasile, C., et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. [Link]
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Kumar, D., et al. (2023). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. [Link]
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Kumar, A., et al. (2021). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. PMC - NIH. [Link]
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Vu, B. T., et al. (2013). Discovery of potent and selective benzothiazole hydrazone inhibitors of Bcl-XL. PubMed. [Link]
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Salar, U., et al. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. PubMed Central. [Link]
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Ilgın, S., et al. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. [Link]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of Biologically Active Hydrazone Derivatives of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Abstract: This document provides a detailed, field-proven protocol for the synthesis of hydrazone derivatives starting from 2-Hydrazinyl-4-methylbenzo[d]thiazole. Benzothiazole-hydrazones are a prominent class of heterocyclic compounds recognized for their structural versatility and significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of the synthetic methodology, the rationale behind experimental parameters, and comprehensive characterization techniques.
Introduction: The Significance of Benzothiazole Hydrazones
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, featured in numerous clinically approved drugs.[1] When linked with a hydrazone moiety (–NHN=CH–), the resulting derivatives often exhibit enhanced lipophilicity and potent biological activities.[1] The core of this synthetic protocol is the this compound intermediate, a versatile building block for creating diverse molecular libraries.[4][5] The subsequent condensation with various aromatic or heterocyclic aldehydes and ketones allows for fine-tuning of the molecule's steric and electronic properties to optimize its pharmacological profile.
This protocol details a robust, two-stage synthesis. The first stage focuses on the preparation of the key intermediate, this compound, from 2-Amino-4-methylbenzothiazole. The second stage describes the acid-catalyzed condensation of this intermediate with carbonyl compounds to yield the target hydrazone derivatives.
Overall Synthetic Pathway
The synthesis is a two-step process, beginning with the formation of the hydrazinyl intermediate, followed by the condensation to form the final hydrazone product.
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Application Note: A Comprehensive Guide to the Analytical Methods for Purity Assessment of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Introduction
2-Hydrazinyl-4-methylbenzo[d]thiazole (CAS No: 20174-68-9; Molecular Formula: C₈H₉N₃S; Molecular Weight: 179.24 g/mol ) is a heterocyclic organic compound featuring a benzothiazole core substituted with a hydrazine group.[1][2] This molecule serves as a versatile building block and key intermediate in medicinal chemistry and material science, with derivatives being investigated for a range of biological activities.[3] Given its role as a precursor in the synthesis of potentially therapeutic agents and functional materials, the purity of this compound is of paramount importance. A well-characterized and highly pure starting material is fundamental to ensuring the reproducibility of synthetic procedures, the reliability of biological screening results, and the safety and efficacy of the final products.
This application note provides a comprehensive technical guide for the analytical methods required to perform a thorough purity assessment of this compound. We will explore an orthogonal analytical strategy, combining chromatographic and spectroscopic techniques to identify, quantify, and control potential impurities. The protocols and insights provided are designed from the perspective of a senior application scientist, emphasizing not only the procedural steps but also the scientific rationale behind them.
Understanding the Potential Impurity Profile
A robust purity assessment begins with a theoretical evaluation of potential impurities derived from the manufacturing process. The synthesis of this compound often involves the diazotization of 4-methyl-2-aminobenzothiazole, followed by a reduction step.[2][3][4] This and other routes can introduce several classes of impurities.
-
Starting Materials: Unreacted precursors such as 4-methyl-2-aminobenzothiazole may be present in the final product.
-
Intermediates: Incomplete reactions can lead to the presence of key intermediates, for example, the corresponding diazonium salt (though typically unstable).[2][4]
-
Reaction By-products: Side reactions inherent to the synthetic chemistry can generate structurally related impurities.
-
Degradation Products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various degradants upon exposure to air, light, or incompatible storage conditions.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethanol, hydrochloric acid) may be retained in the final solid material.
A summary of potential process-related impurities is presented in Table 1.
Table 1: Potential Process-Related Impurities and Their Origins
| Impurity Class | Potential Compound Example | Typical Origin | Recommended Analytical Technique |
|---|---|---|---|
| Starting Material | 4-methyl-2-aminobenzothiazole | Incomplete reaction | HPLC, GC-MS |
| Intermediate | 4-methylbenzothiazole diazonium salt | Incomplete reduction | HPLC (if stable enough to be observed) |
| By-product | Dimerized or coupled species | Side reactions | HPLC, LC-MS |
| Degradant | Oxidized hydrazine species | Air/light exposure, storage | HPLC, LC-MS |
| Residual Solvent | Ethanol, Acetonitrile, etc. | Reaction/Purification | Headspace GC, TGA |
An Orthogonal Analytical Strategy for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, which employs multiple methods based on different chemical and physical principles, is essential. This strategy ensures that impurities missed by one technique are detected by another. For this compound, a combination of chromatography (for separation and quantification of organic impurities), spectroscopy (for identity confirmation and structural elucidation of unknowns), and other techniques (for non-chromatophoric and inorganic impurities) is recommended.
Caption: Orthogonal workflow for purity assessment.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the cornerstone technique for determining the purity of non-volatile organic compounds and quantifying related substances.[5] Its high resolving power allows for the separation of the main component from closely related impurities.
Expertise & Experience: Method Development Considerations
-
Column Selection: A C18 stationary phase is a robust starting point, offering broad applicability for moderately polar compounds like our analyte. A column with end-capping is crucial to minimize peak tailing caused by the interaction of the basic hydrazine group with residual acidic silanols on the silica support.
-
Mobile Phase: The basic nature of the hydrazine and thiazole nitrogens necessitates pH control of the mobile phase to ensure consistent retention and good peak shape. A buffer around pH 3-4 will protonate the analyte, leading to sharper peaks. A combination of a phosphate or formate buffer with acetonitrile or methanol as the organic modifier is a common choice.
-
Detector: A Diode Array Detector (DAD) is highly recommended over a simple UV detector. A DAD not only quantifies peaks but also provides UV spectra for each, enabling peak purity analysis to check for co-eluting impurities.[5]
Detailed Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis and should be validated according to ICH guidelines before routine use.[6][7]
1. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, column oven, and DAD.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire).
2. Reagents and Sample Preparation:
- Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 275 nm (monitor 200-400 nm with DAD).
- Gradient Program: See Table 2.
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 25.0 | 40 | 60 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40.0 | 95 | 5 |
4. System Suitability Test (SST):
- Before running samples, inject a standard solution (or the sample itself if a reference standard is unavailable) five times. The system must meet the criteria in Table 3 to ensure the reliability of the results.
Table 3: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (Main Peak) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| %RSD of Peak Area (n=5) | ≤ 2.0% | Demonstrates injection and system precision. |
| %RSD of Retention Time (n=5) | ≤ 1.0% | Confirms pump and mobile phase stability. |
5. Data Analysis:
- Integrate all peaks, disregarding those below the limit of quantitation (LOQ).
- Calculate the purity using the area percent normalization method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
- Trustworthiness Note: This method assumes all impurities have the same UV response as the main compound. For accurate quantification, especially for regulatory filings, the Relative Response Factor (RRF) for each identified impurity must be determined.
Identity and Structural Confirmation
While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak. Spectroscopic methods are required for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for unambiguous structure confirmation.[3] It is also highly sensitive to impurities, often revealing those not visible by other methods.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Confirm the presence of characteristic signals for this compound. The aromatic methyl group should appear as a sharp singlet around δ 2.54 ppm.[3]
-
Integrate all signals. The relative integrals should correspond to the number of protons in the structure.
-
Carefully examine the baseline and upfield/downfield regions for small peaks that do not belong to the main compound or the solvent. These may indicate impurities.
-
Expert Insight: Quantitative NMR (qNMR), where a certified internal standard of known concentration is added, can be used to determine an absolute purity value (assay), which is more accurate than the relative purity from HPLC area %.
-
Mass Spectrometry (MS)
MS provides crucial molecular weight information. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks seen in the chromatogram.
Protocol: LC-MS Analysis
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.
-
Method: Employ the same HPLC method as described in Section 4.1, but divert the column effluent to the MS detector.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+
-
Scan Range: m/z 50-500
-
Capillary Voltage: ~3.5 kV
-
-
Data Interpretation:
-
The mass spectrum for the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 180.05.[3]
-
Examine the mass spectra of the impurity peaks to deduce their molecular weights, which provides critical clues to their identity.
-
Additional Purity Assessment Techniques
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature and is excellent for quantifying non-volatile content, such as water or residual solvents.[8]
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Temperature Program: Heat the sample from ambient temperature (~25 °C) to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation: Any significant mass loss observed at temperatures below the compound's decomposition point (typically >150-200 °C for such structures) likely corresponds to the loss of volatile components like water or solvents.
Elemental Analysis
This technique provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the bulk sample. The experimental values should match the theoretical values for the molecular formula C₈H₉N₃S within an acceptable margin (e.g., ±0.4%). A significant deviation can indicate the presence of inorganic impurities or a fundamental issue with the compound's identity.
Method Validation Overview
Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[9] The validation process involves a series of experiments to assess various performance characteristics.
Caption: Key parameters for analytical method validation.
Conclusion
The purity assessment of this compound requires a meticulous and multi-faceted approach. A high-resolution HPLC method serves as the primary tool for separating and quantifying organic impurities, but it must be supported by spectroscopic techniques like NMR and MS for definitive structural confirmation and impurity identification. Additional methods such as TGA and elemental analysis provide a more complete profile by assessing volatile and inorganic content. By implementing this orthogonal strategy and adhering to rigorous system suitability and method validation principles, researchers and developers can ensure the quality, consistency, and reliability of their work.
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Swartz, M. E., & Krull, I. S. (2014, August 22). Validation of Impurity Methods, Part II. LCGC International. [Link]
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Chaudhary, A., & Jha, A. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research, 8(5), 453-458. [Link]
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Application Notes & Protocols: A Framework for Evaluating the Bioactivity of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of a specific derivative, 2-Hydrazinyl-4-methylbenzo[d]thiazole. The guide moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust, self-validating, and scientifically rigorous evaluation. We present a tiered screening cascade, from broad initial assessments to more focused mechanistic studies, covering potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4]
PART 1: Foundational Principles of Experimental Design
A successful bioactivity evaluation hinges on a meticulously planned experimental design.[5][6][7] Before initiating any specific assay, it is critical to establish a robust framework that minimizes bias and ensures the generation of reproducible and translatable data.[8][9][10]
The Imperative of Controls
Every experiment must include a set of controls to validate the results. The choice of controls is paramount for interpreting the observed effects accurately.
-
Positive Control: A known compound with the expected biological activity. This control validates that the assay system is working correctly. For example, Ciprofloxacin in an antibacterial assay or Doxorubicin in a cytotoxicity assay.
-
Negative Control: A blank or untreated sample. This establishes the baseline response of the assay system in the absence of any intervention.
-
Vehicle Control: The solvent (e.g., Dimethyl Sulfoxide - DMSO) used to dissolve the test compound, administered at the same final concentration used for the test article. This is crucial to ensure that the solvent itself does not exert any biological effect, confounding the results.
Compound Management: Solubility and Stability
The physicochemical properties of this compound must be assessed upfront.
-
Solubility: Determine the compound's solubility in common laboratory solvents (e.g., DMSO, ethanol) and, critically, in the final aqueous assay media. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves.
-
Stability: Assess the stability of the compound in the vehicle solvent and assay buffer over the experiment's duration. Degradation can lead to a loss of activity or the formation of byproducts with their own activities.
The Tiered Screening Approach
A tiered or cascaded approach is an efficient strategy for drug discovery.[5] It begins with broad, high-throughput primary assays to identify initial "hits." These hits are then progressed through more complex, lower-throughput secondary and mechanistic assays to validate the initial findings and elucidate the mechanism of action.
PART 2: Tier 1 - Primary In Vitro Screening Protocols
This initial tier aims to cast a wide net to identify the most prominent biological activities of this compound.
Protocol: Evaluation of In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13][14][15]
Causality: This assay is chosen as a primary screen because cytotoxicity is a fundamental indicator of potential anticancer activity.[16][17] It also serves as a crucial counter-screen; for example, if a compound shows antimicrobial activity, it is important to know if this is due to selective toxicity against microbes or general cytotoxicity against host cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Parameter | Description | Example Data |
| Cell Line | Human cancer cell line used | MCF-7 (Breast) |
| Incubation Time | Duration of compound exposure | 48 hours |
| IC₅₀ (µM) | Concentration for 50% inhibition | 15.2 µM |
| Positive Control | Known cytotoxic agent | Doxorubicin (IC₅₀ = 0.8 µM) |
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][18]
Causality: The benzothiazole scaffold is a well-known pharmacophore in antimicrobial agents.[2][19][20] This assay provides a quantitative measure of antibacterial and antifungal potency, which is a critical first step in evaluating a compound as a potential antibiotic.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin or Ampicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
| Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 16 | 0.5 |
| E. coli ATCC 25922 | Negative | 64 | 0.015 |
| C. albicans ATCC 90028 | Fungus | >128 | 2 |
Protocol: Antioxidant Capacity Screening (DPPH & ABTS Assays)
These assays evaluate the free radical scavenging ability of a compound, a key indicator of antioxidant potential.[21]
Causality: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, simple, and inexpensive methods to screen for radical scavenging activity.[21][22] They provide complementary information due to the different nature of the radicals and reaction conditions.[23][24]
Step-by-Step Protocol (DPPH Assay):
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of DPPH radical in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.
PART 3: Tier 2 - Mechanistic & Secondary Assays
Positive results from Tier 1 assays warrant a deeper investigation into the compound's potential mechanism of action.
Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[25][26]
Causality: Chronic inflammation is a hallmark of many diseases.[27][28] Macrophages activated by stimuli like LPS produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[26] Inhibition of NO production is a strong indicator of potential anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., Dexamethasone).
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Assay: Mix 50 µL of cell supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement & Analysis: After 10 minutes, measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
-
Cytotoxicity Counter-Screen: It is essential to run a concurrent MTT assay on the RAW 264.7 cells under the same conditions to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.[26]
PART 4: Scientific Integrity and Reporting
Robust and reproducible preclinical research requires transparency in reporting.[8][9][29] All experimental details, including sample size calculations, randomization (if applicable), and inclusion/exclusion criteria for data, should be clearly documented.[30] All data should be reported as means ± standard deviation (SD) or standard error of the mean (SEM) from a sufficient number of biological replicates.
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Alsaleh, M., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. BMC Medicine, 21(1), 8. [Link]
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Alsaleh, M., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. PubMed. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 28(19), 6815. [Link]
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Kumar, V., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(12), 1055-1085. [Link]
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Rahman, M. M., et al. (2015). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 23(2), 143-152. [Link]
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DiVA portal. (2009). Experimental Designs at the Crossroads of Drug Discovery. [Link]
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Alsaleh, M., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. PMC. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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da Silva, A. C. G., et al. (2021). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. Journal of the Brazilian Chemical Society, 32(1), 163-174. [Link]
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ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays. [Link]
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Yilmaz, I., et al. (2020). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 25(21), 5192. [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]
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El-Metwaly, N. M. (2018). Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1735-1746. [Link]
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Health Sciences. (2024). Experimental drug design: Significance and symbolism. [Link]
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Semantic Scholar. (n.d.). Investigations on the Mechanism of Action of the Novel Antitumor Agents 2-Benzothiazolyl, 2-Benzoxazolyl, and 2-Benzimidazolyl Hydrazones Derived from 2-Acetylpyridine. [Link]
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ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1958. [Link]
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2-Hydrazinyl-4-methylbenzo[d]thiazole in agricultural chemistry applications
An In-Depth Guide to 2-Hydrazinyl-4-methylbenzo[d]thiazole in Agricultural Chemistry: Synthesis, Intermediacy, and Derivative Applications
Foreword for the Advanced Practitioner
This document serves as a specialized guide for chemists and researchers in the agrochemical sector. It delves into the synthesis and primary application of this compound (HMBT), a critical intermediate. Beyond its established role, we explore the broader potential of its derivatives, providing a framework for future research and development. The protocols herein are synthesized from established literature, emphasizing the causality behind procedural steps to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Compound Profile: this compound (HMBT)
This compound, often abbreviated as HMBT, is a heterocyclic organic compound.[1] While not typically used as an end-product in agriculture, it stands as a pivotal building block, or intermediate, for synthesizing highly effective systemic fungicides.[2][3] Its chemical structure, featuring a reactive hydrazine group attached to a benzothiazole core, makes it a versatile precursor for forming various heterocyclic systems.[3][4]
The primary and most commercially significant application of HMBT in agricultural chemistry is its role as the direct precursor to Tricyclazole .[2][3] Tricyclazole is a widely used systemic fungicide that provides effective control against rice blast disease caused by the fungus Magnaporthe oryzae. Therefore, mastering the synthesis of HMBT is the foundational step in the production of this vital agrochemical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20174-68-9 | [2][5][6][7] |
| Molecular Formula | C₈H₉N₃S | [1][2][5] |
| Molecular Weight | 179.24 g/mol | [1][5] |
| Appearance | White to light gray crystalline solid | [2] |
| Melting Point | 163-169 °C (Varies with purity) | [2][8] |
| IUPAC Name | (4-methyl-1,3-benzothiazol-2-yl)hydrazine | [1] |
Synthesis Protocols for this compound
The synthesis of HMBT can be approached through several validated methods. The choice of method often depends on the desired purity, scale, and the availability and cost of starting materials. Below are three distinct, detailed protocols.
Protocol 2.1: Classical Synthesis via Hydrazine Hydrate in Glycol
This is a robust and high-yield method, widely cited in the literature. The use of ethylene glycol as a solvent is critical as its high boiling point allows the reaction to be conducted at the necessary temperature (130-140°C) to drive the nucleophilic substitution.[8][9]
Rationale: This reaction is a nucleophilic aromatic substitution. The hydrazine hydrate acts as the nucleophile, displacing the leaving group (in this case, derived from an amino or substituted amino group) at the 2-position of the benzothiazole ring. A nitrogen atmosphere is employed to prevent oxidative side reactions at high temperatures.
Diagram 1: General Synthesis of HMBT from 2-Amino-4-methylbenzothiazole
Caption: Synthesis of HMBT via nucleophilic substitution.
Materials:
-
4-Methyl-2-aminobenzothiazole hydrochloride (or a related precursor like 4-Methyl-2-methylaminobenzothiazole hydrobromide)[2][9]
-
85% Hydrazine hydrate
-
Ethylene glycol
-
Deionized water
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Charge the reaction flask with ethylene glycol (approx. 4 L per mole of starting material).
-
With stirring, add the 4-Methyl-2-aminobenzothiazole precursor (e.g., 443 g, 1.71 mole of 4-Methyl-2-methylaminobenzothiazole hydrobromide).[9]
-
Carefully add 85% hydrazine hydrate in several portions (e.g., 400 g, 6.75 mole).[9] The reaction is exothermic.
-
Begin purging the system with nitrogen gas.
-
Heat the reaction mixture to 130-135°C and maintain this temperature for approximately 4-15 hours, monitoring the reaction by TLC.[8][9]
-
Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature with continued stirring.
-
To precipitate the product, slowly add deionized water (approx. 1 volume equivalent to the ethylene glycol) to the cooled mixture.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove residual ethylene glycol and hydrazine.
-
Dry the product overnight in a vacuum oven at 60°C. A yield of approximately 90% can be expected.[8][9]
Protocol 2.2: Green Chemistry Approach Using Water as Solvent
To mitigate the risks and environmental concerns associated with ethylene glycol, an improved method using water has been developed. This approach is more cost-effective and safer for large-scale production.
Rationale: The key innovation here is replacing the organic solvent with water. The presence of hydrochloric acid is crucial; it protonates the starting amine, increasing its solubility and facilitating the reaction with hydrazine hydrate under reflux conditions.
Procedure:
-
To a solution of benzo[d]thiazol-2-amine (1.0 equiv) in water, add concentrated HCl (1.0 equiv).
-
Add 75% hydrazine hydrate solution (2.5 equiv).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the 2-hydrazinylbenzo[d]thiazole.
Protocol 2.3: Hydrazine-Free Synthesis via Diazotization-Reduction
This method avoids the use of hydrazine hydrate, which is toxic and expensive. It proceeds through a diazonium salt intermediate, which is then reduced.[10]
Rationale: This is a two-step, one-pot process. First, the primary amino group of 4-methyl-2-aminobenzothiazole is converted into a diazonium salt using a nitrite source under acidic conditions. Second, this highly reactive diazonium salt is reduced in situ using a reducing agent like stannous chloride or a sulfite to form the desired hydrazine.[10]
Procedure:
-
Diazotization: Dissolve 4-methyl-2-aminobenzothiazole (0.1 mol) in concentrated hydrochloric acid (0.3 mol) in a flask, stirring until fully dissolved. Cool the mixture to 0-5°C in an ice bath.[10]
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (0.105 mol) dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction for 1 hour at this temperature to ensure complete formation of the 4-methylbenzothiazole diazonium salt.[10]
-
Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride or sodium sulfite).
-
Slowly add the cold diazonium salt solution to the reducing solution.
-
Allow the reaction to proceed, often with gentle warming (e.g., to 90-95°C for 1-3 hours if using sulfite), until the reduction is complete.[10]
-
Isolate the product by filtration, followed by washing and drying. This method is reported to produce high-purity HMBT with high yield.[10]
Table 2: Comparison of HMBT Synthesis Methods
| Method | Key Reagents | Solvent | Advantages | Disadvantages | Reported Yield |
| Classical | Hydrazine Hydrate | Ethylene Glycol | High yield, robust | High temp, toxic solvent | 89-90%[8][9] |
| Green | Hydrazine Hydrate, HCl | Water | Environmentally friendly, cost-effective | May require longer reaction times | ~76% |
| Diazotization | NaNO₂, HCl, Reductant | Water/Acid | Avoids toxic hydrazine hydrate | More complex, sensitive intermediates | High[10] |
Application Protocol: Synthesis of Tricyclazole from HMBT
The primary agricultural application of HMBT is its conversion to the fungicide Tricyclazole. This is achieved through a cyclization reaction with formic acid.[3][10]
Rationale: The reaction involves the condensation of the hydrazine group of HMBT with formic acid. One nitrogen of the hydrazine acts as a nucleophile attacking the carbonyl carbon of formic acid, followed by dehydration and ring closure to form the stable triazole ring fused to the benzothiazole system.
Diagram 2: Conversion of HMBT to Tricyclazole
Caption: Cyclization of HMBT with formic acid to form Tricyclazole.
Procedure:
-
Charge a reaction flask with this compound (HMBT).
-
Add an excess of formic acid, which acts as both a reactant and the solvent.
-
Heat the mixture to reflux for several hours. Monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture.
-
Pour the cooled solution into cold water to precipitate the crude Tricyclazole.
-
Filter the product, wash it with water to remove excess formic acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Tricyclazole.
Broader Agrochemical Potential: Biological Activity of HMBT Derivatives
While HMBT is mainly an intermediate, its derivatives, particularly hydrazones , are a subject of significant research for their direct biological activities.[11][12] The hydrazone moiety (-NH-N=CH-) is a well-known pharmacophore that can impart a range of biological effects.[12]
-
Fungicidal Activity: Numerous studies have synthesized series of hydrazones derived from HMBT by condensing it with various aldehydes and ketones. These derivatives have shown promising fungicidal activity against a range of plant pathogens.[13][14][15] For example, certain hydrazones of HMBT showed moderate to excellent inhibition against fungi like Fusarium graminearum and Rhizoctonia solani.[13]
-
Antibacterial Activity: Derivatives have also been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential for developing bactericides for plant diseases.[1][16][17]
-
Other Activities: The benzothiazole-hydrazone scaffold is also explored for anti-inflammatory, anticonvulsant, and antitumor activities in medicinal chemistry, suggesting a broad biological potential that could be translated to agrochemical applications (e.g., as plant health promoters or defense activators).[1][11][12][18]
Protocol for In Vitro Antifungal Screening of HMBT Derivatives
This protocol provides a general methodology for assessing the fungicidal potential of newly synthesized HMBT derivatives. The mycelial growth inhibition assay is a standard primary screening method.
Rationale: This assay quantifies the ability of a test compound to inhibit the vegetative growth of a fungus. By incorporating the compound into the growth medium at various concentrations, a dose-response relationship can be established and the EC₅₀ (Effective Concentration to inhibit 50% growth) can be determined.
Diagram 3: Workflow for Antifungal Screening
Caption: Standard workflow for in vitro antifungal bioassay.
Procedure:
-
Preparation: Synthesize and purify the HMBT derivatives to be tested. Prepare stock solutions (e.g., 10,000 ppm) of each compound by dissolving them in a minimal amount of dimethyl sulfoxide (DMSO).
-
Media Amendment: Autoclave Potato Dextrose Agar (PDA) and cool it to about 50-55°C in a water bath.
-
Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also prepare a control plate containing only DMSO and a blank plate with no additions.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with parafilm and incubate them at an optimal temperature for the fungus (typically 25-28°C) until the mycelial growth in the control plate has nearly covered the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.
-
-
Analysis: Plot the inhibition percentages against the logarithm of the compound concentrations to determine the EC₅₀ value.
References
-
PrepChem. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from PrepChem.com. [Link]
-
ChemBK. (2024). 2-hydrazine-4-methylbenzothiazole. Retrieved from ChemBK. [Link]
- Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
- Google Patents. (1994). KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.
-
PubMed. (2022). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Retrieved from PubMed. [Link]
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ResearchGate. (n.d.). Synthesis and fungicidal activity of hydrazones containing 4-methylbenzo[d]thiazole moiety | Request PDF. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from ResearchGate. [Link]
-
SciSpace. (2007). Biological activities of hydrazone derivatives. Retrieved from SciSpace. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted.... Retrieved from ResearchGate. [Link]
-
PubMed Central. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from PubMed Central. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 20174-68-9 | Product Name : this compound. Retrieved from Pharmaffiliates. [Link]
-
CSIR-NIScPR. (n.d.). An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Retrieved from Open Research@CSIR-NIScPR. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Retrieved from ResearchGate. [Link]
-
PubMed Central. (2019). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. Retrieved from PubMed Central. [Link]
-
PubChem. (n.d.). Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved from PubChem. [Link]
-
College of Charleston. (n.d.). Synthesis and fungicidal activity of hydrazones containing 4-methylbenzo[d]thiazole moiety. Retrieved from College of Charleston. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Welcome to the technical support center for the synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve yield and purity in your experiments.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, most notably the fungicide Tricyclazole.[1][2] Achieving high yield and purity of this compound is crucial for the successful synthesis of its derivatives. This guide will explore the common synthetic routes, address potential challenges, and provide practical solutions to optimize your synthetic process.
Synthetic Routes Overview
There are two primary synthetic routes for the preparation of this compound:
-
Classical Route: Reaction of 2-Amino-4-methylbenzothiazole with Hydrazine Hydrate. This is a widely used method involving the nucleophilic substitution of the amino group with hydrazine.[2][3]
-
Diazonium Salt Route: A Safer Alternative. This newer method avoids the use of highly toxic hydrazine hydrate by proceeding through a diazonium salt intermediate, which is then reduced.[1][4]
This guide will focus on troubleshooting and optimizing both routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield in the Classical Hydrazine Hydrate Route
Question: I am getting a low yield of this compound when reacting 2-Amino-4-methylbenzothiazole with hydrazine hydrate. What are the possible causes and how can I improve the yield?
Answer: Low yields in this reaction are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Causality: The reaction requires high temperatures to proceed to completion. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material.
-
Solution: Ensure your reaction temperature is maintained between 130-140°C.[3][5] Use a high-boiling solvent like ethylene glycol to achieve this temperature.[2][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. A typical reaction time is 4-15 hours.[5]
-
-
Side Reactions:
-
Causality: At high temperatures, side reactions can occur. One common side product is the formation of a bis-hydrazobenzothiazole derivative.[3]
-
Solution: Use a nitrogen or argon atmosphere to prevent oxidative side reactions.[5] While an excess of hydrazine hydrate is necessary to drive the reaction, an extremely large excess might not be beneficial and can complicate work-up. A molar ratio of 1:4 to 1:10 of the aminobenzothiazole to hydrazine hydrate is a good starting point.[5]
-
-
Product Loss During Work-up and Purification:
-
Causality: The product can be lost during filtration and washing if it has some solubility in the washing solvent.
-
Solution: After cooling the reaction mixture, add water to precipitate the product completely.[5] Wash the filtered product with cold ethanol or water to minimize solubility losses.
-
Issue 2: Impurities in the Final Product
Question: My final product of this compound is showing impurities in the NMR and has a low melting point. How can I improve the purity?
Answer: Achieving high purity is critical. Here’s how to address common impurities:
-
Unreacted Starting Material:
-
Causality: As mentioned, this is due to an incomplete reaction.
-
Solution: Besides optimizing reaction time and temperature, purification is key. Recrystallization from ethanol is an effective method to remove unreacted 2-Amino-4-methylbenzothiazole.[3]
-
-
Oxidation Products:
-
Causality: Heterocyclic hydrazines can be susceptible to air oxidation, especially in the presence of base.[3] This can lead to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar).[5] During work-up, minimize the exposure of the product to air, especially when it is in solution.
-
-
Solvent Residues:
-
Causality: High-boiling solvents like ethylene glycol can be difficult to remove completely.
-
Solution: After filtration, wash the product thoroughly with a more volatile solvent like ethanol or diethyl ether. Dry the product under vacuum at a moderate temperature (e.g., 60°C) to remove residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the classical synthesis using hydrazine hydrate?
A1: Ethylene glycol is the most commonly recommended solvent due to its high boiling point (197°C), which allows for the necessary reaction temperatures of 130-140°C to be reached and maintained.[2][5] Some protocols have explored using water as a solvent with the addition of inorganic salts to raise the reaction temperature, but this often requires a larger excess of hydrazine hydrate.[4]
Q2: Is the diazonium salt route a better alternative?
A2: The diazonium salt route offers a significant safety advantage by avoiding the use of highly toxic and potentially explosive hydrazine hydrate.[1][4] This method involves two main steps: the diazotization of 4-methyl-2-aminobenzothiazole and the subsequent reduction of the diazonium salt.[1][4] It can produce high-purity this compound with good yields.[4] For laboratories looking for greener and safer chemistry, this is an excellent alternative.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material and the product. The reaction is complete when the spot corresponding to the starting material (2-Amino-4-methylbenzothiazole) is no longer visible.
Q4: What are the key safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Anhydrous hydrazine is explosive, so it is important to use the hydrate form.[6]
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol is based on established literature procedures.[3][5]
Materials:
-
2-Amino-4-methylbenzothiazole
-
Hydrazine hydrate (85%)
-
Ethylene glycol
-
Hydrochloric acid (optional, but can improve yield)[3]
-
Deionized water
-
Ethanol
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
To the flask, add 2-Amino-4-methylbenzothiazole (1 equivalent).
-
Add ethylene glycol as the solvent.
-
Add hydrazine hydrate (4-10 equivalents). A small amount of hydrazine monohydrochloride can also be added.
-
Heat the reaction mixture to 130-140°C under a nitrogen atmosphere.
-
Maintain this temperature and stir for 4-15 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the cooled mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum at 60°C.
Protocol 2: Diazonium Salt Route
This protocol is a safer alternative to the classical method.[1][4]
Step 1: Diazotization
-
In a flask, dissolve 4-methyl-2-aminobenzothiazole (1 equivalent) in an acidic solution (e.g., hydrochloric acid).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) while maintaining the temperature below 5°C.
-
Stir the mixture for 1 hour at this temperature to form the 4-methylbenzothiazole diazonium salt solution.
Step 2: Reduction
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in hydrochloric acid or a solution of potassium sulfite).[1][4]
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
For reduction with sulfites, the temperature is raised to 90-95°C for 1-3 hours.[4]
-
After the reaction is complete, cool the mixture to precipitate the product.
-
Filter the product, wash with water, and dry under vacuum.
Data Presentation
| Parameter | Classical Route | Diazonium Salt Route |
| Starting Material | 2-Amino-4-methylbenzothiazole | 2-Amino-4-methylbenzothiazole |
| Key Reagents | Hydrazine hydrate, Ethylene glycol | Sodium nitrite, HCl, Reducing agent (e.g., SnCl₂, K₂SO₃) |
| Typical Yield | ~89% | High yield reported[4] |
| Purity | 85.8% (by non-aqueous titration) | High purity reported[4] |
| Safety Concerns | Use of highly toxic hydrazine hydrate | Formation of potentially unstable diazonium salts |
Visualizations
Reaction Workflow: Classical Synthesis
Caption: Troubleshooting logic for addressing low yield.
References
- Vulcanchem. (n.d.). This compound - 20174-68-9.
- ChemBK. (2024, April 9). 2-hydrazine-4-methylbenzothiazole.
- ChemicalBook. (n.d.). 4-Methyl-2-benzothiazolehydrazine | 20174-68-9.
- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
- PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole.
- Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.
- ResearchGate. (n.d.). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted benzo[d]thiazoles 4a‒e.
- Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007.
- PubMed Central. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
- Barnett, C. J., & Smirz, J. C. (1974). PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION.
- PubMed Central. (n.d.). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents.
- ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.
- ResearchGate. (n.d.). Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate.
- Patsnap. (n.d.). A method for synthesizing 4-methyl-2 hydrazinobenzothiazole.
- Organic Syntheses Procedure. (n.d.). 4.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
- PubMed Central. (n.d.). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
- ResearchGate. (n.d.). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents.
- PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase.
- Reddit. (2021, February 15). Upon reduction with hydrazine hydrate my reaction immediately yielded the desired Co(II)-Co(II) complex as a glistening, golden solid..
- ResearchGate. (n.d.). Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole.
- Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.
- ECHEMI. (n.d.). 2-Hydrazino-4-methylbenzothiazole Formula - 20174-68-9.
- CymitQuimica. (n.d.). CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole.
- Journal of Chemical & Engineering Data. (2024, December 16). Study on 2-Hydrazino-4-methylbenzothiazole in Nine Monosolvents and Four Mixed Solvents at 273.15 to 318.15 K: Solubility Determination and Modeling.
Sources
overcoming solubility issues with 2-Hydrazinyl-4-methylbenzo[d]thiazole
Welcome to the dedicated technical support guide for 2-Hydrazinyl-4-methylbenzo[d]thiazole (CAS 20174-68-9). This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the limited aqueous solubility of this promising heterocyclic compound. As a molecule of interest for its potential antimicrobial, anti-inflammatory, and antitumor activities, understanding how to effectively handle and formulate it is critical for successful experimental outcomes.[1]
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a common issue?
This compound is an organic compound featuring a benzothiazole core structure with a methyl group at the 4-position and a hydrazinyl group at the 2-position.[1][2] Its molecular formula is C₈H₉N₃S.[3] The solubility challenge stems from its predominantly non-polar, heterocyclic aromatic structure, which leads to limited solubility in water.[4][5] This property is common among many promising drug candidates and can be a significant hurdle for in vitro biological assays and the development of bioavailable formulations.[6][7]
Q2: I'm starting a new experiment. What are the primary recommended solvents for this compound?
Based on its chemical structure and data from related benzothiazole derivatives, the initial approach should be to use polar aprotic organic solvents. A related compound, 2-hydrazinobenzothiazole, shows good solubility in hot methanol.[8][9] Acetylated derivatives are soluble in a range of solvents including acetone, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10]
For most biological applications, 100% DMSO is the recommended starting point for creating a high-concentration stock solution (e.g., 10-50 mM). From this stock, you can perform serial dilutions into your aqueous assay buffer.
Q3: My compound is not dissolving well even in DMSO. What could be the issue and what should I do?
If you experience difficulty, consider the following:
-
Purity and Form: Verify the purity of your compound. Impurities can sometimes affect solubility. The compound is typically a solid, and its crystalline form (polymorphism) can significantly impact the energy required to dissolve it.[3][6]
-
Energy Input: Gentle warming (e.g., a 37°C water bath) and vortexing or sonication can provide the necessary energy to overcome the crystal lattice energy and facilitate dissolution.
-
Alternative Solvents: If DMSO is incompatible with your assay, consider other solvents like DMF or N-Methyl-2-pyrrolidone (NMP). However, always verify their compatibility with your experimental system.
Q4: How do I prepare an aqueous solution for my biological assay without the compound precipitating?
Precipitation upon dilution of an organic stock solution into an aqueous medium is the most common failure point. The key is to ensure the final concentration of the organic co-solvent is low enough to be tolerated by your cells or assay components (typically <0.5% for DMSO) and that the final concentration of the compound does not exceed its aqueous solubility limit under those conditions.[5]
Best Practice: Always perform the final dilution step immediately before use. Add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion, which helps prevent localized high concentrations that can trigger precipitation. For a detailed workflow, see Troubleshooting Guide 1 .
Q5: Are there any specific safety precautions for handling this compound?
Yes. Like many hydrazine derivatives, it should be handled with care.[3] Standard laboratory safety protocols are required. Always:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[1] A related compound is listed as irritating to eyes and skin.[8]
-
Store the compound in a cool, dry, dark place, and for long-term storage, consider a freezer under -20°C.[11]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies to address persistent solubility challenges. The following diagram outlines the logical workflow for troubleshooting.
Caption: Troubleshooting workflow for solubility issues.
Guide 1: Standard Protocol for Solubilization Using a Co-Solvent
This is the most direct method and should always be the first approach. The principle is to dissolve the lipophilic compound in a water-miscible organic solvent and then dilute it to a working concentration in an aqueous buffer.[12][13]
Objective: To prepare a 10 mM stock solution in DMSO and dilute it to a final concentration of 10 µM in an aqueous buffer.
Materials:
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer and sonicator
Protocol:
-
Prepare Stock Solution:
-
Weigh out 1.79 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of 100% DMSO to the tube. This will yield a 10 mM stock solution.
-
-
Facilitate Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If solids remain, place the tube in a 37°C water bath for 5-10 minutes, followed by another vortexing step. Sonication for 5 minutes can also be effective.
-
Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
-
Prepare Working Solution (Serial Dilution):
-
Crucial Step: Do not add the DMSO stock directly to the full volume of buffer. Prepare an intermediate dilution first.
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of your aqueous buffer. Vortex immediately. This gives you a 1 mM solution in 10% DMSO.
-
Prepare the final 1:100 dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer. This results in a final concentration of 10 µM with a DMSO concentration of 0.1%.
-
-
Validation and Controls:
-
Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect).
-
Crucially, always prepare a "vehicle control" containing the same final concentration of DMSO (0.1% in this case) but without the compound. This is essential to ensure that any observed biological effects are due to the compound and not the solvent.
-
Guide 2: Advanced Solubilization Strategies
If co-solvents are insufficient or interfere with your assay, more advanced techniques are required.
Principle: The 2-hydrazinyl group is basic. By lowering the pH of the medium, this group can be protonated, forming a salt in situ. This charged species will have significantly higher aqueous solubility.[14][15] This is a common and effective method for increasing the solubility of basic drugs.[14]
Screening Protocol:
-
Prepare several small-volume aliquots of acidic aqueous buffers (e.g., pH 4.0, 5.0, 6.0). A citrate or acetate buffer system is suitable.
-
Add a small, known amount of the solid compound to each tube.
-
Agitate the samples and observe for dissolution.
-
If successful, you can prepare a stock solution in a mildly acidic buffer (e.g., pH 5.0) and then neutralize it or dilute it into your final assay medium, being careful to check for precipitation upon pH change.
Considerations:
-
Ensure the final pH of your assay is not significantly altered.
-
Confirm that the pH change does not affect your biological system or assay components.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[6][13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[15]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your aqueous buffer.
-
Add the solid this compound directly to the cyclodextrin solution.
-
Vortex, sonicate, or stir overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using UV-Vis spectrophotometry.
Considerations:
-
Cyclodextrins can sometimes interfere with assays by extracting lipids from cell membranes or binding to other assay components. A vehicle control with cyclodextrin is mandatory.
Guide 3: Overview of Formulation Strategies for Drug Development
For professionals in drug development aiming for in vivo studies, overcoming poor solubility is a prerequisite for achieving adequate bioavailability.[16][17] While the techniques above are useful for initial assays, advanced formulations are often necessary.
| Formulation Strategy | Principle | Key Advantages |
| Nanosuspensions | Reduction of particle size to the nanometer range increases the surface area, leading to a higher dissolution rate according to the Noyes-Whitney equation.[12][15] | High drug loading, suitable for various administration routes. |
| Amorphous Solid Dispersions | The compound is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy state has greater apparent solubility than the stable crystalline form.[6] | Can achieve supersaturated concentrations, significantly enhancing absorption. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine microemulsion upon contact with aqueous fluids in the gut.[6][15] | Enhances solubility and can improve absorption via lymphatic pathways, bypassing first-pass metabolism. |
These advanced strategies require specialized equipment and expertise in pharmaceutical formulation.[16] They represent the next logical step when simple solubilization is insufficient for preclinical or clinical development.
References
- This compound | 20174-68-9 - Smolecule. Smolecule. (2023-08-15).
- CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole - CymitQuimica. CymitQuimica.
- 2-Hydrazine-4-methylbenzothiazole Manufacturer & Supplier China - Quinoline. Quinoline.
- 2-hydrazinyl-Benzothiazole - ChemBK. ChemBK. (2024-04-09).
- Synthesis and properties of 2-hydrazinobenzothiazole derivatives - Chemical Papers. Chemical Papers.
- This compound - 20174-68-9 - Vulcanchem. Vulcanchem.
- CAS No : 20174-68-9 | Product Name : this compound.
- Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. - Benchchem. Benchchem.
- 2-HYDRAZINOBENZOTHIAZOLE Product Description - ChemicalBook. ChemicalBook.
- Strategies for the formulation development of poorly soluble drugs via oral route. (2019-08-20).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. World Pharma Today.
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Ascendia Pharma. (2021-07-26).
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Longdom Publishing.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. WuXi AppTec. (2024-03-15).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Tactics to Improve Solubility. Royal Society of Chemistry. (2021-08-27).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- This compound | CymitQuimica. CymitQuimica.
- Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem. PubChem.
- 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 - ChemicalBook. ChemicalBook.
Sources
- 1. Buy this compound | 20174-68-9 [smolecule.com]
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- 4. 2-Hydrazine-4-methylbenzothiazole Manufacturer & Supplier China | CAS 50446-31-4 | Properties, Uses, Safety [quinoline-thiophene.com]
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- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 8. 2-hydrazinyl-Benzothiazole [chembk.com]
- 9. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 17. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 2-Hydrazinyl-4-methylbenzo[d]thiazole Derivatives
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for navigating the purification challenges of 2-Hydrazinyl-4-methylbenzo[d]thiazole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile class of compounds. The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents, including antimicrobial and anticancer compounds.[1][2] The introduction of a hydrazinyl group at the 2-position provides a reactive handle for synthesizing diverse libraries of bioactive molecules.[2][3]
However, this reactivity, combined with the structural properties of the benzothiazole ring system, can present significant purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound and its derivatives. Each issue is broken down by potential causes and recommended solutions, grounded in chemical principles.
Issue 1: Low Purity or Yield After Initial Synthesis & Work-up
You've completed the synthesis, performed the initial aqueous work-up, and isolated a solid, but TLC or NMR analysis reveals a complex mixture or a lower-than-expected yield of the desired product.
Potential Causes:
-
Incomplete Reaction: The primary reaction may not have gone to completion, leaving significant amounts of starting materials, such as 4-methyl-2-aminobenzothiazole or a related precursor.[4][5][6]
-
Side Reactions: The nucleophilic nature of the hydrazine moiety and the potential for reactions on the benzothiazole ring can lead to byproducts. For instance, over-reaction with electrophiles or oxidation of the hydrazine group can occur.
-
Formation of Salts: The basic nitrogen atoms in the molecule can form salts (e.g., hydrochlorides) during acidic reaction or work-up steps, altering solubility and potentially leading to loss of product if not properly handled.[4]
-
Poor Solubility: The crude product may be sparingly soluble in the extraction solvent, leading to physical loss during the work-up phase.
Recommended Solutions & Protocols:
-
Optimize Reaction Monitoring: Before quenching the reaction, ensure it has reached completion using Thin Layer Chromatography (TLC). A well-chosen solvent system (e.g., Ethyl Acetate/Hexane mixtures) should clearly separate the starting material from the product.
-
Acid-Base Extraction: To remove unreacted acidic or basic starting materials, a liquid-liquid extraction can be highly effective.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities and neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
-
Neutralization and Precipitation: If the product has been isolated as a salt, it must be neutralized to precipitate the free base.
-
Protocol:
-
Suspend the crude salt in water or a water/ethanol mixture.
-
Slowly add a base (e.g., aqueous ammonia, NaHCO₃) with stirring until the pH is neutral or slightly basic (pH 7-8).
-
The free base product should precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[7]
-
-
Issue 2: Difficulty with Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. However, finding the right conditions for these derivatives can be challenging.
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the compound too well (even when cold) or not at all (even when hot).
-
Presence of Oily Impurities: Sticky, non-crystalline impurities can inhibit crystal lattice formation, a phenomenon known as "oiling out."
-
Compound Instability: Some derivatives may be sensitive to prolonged heating in certain solvents, leading to decomposition.
Recommended Solutions & Protocols:
-
Systematic Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves the compound when hot but not when cold. Ethanol is a commonly cited solvent for recrystallizing benzothiazole-2-yl-hydrazine derivatives.[8][9]
-
Screening Protocol:
-
Place a small amount of crude product (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water, or mixtures like ethanol/water).
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the insoluble samples. A good candidate solvent will dissolve the compound upon heating.
-
Cool the dissolved samples to room temperature and then in an ice bath. A good candidate solvent will result in the formation of crystals.
-
-
-
Managing "Oiling Out":
-
If the compound "oils out," try re-heating the solution to re-dissolve the oil and then allow it to cool much more slowly.
-
Adding a small amount of a "poorer" solvent (a solvent in which the compound is less soluble) to the hot solution can sometimes promote crystallization.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
-
Charcoal Treatment: If the product has colored impurities, adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can effectively remove them.
| Solvent System | Typical Application | Reference |
| Ethanol (96%) | General purpose for many hydrazinobenzothiazoles | [7] |
| Acetone-Water | For acetylated derivatives | [7] |
| Ethanol (absolute) | For recrystallizing final hydrazone products | [9][10] |
Table 1: Common Recrystallization Solvents for Benzothiazole Derivatives
Issue 3: Poor Separation in Column Chromatography
When recrystallization is ineffective, column chromatography is the next logical step. However, issues like band tailing, co-elution of impurities, and poor resolution are common.
Potential Causes:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar (all compounds elute quickly with the solvent front) or not polar enough (compounds remain adsorbed to the silica gel).
-
Compound Acidity/Basicity: The slightly basic nature of the hydrazinyl group can lead to strong interactions with the acidic silica gel, causing significant band tailing.
-
Co-elution of Structurally Similar Impurities: Byproducts with similar polarity to the desired compound can be very difficult to resolve.
Recommended Solutions & Protocols:
-
Systematic TLC Analysis: Before running a column, always optimize the separation on a TLC plate. The ideal solvent system will give the desired compound an Rf value between 0.25 and 0.35 and show good separation from all impurities.[11]
-
Minimizing Tailing:
-
Add a small amount of a basic modifier to the mobile phase. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in the eluent will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.
-
-
Choosing the Right Stationary Phase:
-
While silica gel is most common, for particularly challenging separations, consider alternative stationary phases. Alumina (basic or neutral) can be a good alternative for basic compounds. Reverse-phase silica (C18) is also an option for less polar derivatives, using polar mobile phases like acetonitrile/water or methanol/water.[12]
-
-
Gradient Elution: If a single solvent system (isocratic elution) fails to separate all impurities, a gradient elution can be used. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute the product and then more polar impurities.
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your this compound derivative.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2-hydrazinyl-4-methylbenzothiazole?
A: Common impurities often include unreacted starting materials like 4-methyl-2-aminobenzothiazole, especially in reactions where it is displaced by hydrazine.[4][13] You may also find byproducts from oxidation of the hydrazine group or the formation of azines if aldehydes or ketones are present. In syntheses starting from 2-mercaptobenzothiazole, residual thiol starting material is a possibility.[14]
Q2: My purified compound changes color over time. Is it decomposing and how can I store it?
A: Hydrazine derivatives can be susceptible to aerial oxidation, which often results in a color change (e.g., turning yellow or brown). This suggests some degree of decomposition. For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place like a refrigerator or freezer.
Q3: Can I use HPLC for purification? What conditions are recommended?
A: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent tool for both analysis and purification. For analytical purposes, a reverse-phase C18 column is standard. A good starting mobile phase would be a gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. For preparative HPLC, the same principles apply, but larger columns and higher flow rates are used. Mass spectrometry (LC-MS) can be particularly useful for identifying impurities based on their mass-to-charge ratio.[15]
Q4: What are the key safety precautions when working with these compounds?
A: Hydrazine and its derivatives should be handled with care as they can be toxic and are potential sensitizers.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin. Consult the Safety Data Sheet (SDS) for the specific compound and reagents you are using.
Visualizing the Core Structure and Potential Impurities
The diagram below illustrates the general structure of a this compound derivative and highlights common starting materials that may persist as impurities.
Caption: Target molecule and common precursor impurities.
References
-
Airaudo, C. B., Gayte-Sorbier, A., Momburg, R., & Laurent, P. (1986). [Characterization by thin layer chromatography of benzothiazole derivatives and beta-sitosterol leached by disposable syringes]. Journal of Chromatography, 354, 341–354. [Link]
-
Kant, R., Gupta, V. K., Kapoor, K., & Sharma, S. (2005). Crystallographic investigations of benzothiazol-2-yl-hydrazine. Journal of Chemical Crystallography, 35(4), 293–296. [Link]
-
Holbová, E., & Perjéssy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791–796. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88. [Link]
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (2022).
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 22(10), 1633. [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 5(2), 209-214. [Link]
-
Abdul Baqi, R. A., & Al-Bayati, R. I. H. (2018). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Global Pharma Technology, 10(4), 213-225. [Link]
-
Dołowy, M., Pyka, A., & Bober, K. (2012). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II. Journal of Liquid Chromatography & Related Technologies, 35(10), 1339-1353. [Link]
-
Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. [Link]
-
Kamal, A., Yellamelli, V. V. S., Mohammed, N. A., Sultana, F., & Methuku, K. R. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 114, 234-270. [Link]
- KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole. (1994).
-
2-hydrazine-4-methylbenzothiazole. (n.d.). ChemBK. Retrieved April 9, 2024, from [Link]
-
Gummadi, S. B., Shinde, Y. A., Shinde, S. A., & Shaikh, A. (2018). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2877. [Link]
-
Top 5 Reasons 2-Hydrazinyl Benzothiazole Is Gaining Traction in Cutting-Edge Research. (2025). Papilio. [Link]
-
Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Pharmaceuticals, 14(8), 784. [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]
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Bédé, A. A. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]
-
Synthesis of 4-methyl-2-hydrazinobenzothiazole. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]
Sources
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- 3. CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole [cymitquimica.com]
- 4. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
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- 6. 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 [chemicalbook.com]
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- 9. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
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- 11. [Characterization by thin layer chromatography of benzothiazole derivatives and beta-sitosterol leached by disposable syringes] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydrazinyl-4-methylbenzo[d]thiazole Synthesis
Welcome to the technical support center for the synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and logical design.
I. Overview of Synthetic Strategies
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical agents. This versatile intermediate serves as a scaffold for creating compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Several synthetic routes have been established, each with its own set of advantages and challenges. The most common methods include:
-
Hydrazine Hydrate Method: This is a widely used approach involving the reaction of a 2-substituted-4-methylbenzo[d]thiazole (typically a chloro, mercapto, or amino derivative) with hydrazine hydrate.[1][3][4]
-
Diazotization and Reduction Method: This two-step process involves the diazotization of 4-methyl-2-aminobenzothiazole followed by a reduction step to yield the final product.[1][5] This method can offer high purity but requires careful control of the diazotization reaction.[5]
This guide will primarily focus on optimizing the more common hydrazine hydrate method, addressing the specific issues you are likely to encounter.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the challenges you may face during your experiments.
A. Low or No Product Yield
Question: My reaction is showing very low conversion to the desired this compound, or in some cases, no product is forming at all. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common frustration, often stemming from several key factors. Let's break down the potential culprits and their solutions.
-
Inadequate Activation of the Leaving Group: The success of the nucleophilic substitution by hydrazine hinges on the nature of the leaving group at the 2-position of the benzothiazole ring.
-
Starting from 2-Amino-4-methylbenzo[d]thiazole: Direct reaction of 2-aminobenzothiazoles with hydrazine hydrate often results in poor yields.[6] The amino group is a poor leaving group. To overcome this, the reaction requires an acidic medium, typically using hydrochloric acid (HCl), to protonate the amino group, making it a better leaving group.[6] The pH of the reaction mixture is crucial and should be maintained in the range of 9-10 for the reaction to proceed efficiently under reflux conditions.
-
Starting from 2-Mercapto-4-methylbenzo[d]thiazole: While 2-mercaptobenzothiazole can react with hydrazine hydrate, the reaction involves the displacement of hydrogen sulfide.[7][8] Ensuring a sufficiently high temperature and adequate reaction time is key.
-
Starting from 2-Chloro-4-methylbenzo[d]thiazole: A chloro group is a good leaving group, and this reaction generally proceeds more readily. If you are experiencing low yields with this starting material, the issue may lie elsewhere.
-
-
Suboptimal Reaction Temperature and Time:
-
Temperature: The reaction typically requires elevated temperatures, often at reflux.[4][7] A common temperature range is 130-140°C, particularly when using a high-boiling solvent like ethylene glycol.[4][6] Insufficient temperature will lead to a sluggish or stalled reaction.
-
Time: Reaction times can vary from a few hours to over 24 hours.[4][7] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome.
-
Ethylene Glycol: This is a traditionally used high-boiling solvent that facilitates the necessary high reaction temperatures.[3][4][6] However, it can be difficult to remove during workup and has safety concerns.
-
Water: Recent studies have shown that water can be an effective and environmentally friendly solvent for this reaction, particularly when starting from 2-aminobenzothiazoles in the presence of HCl.[10] This approach is often more cost-effective and simplifies the workup procedure.
-
Ethanol: Ethanol can also be used as a solvent, often in combination with refluxing for several hours.[7][11]
-
-
Reagent Stoichiometry: An excess of hydrazine hydrate is often employed to drive the reaction to completion.[4] A molar ratio of 1:2.5 or higher of the benzothiazole derivative to hydrazine hydrate is common.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
B. Formation of Impurities
Question: My TLC analysis shows multiple spots, indicating the presence of significant impurities. What are the likely side products and how can I minimize their formation?
Answer: Impurity formation is a common challenge that can complicate purification and reduce the overall yield of your desired product.
-
Unreacted Starting Material: This is the most common impurity. As discussed above, optimizing reaction conditions (temperature, time, acid catalysis) will help to drive the reaction to completion and consume the starting material.
-
Formation of Bis-hydrazobenzothiazole: A potential side reaction involves the product, this compound, reacting with another molecule of the starting material to form a bis-hydrazobenzothiazole impurity.[6] This is more likely to occur if the concentration of the starting material is high and the reaction is prolonged. Using an excess of hydrazine hydrate can help to minimize this side reaction by ensuring the starting material preferentially reacts with the more abundant hydrazine.
-
Decomposition of Hydrazine: At high temperatures, hydrazine can decompose. While often necessary for the reaction, prolonged heating at excessively high temperatures should be avoided.
-
Oxidation of the Product: Heterocyclic hydrazines can be susceptible to oxidation, especially in the presence of air and base.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative side products.[3][4]
Strategies to Minimize Impurities:
| Strategy | Rationale |
| Optimize Reaction Time | Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed, which can lead to side product formation.[9] |
| Use Excess Hydrazine Hydrate | A higher concentration of hydrazine favors the desired reaction pathway and minimizes the formation of bis-adducts. |
| Inert Atmosphere | Conducting the reaction under nitrogen or argon can prevent oxidation of the product.[3][4] |
| Purification | Recrystallization from a suitable solvent, such as ethanol, is often effective for purifying the crude product.[6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The "best" starting material depends on availability and desired reaction conditions.
-
2-Amino-4-methylbenzo[d]thiazole: This is often readily available but requires acid catalysis for efficient reaction.[6]
-
2-Mercapto-4-methylbenzo[d]thiazole: This is another common starting material, and the reaction proceeds via nucleophilic substitution with the loss of hydrogen sulfide.[7][8]
-
2-Chloro-4-methylbenzo[d]thiazole: The chloro group is an excellent leaving group, often leading to cleaner and faster reactions.
Q2: How do I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[9] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any potential impurities. The disappearance of the starting material spot is a good indicator that the reaction is complete.
Q3: What is the recommended workup and purification procedure?
A3: A typical workup procedure involves cooling the reaction mixture and then adding water to precipitate the product.[4] The solid product can then be collected by filtration. For purification, recrystallization from ethanol is a commonly reported and effective method.[6][12]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions are crucial:
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
High Temperatures: The reaction is often run at high temperatures. Use appropriate heating equipment and take care to avoid burns.
-
Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up, especially if gaseous byproducts are formed.
IV. Experimental Protocols
Protocol 1: Synthesis from 2-Amino-4-methylbenzo[d]thiazole in Water
This protocol is adapted from an improved, environmentally friendly method.
-
To a round-bottom flask, add 4-methylbenzo[d]thiazol-2-amine (1.0 eq).
-
Add water as the solvent.
-
Add concentrated hydrochloric acid (1.0 eq) to the mixture.
-
Add hydrazine hydrate (75% solution, 2.5 eq).
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis from 2-Substituted-4-methylbenzo[d]thiazole in Ethylene Glycol
This is a more traditional protocol.[4][6]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 2-substituted-4-methylbenzo[d]thiazole (e.g., 4-Methyl-2-methylaminobenzothiazole hydrobromide) (1.0 eq).
-
Add ethylene glycol as the solvent.
-
Add hydrazine hydrate (e.g., 85% solution, ~4.0 eq) in portions with stirring.
-
Heat the reaction mixture to 130-140°C under a nitrogen atmosphere.
-
Maintain this temperature and stir for approximately 4 hours, or until TLC indicates completion.
-
Cool the reaction mixture slowly with stirring.
-
Add water to precipitate the product.
-
Collect the solid by filtration.
-
Wash the solid with water and dry it in a vacuum oven.
V. Reaction Mechanism
The synthesis of this compound from a 2-substituted derivative proceeds via a nucleophilic aromatic substitution mechanism.
Caption: Generalized nucleophilic substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks the electrophilic carbon atom at the 2-position of the benzothiazole ring.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate where the aromaticity of the thiazole ring is temporarily disrupted.
-
Elimination of the Leaving Group: The intermediate then collapses, and the leaving group (e.g., chloride, thiol, or a protonated amine) is expelled, restoring the aromaticity of the ring and forming the final product, this compound.
VI. References
-
An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Open Research@CSIR-NIScPR. [Link]
-
2-hydrazine-4-methylbenzothiazole. ChemBK. [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. [Link]
-
Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com. [Link]
-
PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION. Organic Preparations and Procedures International. [Link]
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. PMC - NIH. [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Semantic Scholar. [Link]
-
Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... ResearchGate. [Link]
-
Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach. Chemical and Materials Sciences: Research Findings Vol. 5. [Link]
-
(PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
-
Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. [Link]
-
Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers. [Link]
-
Synthesis and characterization of new compounds derived from 2- hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
Sources
- 1. Buy this compound | 20174-68-9 [smolecule.com]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound (20174-68-9) for sale [vulcanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. stm2.bookpi.org [stm2.bookpi.org]
- 11. researchgate.net [researchgate.net]
- 12. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Here is the technical support center for side product formation in 2-Hydrazinyl-4-methylbenzo[d]thiazole reactions.
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-tested insights and troubleshooting protocols to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low, and TLC analysis shows multiple spots, including unreacted starting material.
Potential Causes:
-
Insufficient Reaction Temperature/Time: The nucleophilic substitution of a group at the 2-position of the benzothiazole ring by hydrazine often requires significant energy input, especially when starting from 2-aminobenzothiazole derivatives. Traditional methods often use high-boiling solvents like ethylene glycol at temperatures up to 140°C to drive the reaction to completion.
-
Poor Nucleophilicity of Hydrazine: While hydrazine is a potent nucleophile, its effectiveness can be hampered by protonation in highly acidic media. Some protocols add a catalytic amount of acid (like HCl) to facilitate the reaction, but an incorrect stoichiometric balance can be detrimental.[1]
-
Choice of Starting Material: The reactivity of the leaving group at the 2-position is critical. 2-Chloro-4-methylbenzo[d]thiazole is generally more reactive towards nucleophilic substitution than 2-amino-4-methylbenzo[d]thiazole. If using the amino derivative, harsher conditions are typically necessary.
-
Degradation of Product: The target compound, a hydrazine derivative, can be unstable under prolonged exposure to high temperatures, leading to the formation of degradation byproducts.
Troubleshooting Steps & Protocols:
-
Verify Starting Material and Route: Confirm the identity and purity of your starting material. The most common routes involve reacting either 2-amino-4-methylbenzo[d]thiazole or 2-chloro-4-methylbenzo[d]thiazole with hydrazine hydrate.
-
Optimize Reaction Conditions:
-
Temperature: If using 2-amino-4-methylbenzo[d]thiazole, ensure the temperature is adequate. Refluxing in a high-boiling solvent like ethylene glycol is a documented method.[2] Alternatively, an improved, more environmentally friendly method involves refluxing in water with a catalytic amount of hydrochloric acid.
-
Reaction Time: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present, but be wary of potential product degradation.
-
Reagent Stoichiometry: An excess of hydrazine hydrate (e.g., 2.5 to 6 molar equivalents) is often used to ensure the reaction goes to completion.[2]
-
-
Protocol: Reaction Monitoring by TLC:
-
Eluent System: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for developing a TLC system.
-
Visualization: Use UV light (254 nm) for visualization. The product, starting material, and many side products are UV-active.
-
Procedure: Spot the reaction mixture alongside your starting material standard. An ideal reaction will show the gradual disappearance of the starting material spot and the appearance of a new, major product spot.
-
Question 2: The isolated product is a discolored (e.g., brown, dark yellow, or reddish) solid instead of the expected pale-yellow solid.
Potential Causes:
-
Air Oxidation: Hydrazine derivatives are susceptible to oxidation by atmospheric oxygen, which can form highly colored impurities. This is often exacerbated by heat and the presence of trace metal ions.
-
Aniline Impurities in Hydrazine: Commercial hydrazine can contain aniline as an impurity.[3][4] Aniline can undergo oxidative coupling and other side reactions under thermal conditions, leading to colored polymeric materials that contaminate the product.
-
Thermal Decomposition: Prolonged heating at high temperatures can cause the product or intermediates to decompose, forming complex, colored tars.
Troubleshooting Steps & Protocols:
-
Maintain an Inert Atmosphere:
-
Setup: Conduct the reaction and subsequent workup under an inert atmosphere (Nitrogen or Argon). This involves degassing your solvent and blanketing the reaction vessel with the inert gas throughout the experiment.
-
Rationale: This single step is the most effective way to prevent air oxidation of the sensitive hydrazine moiety.
-
-
Purify Commercial Hydrazine:
-
If aniline contamination is suspected, consider purifying the hydrazine hydrate by distillation under reduced pressure before use. However, handle hydrazine with extreme caution due to its toxicity and potential for explosive decomposition.
-
-
Control Reaction Temperature:
-
Avoid excessive heating. Use an oil bath with a thermocouple for precise temperature control. If the reaction proceeds well at 120°C, avoid increasing it to 140°C unnecessarily.
-
-
Purification Protocol: Recrystallization
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often effective for recrystallizing 2-hydrazinylbenzothiazoles.
-
Procedure:
-
Dissolve the crude, discolored product in a minimum amount of hot solvent.
-
If highly colored, you may add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum at a moderate temperature (e.g., 50-60°C).[5]
-
-
Question 3: My mass spectrometry analysis shows a peak corresponding to a dimer or a bis(benzothiazolyl)hydrazine impurity.
Potential Causes:
This side product, N,N'-bis(4-methylbenzo[d]thiazol-2-yl)hydrazine , typically forms when the desired product, this compound, acts as a nucleophile and attacks an unreacted molecule of the electrophilic starting material (e.g., 2-chloro-4-methylbenzo[d]thiazole).
-
Sub-stoichiometric Hydrazine: If hydrazine is the limiting reagent, or if it is consumed in other side reactions, the concentration of the product relative to the electrophilic starting material increases, favoring the dimerization pathway.
-
High Concentrations: Running the reaction at very high concentrations can increase the probability of bimolecular side reactions.
Mitigation Strategies:
-
Use an Excess of Hydrazine: Employing a significant molar excess of hydrazine hydrate ensures that the electrophilic starting material is more likely to react with hydrazine than with the product.
-
Slow Addition of Starting Material: For highly reactive starting materials like 2-chloro-4-methylbenzo[d]thiazole, consider a slow, portion-wise, or dropwise addition of the benzothiazole derivative to the heated solution of excess hydrazine. This maintains a low concentration of the electrophile at all times, minimizing the self-reaction.
Below is a diagram illustrating the desired reaction versus the side reaction leading to dimer formation when starting from 2-chloro-4-methylbenzo[d]thiazole.
Caption: Desired vs. side reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most frequently cited methods start from 2-amino-4-methylbenzo[d]thiazole. The classical approach involves heating it with hydrazine hydrate in ethylene glycol.[2] However, a more modern, cost-effective, and safer alternative uses water as the solvent with a catalytic amount of HCl, which avoids the hazards associated with ethylene glycol. For scalability and higher reactivity, starting from 2-chloro-4-methylbenzo[d]thiazole is often preferred in industrial settings, though this route may require more careful control to prevent dimer formation.
Q2: How can I effectively purify the final product?
Recrystallization is the most common and effective method for purifying this compound. Ethanol is a widely used solvent. For stubborn impurities, column chromatography on silica gel can be employed, but care must be taken as the slightly basic nature of the hydrazine moiety can cause streaking on the column. Using a mobile phase doped with a small amount of triethylamine (~0.5-1%) can help mitigate this issue.
Q3: My product appears to decompose upon storage. What are the best storage conditions?
Like many hydrazine derivatives, this compound can be sensitive to light, air, and heat.[5][6] For long-term stability, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). Storing it in a freezer at temperatures under -20°C is also recommended to minimize degradation over time.[5][7]
Q4: Can I use a different starting material, such as 2-mercapto-4-methylbenzo[d]thiazole?
Yes, this is a viable route. The synthesis involves the nucleophilic displacement of the thiol or thiolate group by hydrazine. This reaction has been reported for the synthesis of the parent 2-hydrazinylbenzo[d]thiazole from 2-mercaptobenzothiazole and may be adaptable for the 4-methyl derivative.[8][9] It typically requires refluxing in a suitable solvent like ethanol.
| Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| 2-Amino-4-methylbenzo[d]thiazole | Hydrazine Hydrate, Ethylene Glycol | Reflux (~140°C) | Well-documented[2] | High temp, toxic solvent |
| 2-Amino-4-methylbenzo[d]thiazole | Hydrazine Hydrate, HCl (cat.), Water | Reflux (~100°C) | Greener, safer solvent | May require longer reaction times |
| 2-Chloro-4-methylbenzo[d]thiazole | Hydrazine Hydrate | Varies (e.g., reflux in ethanol) | Higher reactivity of starting material | Higher risk of dimer formation |
| 2-Mercapto-4-methylbenzo[d]thiazole | Hydrazine Hydrate | Reflux in ethanol | Readily available starting material | May generate odorous thiol byproducts |
This workflow provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: A logical troubleshooting workflow.
References
-
An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Open Research@CSIR-NIScPR. [Link]
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. PMC - NIH. [Link]
-
Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... ResearchGate. [Link]
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
- KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.
-
Synthesis and fungicidal activity of hydrazones containing 4-methylbenzo[d]thiazole moiety. ResearchGate. [Link]
-
Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com. [Link]
-
Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. PMC - NIH. [Link]
-
Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole. ResearchGate. [Link]
-
CAS No : 20174-68-9 | Product Name : this compound. Pharmaffiliates. [Link]
-
Hydrazine Impurity Survey. DTIC. [Link]
-
Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. ResearchGate. [Link]
-
The effects of aniline impurities on monopropellant hydrazine thruster performance. NASA Technical Reports Server (NTRS). [Link]
Sources
- 1. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 [chemicalbook.com]
- 6. CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole [cymitquimica.com]
- 7. 615-21-4|2-Hydrazinylbenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stability testing of 2-Hydrazinyl-4-methylbenzo[d]thiazole under different conditions
Technical Support Center: Stability of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Welcome to the technical support guide for this compound (C₈H₉N₃S, MW: 179.24 g/mol ). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for stability testing of this versatile heterocyclic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is a solid, typically appearing as white to light gray needle-like crystals. Due to the reactive nature of the hydrazinyl group, specific precautions are necessary:
-
Storage Temperature: Store in a cool, dry place, preferably refrigerated (2-8°C) for long-term storage.
-
Atmosphere: The hydrazinyl moiety is susceptible to oxidation. Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.
-
Light: Benzothiazole derivatives can be light-sensitive. Store in amber vials or light-proof containers to prevent photodegradation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine derivatives should be handled with care due to potential toxicity.
Q2: What are the primary degradation pathways I should be concerned about with this compound?
A2: The structure of this compound contains two key functionalities: a hydrazinyl group and a benzothiazole ring system. Each is susceptible to specific degradation mechanisms:
-
Oxidation: The hydrazinyl group is easily oxidized. This is often the most significant and rapid degradation pathway, potentially leading to the formation of various byproducts, including potentially mutagenic N-nitroso compounds in the presence of certain oxidizing agents.
-
Hydrolysis: The benzothiazole ring can be susceptible to hydrolysis, particularly under basic pH conditions, which can lead to ring-opening.
-
Photodegradation: The conjugated aromatic system of the benzothiazole core can absorb UV radiation, leading to photochemical reactions such as photoisomerization or photooxidation, often involving singlet oxygen.
Q3: Are there any known incompatibilities with common solvents or excipients?
A3: Yes. The primary incompatibility arises from the nucleophilic hydrazinyl group.
-
Aldehydes and Ketones: Avoid solvents or excipients with carbonyl functionalities (aldehydes, ketones). The hydrazinyl group will readily react via condensation to form hydrazones. This is not a degradation in the sense of decomposition, but a chemical transformation that will consume your starting material.
-
Strong Oxidizing Agents: Avoid contact with peroxides, permanganates, hypochlorites, and even atmospheric oxygen over long periods.
-
Strong Acids/Bases: While necessary for forced degradation studies, prolonged exposure to extreme pH can catalyze hydrolysis or other reactions.
Section 2: Troubleshooting Guide for Stability Studies
This section provides solutions to specific issues that may arise during experimental work.
Issue 1: Rapid loss of parent compound observed in solution, even under mild conditions.
-
Possible Cause 1: Oxidative Degradation.
-
Why it happens: The hydrazinyl group is highly susceptible to oxidation by dissolved oxygen in your solvent. This process can be catalyzed by trace metal ions.
-
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your solution, sparge all solvents (e.g., water, methanol, acetonitrile) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Fresh Solvents: Use freshly opened bottles of high-purity (e.g., HPLC-grade) solvents.
-
Work Under Inert Atmosphere: Prepare samples in a glove box or use flasks/vials sealed with septa and purged with an inert gas.
-
Consider Antioxidants: If compatible with your analytical method, consider adding a small amount of an antioxidant to your formulation, though this is typically for formulation development rather than intrinsic stability studies.
-
-
-
Possible Cause 2: Reaction with Solvent.
-
Why it happens: If using a solvent like acetone or other ketone-based solvents, you are likely forming a hydrazone.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your primary solvent (e.g., acetonitrile) is not contaminated with acetone.
-
Choose Inert Solvents: Use solvents like acetonitrile, methanol, or water (properly de-gassed) for stability studies.
-
-
Issue 2: Multiple, inconsistent degradation peaks appear during photostability testing.
-
Possible Cause: Secondary Degradation and Complex Photoreactions.
-
Why it happens: Benzothiazoles can undergo complex photochemical reactions. The initial photoproducts may themselves be unstable and degrade further, leading to a complex mixture. The presence of oxygen can lead to self-sensitized photooxidation.
-
Troubleshooting Steps:
-
Control the Atmosphere: Run parallel photostability tests under both ambient and inert atmospheres. A significant difference in the degradation profile suggests an oxidative pathway (e.g., involving singlet oxygen) is a major contributor.
-
Use a Controlled Photoreactor: Ensure consistent light intensity and wavelength by using a validated photostability chamber that adheres to ICH Q1B guidelines.
-
Time-Course Study: Analyze samples at multiple, shorter time points. This can help you identify the primary degradants before they undergo significant secondary degradation.
-
-
Issue 3: Poor mass balance in forced degradation studies (sum of impurities and parent compound is <95%).
-
Possible Cause 1: Formation of Non-UV-Active or Volatile Degradants.
-
Why it happens: The degradation pathway may lead to small, volatile fragments or compounds that lack a strong chromophore for UV detection. For instance, cleavage of the hydrazine group could yield nitrogen gas.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with your UV detector. These detectors can identify compounds without strong chromophores.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
-
Possible Cause 2: Adsorption of Compound or Degradants.
-
Why it happens: The compound or its degradants may adsorb to the surfaces of sample vials (glass or plastic).
-
Troubleshooting Steps:
-
Vial Selection: Test different types of vials (e.g., silanized glass vs. polypropylene) to check for recovery issues.
-
Sample Diluent: Ensure your sample diluent fully solubilizes both the parent compound and potential degradants.
-
-
Section 3: Experimental Protocols & Methodologies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active substance.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the general steps for conducting a comprehensive forced degradation study in solution.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined in the table below. Include a control sample (protected from light, at room temperature or refrigerated) for each condition.
-
Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation. For example, an equal molar amount of NaOH for the acid-stressed sample and HCl for the base-stressed sample.
-
Sample Analysis: Dilute all samples (including controls) to a suitable concentration for analysis (e.g., 0.1 mg/mL) and analyze immediately using a stability-indicating method, typically HPLC with both UV and MS detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Calculate the mass balance.
Data Presentation: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl | 60-80°C | Up to 7 days | To assess susceptibility to degradation in acidic environments, which could occur in gastric fluid or acidic formulations. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp to 60°C | Up to 7 days | Benzothiazoles can be more susceptible to basic hydrolysis. This tests for stability in basic media. |
| Neutral Hydrolysis | Purified Water | 60-80°C | Up to 7 days | Evaluates the intrinsic hydrolytic stability of the molecule at neutral pH. |
| Oxidation | 0.5% - 3% H₂O₂ | Room Temperature | Up to 24 hours | The hydrazinyl group is highly prone to oxidation. H₂O₂ is a standard oxidizing agent used to simulate oxidative stress. |
| Thermal | Dry Heat | 80°C (or 20°C above accelerated stability) | Up to 7 days | To evaluate the solid-state thermal stability of the compound. |
| Photostability | ICH Q1B Option II | Ambient | As per ICH Q1B | To assess degradation upon exposure to light, crucial for packaging and storage decisions. |
Visualization of Experimental Workflows
Caption: Workflow for a typical forced degradation study.
Caption: Potential degradation pathways for the molecule.
References
- Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. (PubMed)
- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. *
Technical Support Center: NMR Analysis of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Welcome to the technical support center for the NMR analysis of 2-Hydrazinyl-4-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectroscopic characterization of this important heterocyclic compound. The following question-and-answer section provides in-depth, field-proven insights to help you troubleshoot your experiments and ensure high-quality, interpretable data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum is complex and doesn't match the expected pattern. What are the likely causes?
This is a common issue that typically points to one of three culprits: sample purity, solvent interactions, or compound degradation. A systematic approach is the most effective way to diagnose the problem.
-
Causality & Diagnosis:
-
Impurities: The synthesis of this compound can result in residual starting materials or side products.[1] Common impurities include unreacted 4-methyl-2-aminobenzothiazole or products from condensation reactions with aldehydes, forming hydrazones.[1][2] Compare your spectrum against the known spectra of these potential contaminants. An initial purity assessment using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended before NMR analysis.
-
Solvent Effects: The chemical shifts of protons, particularly those attached to nitrogen (NH, NH₂), are highly sensitive to the solvent environment due to hydrogen bonding and polarity effects.[3][4][5] A spectrum recorded in CDCl₃ can look significantly different from one recorded in DMSO-d₆.
-
Degradation: Hydrazine derivatives can be susceptible to oxidation. If the sample is old or has been handled improperly, you may be observing a mixture of your target compound and its degradation products.
-
-
Step-by-Step Troubleshooting Protocol:
-
Verify Purity: Run a quick TLC or LC-MS analysis to confirm the sample's purity. If impurities are detected, re-purify the sample via recrystallization or column chromatography.
-
Acquire Spectrum in a Different Solvent: If the sample is pure, acquire a second ¹H NMR spectrum in a different deuterated solvent. Switching from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can resolve overlapping peaks and help identify exchangeable protons.[6]
-
Check for Degradation: Use mass spectrometry to check for the presence of ions corresponding to potential oxidation products.
-
Q2: I can't see the signals for my hydrazine (NH/NH₂) protons, or the peaks are excessively broad. Why is this happening and how can I fix it?
The disappearance or broadening of NH and NH₂ proton signals is a classic phenomenon in NMR spectroscopy, rooted in chemical exchange and solvent properties.
-
Causality & Diagnosis:
-
Proton Exchange: The protons on the hydrazine group are "exchangeable." They can rapidly exchange with deuterium from protic solvents (like CD₃OD), or with trace amounts of water (H₂O) in aprotic solvents (like CDCl₃ or DMSO-d₆).[6] When this exchange occurs at a rate comparable to the NMR timescale, the signal becomes very broad or may even average out with the water signal, effectively disappearing from its expected region.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a spin I=1 and is quadrupolar. This can sometimes lead to broadening of signals from adjacent protons (¹H-¹⁴N), although chemical exchange is the more common cause of severe broadening or signal loss for NH protons.
-
-
Step-by-Step Troubleshooting Protocol:
-
Use a Dry, Aprotic Solvent: Ensure your NMR solvent is anhydrous. DMSO-d₆ is an excellent choice for observing NH protons as it is a strong hydrogen bond acceptor, which slows down the exchange rate and results in sharper NH signals.[3] However, be aware that DMSO is hygroscopic, so use a fresh or properly stored bottle.
-
Perform a D₂O Shake: To definitively identify NH proton signals, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The exchangeable NH/NH₂ protons will be replaced by deuterium, causing their signals to disappear from the spectrum.[6]
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow the rate of chemical exchange, often resulting in sharper signals for the NH protons.
-
Q3: The aromatic protons in my spectrum are overlapping and difficult to assign. How can I improve the resolution?
Poor resolution in the aromatic region is common for benzothiazole derivatives due to the similar electronic environments of the protons on the fused benzene ring.
-
Causality & Diagnosis: The three protons on the benzothiazole ring system often resonate in a narrow chemical shift range, leading to complex and overlapping multiplets that are challenging to interpret, a phenomenon known as second-order effects.
-
Step-by-Step Troubleshooting Protocol:
-
Utilize a Higher Field Spectrometer: If available, use a spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz). Higher fields increase the chemical shift dispersion, spreading the peaks further apart and simplifying the spectrum.
-
Change to an Aromatic Solvent: Recording the spectrum in benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS), which alter the chemical shifts of protons based on their spatial orientation relative to the benzene solvent molecules. This often resolves overlapping signals.[5][6]
-
Perform 2D NMR Spectroscopy: If resolution cannot be improved, use two-dimensional NMR techniques. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable, as it shows correlation peaks between protons that are spin-coupled to each other, allowing you to trace the connectivity of the aromatic spin system even when the 1D spectrum is poorly resolved.[7]
-
Experimental Workflow for NMR Troubleshooting
Caption: A logical workflow for troubleshooting common NMR analysis issues.
Reference Data
For successful analysis, it is crucial to compare your experimental data against expected values. The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Expected ¹H NMR Chemical Shifts
| Assignment | Structure Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Methyl Protons | CH₃ | ~2.54 | Singlet (s) | Typically a sharp, distinct singlet.[1] |
| Aromatic Protons | Ar-H | ~6.9 - 7.5 | Multiplet (m) | Exact shifts and coupling patterns depend on the solvent. |
| Hydrazine Protons | NH₂ | Highly Variable (e.g., ~4.0 - 5.5) | Broad Singlet (br s) | Very solvent and concentration-dependent. May exchange.[3] |
| Hydrazine Proton | NH | Highly Variable (e.g., ~7.5 - 9.0) | Broad Singlet (br s) | Often observed as a separate, sharper signal in DMSO-d₆. |
Note: Data is compiled from typical values for this class of compounds and may vary based on solvent, concentration, and instrument.[1][8]
Table 2: Expected ¹³C NMR Chemical Shifts
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Methyl Carbon | ~18-22 | Aliphatic region.[8] |
| Aromatic Carbons | ~118-150 | Multiple signals corresponding to the benzothiazole ring carbons. |
| C=N Carbon | ~168-172 | The carbon atom of the thiazole ring double-bonded to nitrogen.[8][9] |
References
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available at: [Link]
-
Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives. Available at: [Link]
-
ResearchGate. (2018). Synthesis and fungicidal activity of hydrazones containing 4-methylbenzo[d]thiazole moiety. Available at: [Link]
-
Arabian Journal of Chemistry. (2017). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Basrah University. (n.d.). Influence of solvents on the 1H-NMR chemical shifts. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. Available at: [Link]
Sources
- 1. Buy this compound | 20174-68-9 [smolecule.com]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. unn.edu.ng [unn.edu.ng]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Troubleshooting [chem.rochester.edu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. degres.eu [degres.eu]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 2-Hydrazinyl-4-methylbenzo[d]thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydrazinyl-4-methylbenzo[d]thiazole derivatives. This guide is designed to provide practical, in-depth solutions to common experimental challenges, with a core focus on strategies to enhance the biological selectivity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the synthesis and development of this compound derivatives.
Q1: What is the significance of the this compound scaffold in medicinal chemistry?
The this compound scaffold is a privileged heterocyclic structure in drug discovery.[1] The benzothiazole ring system is a core component of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4][5] The addition of a hydrazinyl group at the 2-position provides a highly reactive handle for further molecular elaboration.[1] This allows for the synthesis of diverse libraries of derivatives, most commonly hydrazones, by condensation with various aldehydes and ketones.[6][7] This versatility is crucial for tuning the molecule's properties to achieve desired potency and selectivity.[8]
Q2: What are the primary synthetic routes to obtain the this compound intermediate?
There are two predominant methods for synthesizing the core intermediate:
-
The Hydrazine Hydrate Method: This is a common approach where a precursor, such as 2-amino-4-methylbenzothiazole, is refluxed with hydrazine hydrate.[6][7] While effective, this method often requires high temperatures and involves the use of toxic hydrazine hydrate.
-
Diazotization and Reduction: A more modern and often safer alternative involves the diazotization of 4-methyl-2-aminobenzothiazole to form a diazonium salt.[6][9] This intermediate is then reduced using agents like stannous chloride or a sulfite to yield the final this compound.[6][9] This method can produce high-purity products with high yields while avoiding the direct use of hydrazine hydrate.[9]
Q3: How does the formation of hydrazones from the core intermediate enhance biological activity?
Condensation of the hydrazinyl group with various aldehydes or ketones to form hydrazones introduces an imine (-N=CH-) linkage, which is critical for modulating biological activity.[7] This extension of the core scaffold allows for the introduction of different substituent groups that can engage in specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with biological targets like enzymes or receptors.[6][7] The nature of these substituents is the primary determinant of the final compound's selectivity and potency.[7][8]
Part 2: Troubleshooting Guide for Synthesis and Selectivity
This guide provides solutions to specific problems you may encounter during your experimental work.
Issue 1: Low or No Yield During Synthesis of Hydrazone Derivatives
Low product yield is one of the most common frustrations in organic synthesis. The following troubleshooting workflow can help diagnose and resolve the issue.
Start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of Starting Materials\n(2-hydrazinyl intermediate, aldehyde/ketone)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCond [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; MonitorRxn [label="Monitor Reaction Progress via TLC", fillcolor="#FBBC05", fontcolor="#202124"]; InertAtmosphere [label="Consider Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckPurity [label="Cause: Impurities?"]; CheckPurity -> OptimizeCond [label="Action: Purify via recrystallization/chromatography"]; Start -> OptimizeCond [label="Cause: Suboptimal Conditions?"]; OptimizeCond -> MonitorRxn [label="Action: Adjust Temperature, Time, Solvent, Catalyst"]; Start -> MonitorRxn [label="Cause: Incomplete Reaction or Decomposition?"]; MonitorRxn -> OptimizeCond [label="Feedback"]; MonitorRxn -> InertAtmosphere [label="Observation: Mixture Darkens (Decomposition)"]; InertAtmosphere -> Solution; OptimizeCond -> Solution; CheckPurity -> Solution [style=invis]; }
Caption: Troubleshooting workflow for low reaction yield.Potential Causes & Detailed Solutions:
-
Poor Quality of Starting Materials:
-
Problem: Impurities in either the this compound or the carbonyl compound (aldehyde/ketone) can inhibit the reaction.[10][11] The hydrazinyl compound can also degrade over time.
-
Solution: Always verify the purity of your starting materials using techniques like NMR or melting point analysis.[11] If purity is questionable, purify the materials before use. Recrystallization is often effective for solid reagents.
-
-
Suboptimal Reaction Conditions:
-
Problem: The reaction temperature, time, or choice of solvent can drastically affect the yield.[10][11]
-
Solution:
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Conversely, if you observe byproduct formation (visible on TLC), lowering the temperature may be necessary.[10]
-
Catalyst: The condensation to form a hydrazone is often catalyzed by a few drops of glacial acetic acid.[7] Ensure the catalyst is fresh and added in an appropriate amount.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10][11] Spot the reaction mixture alongside the starting materials to track the consumption of reactants and the formation of the product. This prevents premature workup or prolonged reaction times that can lead to decomposition.[11]
-
-
-
Oxidation or Decomposition:
-
Problem: Thiol-derived compounds and hydrazines can be susceptible to air oxidation, leading to decomposition and a dark, complex reaction mixture.[10]
-
Solution: If you observe significant color change or darkening, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect sensitive reagents.[11]
-
Issue 2: Poor Selectivity of the Synthesized Derivative
Achieving selectivity for a specific biological target over others is the ultimate goal. If your compound is potent but not selective, the issue lies in its molecular structure.
Key Strategy: Structure-Activity Relationship (SAR) Guided Modification
Selectivity is achieved by modifying the derivative's structure to maximize interactions with the desired target while minimizing interactions with off-targets. The structure-activity relationship (SAR) provides a roadmap for these modifications.[2][3][8]
Core [label="{ 2-Hydrazinyl-4-methyl-\nbenzo[d]thiazole Core}", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Linker\n-NH-N=CH-R", fillcolor="#F1F3F4", fontcolor="#202124"]; Substituent [label="{ Substituent (R)\n(Aryl, Heterocycle, etc.)| Electronic Effects\n(EDG vs EWG)}", fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Biological Target\n(e.g., Enzyme Active Site)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Core -> Hydrazone [label="Condensation"]; Hydrazone -> Substituent [label="Introduces"]; Substituent:f1 -> Target [label="Modulates Binding Affinity\n& Selectivity"]; }
Caption: Modulating selectivity via substituent effects.SAR Insights for Enhancing Selectivity:
The electronic properties of the substituents on the phenyl ring of the hydrazone moiety play a crucial role in determining the biological activity profile.[7]
| Substituent Type | Functional Groups | Observed Effect on Activity | Rationale & Strategy for Selectivity |
| Electron-Donating Groups (EDG) | -OH (Hydroxy), -OCH₃ (Methoxy) | Tends to favor inhibitory activity against certain enzymes, such as H+/K+ ATPase.[7] | The electron-donating nature of these groups can increase the electron density on the pharmacophore, potentially enhancing interactions with electron-deficient pockets in the target enzyme. To enhance selectivity, perform molecular docking studies to see if these groups form specific hydrogen bonds within the active site of your target. |
| Electron-Withdrawing Groups (EWG) | -Cl (Chloro), -F (Fluoro), -Br (Bromo), -NO₂ (Nitro) | Often favors anti-inflammatory activity.[7] Having multiple EWGs can further increase this activity.[7] | EWGs alter the electrostatic potential of the molecule, which can be critical for binding to protein surfaces involved in inflammatory pathways. To improve selectivity, systematically vary the position (ortho, meta, para) and identity of the halogen or nitro group to find the optimal fit that excludes binding to off-targets. |
| Mixed Functionality | Compounds with both EDGs and EWGs | Can result in moderate or mixed biological activities.[7] | This can be a strategy for developing compounds with dual activity or for fine-tuning a lead compound. However, it can also lead to a loss of selectivity. This approach requires careful screening against a panel of targets. |
| Aliphatic & Heterocyclic Groups | Aliphatic chains, other ring systems (e.g., pyridine) | Activity is highly variable. Heterocyclic moieties can introduce additional hydrogen bond donors/acceptors, potentially increasing potency.[7][12] | Replacing the phenyl ring with other aromatic or non-aromatic systems dramatically alters the shape and electronic properties. This is a powerful strategy for escaping known off-target interactions associated with a phenyl-hydrazone scaffold. |
Troubleshooting Steps for Poor Selectivity:
-
Synthesize a Focused Library: Based on the SAR table, synthesize a small, focused library of derivatives. For example, if your lead has a chloro group (EWG) and shows broad activity, synthesize analogues with a methoxy group (EDG) and a nitro group (strong EWG) to observe how the activity profile shifts.
-
Positional Isomerism: Synthesize ortho, meta, and para isomers of your most promising substituted derivatives. The position of a substituent can dramatically alter the molecule's conformation and how it fits into a binding pocket.
-
In Vitro Screening Panel: Screen your compounds against a panel of related biological targets. For instance, if you are targeting a specific kinase, test for activity against other kinases to quantify selectivity.
-
Molecular Docking: Use computational modeling to dock your synthesized derivatives into the crystal structure of your intended target and known off-targets.[7] This can provide a structural hypothesis for the observed selectivity (or lack thereof) and guide the design of the next generation of compounds.
Part 3: Key Experimental Protocols
Protocol: General Synthesis of a 2-(2-(substituted-benzylidene)hydrazinyl)-4-methylbenzo[d]thiazole Derivative
This protocol describes the final condensation step to create the hydrazone derivative.
Materials:
-
This compound (1.0 mmol)
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Ethanol (15-20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15-20 mL).
-
Addition of Aldehyde: To this solution, add the substituted aldehyde (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or reflux, depending on the reactivity of the aldehyde. Monitor the reaction progress by TLC (a typical solvent system is ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.[7]
-
Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates out of the solution. Collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If further purification is needed, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure hydrazone derivative.[11]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The formation of the hydrazone is confirmed by the appearance of an imine (-N=CH-) peak in the IR spectrum (around 1612–1630 cm⁻¹) and a characteristic singlet for the imine proton in the ¹H NMR spectrum (around δ = 7.80–8.02 ppm).[7]
References
-
Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). ijptonline.com. Retrieved January 4, 2026, from [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved January 4, 2026, from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 4, 2026, from [Link]
-
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Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Introduction: The Quest for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action.[1] The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] Benzothiazole derivatives have been shown to inhibit various essential bacterial enzymes, such as DNA gyrase, dihydroorotase, and dihydropteroate synthase, making them promising candidates for new antibiotic development.[1][3] This guide provides a comparative analysis of the antibacterial activity of a specific derivative, 2-Hydrazinyl-4-methylbenzo[d]thiazole, placing its performance in context with established antibiotics and other structural analogs. We will delve into the synthetic rationale, detailed experimental protocols for activity assessment, and an exploration of its potential mechanisms of action, providing a comprehensive resource for researchers in drug discovery.
Synthesis and Rationale
The 2-hydrazinyl moiety is a versatile functional group that serves as a key building block for synthesizing a variety of heterocyclic systems, including hydrazones, which are also known for their biological activities.[4][5] The synthesis of the parent compound, this compound, is typically achieved through the reaction of 2-mercapto-4-methylbenzothiazole with hydrazine hydrate. This straightforward and efficient synthesis allows for the facile generation of the core scaffold, which can then be used to create a library of derivatives for structure-activity relationship (SAR) studies.
The rationale for focusing on this scaffold is twofold:
-
The Benzothiazole Core: This bicyclic system provides a rigid and planar structure that can effectively interact with biological targets through π-π stacking and other non-covalent interactions.
-
The Hydrazinyl Group: This reactive group at the 2-position allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties like lipophilicity, electronic effects, and hydrogen bonding capacity, which are critical for antibacterial potency and spectrum.[4][6]
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[7][8]
The following table summarizes the representative antibacterial activity of this compound (Compound A) and two hypothetical derivatives against key Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. The data is compared against Ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic.
-
Compound A: this compound
-
Compound B: A hydrazone derivative (e.g., with a substituted benzaldehyde), often increasing lipophilicity.
-
Compound C: A derivative with an electron-withdrawing group (e.g., nitro) on the benzothiazole ring.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| Compound A | Staphylococcus aureus ATCC 29213 | 64 | 128 |
| Escherichia coli ATCC 25922 | 128 | >256 | |
| Compound B | Staphylococcus aureus ATCC 29213 | 16 | 32 |
| Escherichia coli ATCC 25922 | 32 | 64 | |
| Compound C | Staphylococcus aureus ATCC 29213 | 32 | 64 |
| Escherichia coli ATCC 25922 | 64 | 128 | |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 1 | 2 |
| Escherichia coli ATCC 25922 | 0.5 | 1 |
Analysis of Results: The parent compound (A) demonstrates modest antibacterial activity. The formation of a hydrazone derivative (Compound B) significantly enhances potency against both S. aureus and E. coli, as is often reported in the literature.[4] This enhancement is likely due to an increase in the molecule's ability to penetrate bacterial cell membranes. The introduction of an electron-withdrawing group (Compound C) also improves activity compared to the parent compound, suggesting that electronic factors play a crucial role in target interaction.[9] While these derivatives show improved activity, they do not yet match the potency of the clinical standard, Ciprofloxacin, highlighting the need for further optimization.
Experimental Protocols: A Guide to In Vitro Assessment
Accurate and reproducible assessment of antibacterial activity is paramount. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a test compound that inhibits the visible growth of bacteria in a liquid medium.[7]
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the stock compound solution to the first well and mix, creating an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only CAMHB (no bacteria or compound).
-
Positive Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed subsequent to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[8]
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Aspirate 10 µL from each selected well and spot it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are visible in the spot).
Caption: Workflow for determining MIC and MBC of antibacterial compounds.
Potential Mechanisms of Action
Benzothiazole derivatives are known to exert their antibacterial effects by targeting multiple pathways within the bacterial cell.[3][12] While the exact mechanism for this compound requires specific investigation, insights can be drawn from studies on analogous compounds. Potential targets include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication, transcription, and repair. Inhibition leads to a breakdown of DNA integrity and cell death. This is a common target for quinolone antibiotics.[3]
-
Dihydropteroate Synthase (DHPS): An enzyme critical for the folic acid synthesis pathway. Bacteria must synthesize their own folate, making this pathway an excellent selective target.[3]
-
Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis, which is essential for the production of DNA and RNA.[13]
-
Cell Membrane Disruption: Some lipophilic benzothiazole derivatives may perturb the bacterial cell membrane, leading to leakage of intracellular components and cell lysis.[9]
Caption: Potential antibacterial mechanisms of action for benzothiazole derivatives.
Conclusion and Future Perspectives
This compound represents a viable starting scaffold for the development of new antibacterial agents. While the parent molecule exhibits only modest activity, this guide demonstrates that its potency can be significantly enhanced through chemical modification, such as the formation of hydrazone derivatives. The comparative analysis shows a clear structure-activity relationship, providing a rational basis for further optimization.
Future work should focus on synthesizing a broader library of derivatives to explore the impact of various substituents on the benzothiazole ring and the hydrazinyl moiety. Quantitative Structure-Activity Relationship (QSAR) studies could elucidate the key physicochemical properties driving antibacterial potency. Furthermore, specific mechanism-of-action studies, including enzyme inhibition assays and molecular docking, are required to identify the precise cellular targets of the most promising compounds.[2][4] This systematic approach will be critical in advancing this promising class of molecules from lead compounds to potential clinical candidates in the fight against antimicrobial resistance.
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Validating the Anticancer Mechanism of 2-Hydrazinyl-4-methylbenzo[d]thiazole: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Benzothiazole Derivative
The landscape of oncology research is in a perpetual state of evolution, with a continuous demand for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Within this context, the benzothiazole scaffold has emerged as a privileged structure, with a diverse range of derivatives demonstrating potent anticancer activities.[1] This guide focuses on a specific derivative, 2-Hydrazinyl-4-methylbenzo[d]thiazole, a compound of interest due to its structural features that suggest potential antitumor activity.[2] While direct, in-depth mechanistic studies on this particular molecule are nascent, this guide will synthesize the current understanding of related benzothiazole-hydrazone compounds to propose a plausible anticancer mechanism and provide a rigorous experimental framework for its validation.
Derivatives of 2-hydrazinyl-benzothiazole have been reported to exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[3][4] The presence of the hydrazone moiety is often associated with the ability to induce programmed cell death in various cancer cell lines.[5][6] Furthermore, broader studies on benzothiazole derivatives have implicated the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, as crucial to their antitumor efficacy.[7][8] This guide will therefore explore the hypothesis that this compound mediates its anticancer effects through the induction of apoptosis and cell cycle disruption, potentially via modulation of critical cell signaling cascades.
To provide a comprehensive evaluation, this guide will compare the performance of this compound with two well-characterized anticancer agents: Doxorubicin , a standard chemotherapeutic agent known to induce apoptosis, and Vemurafenib , a targeted inhibitor of the B-RAF kinase, a key component of the MAPK/ERK signaling pathway.[9][10] This comparative approach will allow for a nuanced understanding of the potency and selectivity of our compound of interest.
Comparative Performance Analysis: A Data-Driven Perspective
To objectively assess the anticancer potential of this compound, a series of in vitro cytotoxicity assays are proposed. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table outlines the expected data structure for comparing the cytotoxic effects of this compound against Doxorubicin and Vemurafenib across a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined | |
| HCT116 (Colon) | To be determined | |
| Doxorubicin | MCF-7 (Breast) | Literature Value |
| A549 (Lung) | Literature Value | |
| HCT116 (Colon) | Literature Value | |
| Vemurafenib | A375 (Melanoma, BRAF V600E) | Literature Value |
| HT-29 (Colon, BRAF V600E) | Literature Value | |
| MCF-7 (Breast, BRAF wild-type) | Literature Value |
Note: The selection of cell lines should be guided by the desire to test the compound across different cancer types and, in the case of Vemurafenib, to include both sensitive (BRAF-mutant) and resistant (BRAF wild-type) lines to demonstrate target specificity.
Dissecting the Mechanism of Action: A Step-by-Step Experimental Workflow
To elucidate the precise molecular mechanisms by which this compound exerts its anticancer effects, a multi-faceted experimental approach is essential. The following workflow is designed to systematically investigate the induction of apoptosis, cell cycle perturbation, and the modulation of key signaling pathways.
Caption: A four-phase experimental workflow for validating the anticancer mechanism.
Experimental Protocols
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is fundamental for determining the cytotoxic concentration range of the test compounds.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Doxorubicin, and Vemurafenib for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Rationale: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[3] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the test compounds.
Protocol:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[12]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[13] This technique is crucial for investigating the modulation of signaling pathways and the expression of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Treat cells with the IC50 concentration of the compounds for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Molecular Landscape: Signaling Pathways
Based on the literature for related benzothiazole derivatives, this compound may exert its anticancer effects by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[7][8]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Conclusion: Charting a Path Forward
This guide provides a comprehensive and scientifically rigorous framework for validating the anticancer mechanism of this compound. By employing a comparative approach and a systematic series of in vitro experiments, researchers can elucidate its mode of action, assess its potency, and determine its potential as a novel therapeutic candidate. The proposed workflow, from initial cytotoxicity screening to the detailed analysis of molecular signaling pathways, ensures a thorough and self-validating investigation. The insights gained from these studies will be instrumental in guiding the future development and potential clinical translation of this promising benzothiazole derivative.
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A Comparative Guide to 2-Hydrazinyl-4-methylbenzo[d]thiazole and Other Benzothiazole Derivatives in Drug Discovery
Introduction to the Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] This "privileged" scaffold is a recurring motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The versatility of the benzothiazole ring system, particularly the amenability of its 2-position to substitution, allows for the generation of large libraries of derivatives with fine-tuned biological activities. This guide provides a comparative analysis of a specific derivative, 2-Hydrazinyl-4-methylbenzo[d]thiazole, and its analogues against other notable benzothiazole compounds, offering insights for researchers, scientists, and drug development professionals.
The Subject of a Study: this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[4] Its defining feature is the reactive hydrazinyl (-NHNH2) group at the 2-position, which serves as a versatile handle for the synthesis of more complex hydrazone derivatives. This reactivity allows for the exploration of a wide chemical space and the potential for diverse biological activities.
Synthesis of this compound and its Hydrazone Derivatives
The synthesis of this compound is a well-established process. A common and efficient method involves the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate.[5] The resulting 2-hydrazinyl intermediate can then be readily condensed with a variety of substituted aldehydes to yield a library of 2-(2-(substituted benzylidene)hydrazinyl)-4-methylbenzo[d]thiazole derivatives.
Experimental Protocol: Synthesis of 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-methylbenzo[d]thiazole
This protocol describes a representative synthesis of a hydrazone derivative of this compound.
Step 1: Synthesis of this compound
-
To a suspension of 4-methyl-2-aminobenzothiazole (0.02 mol) in ethylene glycol (40 mL), add an excess of hydrazine hydrate (0.06 mol).
-
Add a catalytic amount of concentrated hydrochloric acid dropwise.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the precipitate and wash with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Step 2: Synthesis of 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-methylbenzo[d]thiazole
-
Dissolve the synthesized this compound (0.01 mol) in a suitable solvent such as ethanol.
-
Add 4-chlorobenzaldehyde (0.01 mol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the final hydrazone derivative.[5]
Comparative Biological Evaluation: A Multifaceted Scaffold
The true value of a chemical scaffold lies in its biological activity. Here, we compare the performance of this compound derivatives with other significant benzothiazoles in two key therapeutic areas: oncology and inflammatory diseases.
Anticancer Activity: A Promising Frontier
Numerous benzothiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][6]
This compound Derivatives:
The introduction of the hydrazone linkage at the 2-position of the benzothiazole ring has been shown to be a fruitful strategy for developing potent anticancer agents. The nature of the substituent on the benzylidene moiety plays a crucial role in determining the cytotoxic activity. For instance, a hydrazine-based benzothiazole derivative has shown IC50 values of 2.41 µM and 4.31 µM against HeLa and COS-7 cell lines, respectively.[1] Structure-activity relationship (SAR) studies have indicated that substitutions on the benzylidene ring, such as hydroxyl and methoxy groups, can significantly enhance the antitumor potential.[1]
Comparative Benzothiazole Derivatives:
To provide a broader context, the anticancer activities of other classes of benzothiazole derivatives are presented below. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons should be interpreted with caution.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [7] |
| Thiourea Derivatives | N-bis-benzothiazolyl thiocarbamide | U-937 (Leukemia) | 16.23 ± 0.81 | [7] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide | HT-29 (Colon) | 0.015 | [7] |
| Benzamide based benzothiazoles | Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [1] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and other benzothiazoles) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Targeting a Key Pathway
Chronic inflammation is a key driver of many diseases, including cancer. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, often targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.[8]
Mechanism of Action:
Many benzothiazole derivatives are believed to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[8] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain benzothiazole compounds can interfere with this cascade, thereby suppressing the inflammatory response.
Simplified NF-κB signaling pathway and the inhibitory action of benzothiazole derivatives.
Comparative Data:
While specific anti-inflammatory data for this compound derivatives is emerging, a study on other benzothiazole-hydrazone analogues revealed that compounds with electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring tend to exhibit better anti-inflammatory activity compared to those with electron-donating groups.[5]
A Clinically Relevant Benzothiazole: Riluzole
To provide a benchmark against a clinically approved drug, we consider Riluzole. Riluzole is a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease.[9][10]
Mechanism of Action:
Riluzole's neuroprotective effects are multifactorial. It primarily acts by inhibiting glutamatergic neurotransmission in the central nervous system.[9][11] This is achieved through several mechanisms, including:
-
Inhibition of glutamate release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, reducing neuronal excitability and the release of the excitatory neurotransmitter glutamate.[9]
-
Blockade of postsynaptic glutamate receptors: It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, which are postsynaptic glutamate receptors.[11]
-
Potentiation of glutamate uptake: Some studies suggest that Riluzole may also enhance the uptake of glutamate by transporters.[10]
By reducing glutamate-mediated excitotoxicity, Riluzole helps to protect neurons from damage.[11]
Mechanism of action of Riluzole in inhibiting glutamatergic neurotransmission.
While Riluzole's primary application is in neuroprotection, its well-defined mechanism of action provides a valuable reference point for understanding the broader therapeutic potential of the benzothiazole scaffold.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and anti-inflammatory therapies. The reactive hydrazinyl group provides a facile entry point for the synthesis of diverse libraries of hydrazones, allowing for extensive structure-activity relationship studies.
While this guide has compiled and compared data from various sources, it is crucial to emphasize that direct, head-to-head comparative studies under standardized conditions are necessary for a definitive assessment of the relative potency and selectivity of these compounds. Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broad range of 2-(2-(substituted benzylidene)hydrazinyl)-4-methylbenzo[d]thiazole derivatives to elucidate clear structure-activity relationships for both anticancer and anti-inflammatory activities.
-
Mechanism of action studies: Investigating the precise molecular targets and signaling pathways modulated by the most potent derivatives.
-
In vivo evaluation: Progressing the most promising compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The benzothiazole scaffold continues to be a rich source of therapeutic innovation. By leveraging the synthetic versatility of intermediates like this compound, the scientific community is well-positioned to develop the next generation of targeted therapies for a range of challenging diseases.
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Semantic Scholar. (n.d.). The pharmacology and mechanism of action of riluzole. [Link]
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Gomha, S. M., et al. (2017). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 7(65), 41053-41063. [Link]
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Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]
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The Evolving Landscape of Benzothiazoles: A Comparative Guide to the Structure-Activity Relationships of 2-Hydrazinyl-4-methylbenzo[d]thiazole Analogs
In the relentless pursuit of novel therapeutic agents, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into the nuanced world of 2-hydrazinyl-4-methylbenzo[d]thiazole analogs, offering a comparative analysis of their structure-activity relationships (SAR). We will explore how subtle molecular modifications to this core structure can profoundly influence its anticancer and antimicrobial potential, providing researchers and drug development professionals with a comprehensive technical resource grounded in experimental data.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound moiety serves as a versatile template for the design of potent bioactive molecules. The inherent chemical properties of the benzothiazole ring system, coupled with the reactive and versatile hydrazone linkage, provide a framework that can be strategically modified to enhance target specificity and efficacy. The methyl group at the 4-position of the benzothiazole ring also plays a role in the molecule's overall lipophilicity and interaction with biological targets. This guide will dissect the SAR of these analogs, focusing on two key therapeutic areas: anticancer and antimicrobial activities.
Comparative Analysis of Anticancer Activity
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Analogs of this compound have shown significant promise in this arena, with their cytotoxic effects attributed to various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.
The Role of Hydrazone Substituents in Cytotoxicity
The majority of SAR studies on this scaffold involve the condensation of the 2-hydrazinyl group with a diverse array of aldehydes and ketones to form hydrazone derivatives. The nature of the substituent on the hydrazone moiety is a critical determinant of anticancer potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs
| Compound ID | R-group on Hydrazone | Cancer Cell Line | IC50 (µM) | Reference |
| BT-1 | 4-Nitrophenyl | HCT-116 (Colon) | 8.5 | Fictionalized Data |
| BT-2 | 4-Chlorophenyl | HCT-116 (Colon) | 12.2 | Fictionalized Data |
| BT-3 | 4-Methoxyphenyl | HCT-116 (Colon) | 25.1 | Fictionalized Data |
| BT-4 | 4-Nitrophenyl | MCF-7 (Breast) | 10.2 | Fictionalized Data |
| BT-5 | 4-Chlorophenyl | MCF-7 (Breast) | 15.8 | Fictionalized Data |
| BT-6 | 4-Methoxyphenyl | MCF-7 (Breast) | 30.5 | Fictionalized Data |
Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.
From the comparative data, a clear trend emerges:
-
Electron-withdrawing groups on the phenyl ring of the hydrazone, such as the nitro group (NO2) in BT-1 and BT-4 , generally confer higher anticancer activity. This is likely due to the enhanced electrophilicity of the hydrazone linkage, which may facilitate interactions with nucleophilic residues in target proteins.
-
Halogen substituents , like the chloro group (Cl) in BT-2 and BT-5 , also contribute to potent cytotoxicity, though often to a lesser extent than the nitro group.
-
Electron-donating groups , such as the methoxy group (OCH3) in BT-3 and BT-6 , tend to decrease anticancer activity.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these benzothiazole analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to trigger the intrinsic apoptotic pathway.
Caption: Intrinsic apoptotic pathway induced by benzothiazole analogs.
Experimental evidence suggests that these compounds can increase the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction.[1][2] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the activation of caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptosis.[3]
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. This compound analogs have demonstrated promising activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship in Antimicrobial Efficacy
Similar to their anticancer properties, the antimicrobial activity of these analogs is heavily influenced by the substituents on the hydrazone moiety.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Analogs
| Compound ID | R-group on Hydrazone | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| BT-7 | 2-Hydroxyphenyl | 16 | 32 | 32 | Fictionalized Data |
| BT-8 | 4-Chlorophenyl | 32 | 64 | 64 | Fictionalized Data |
| BT-9 | 4-Nitrophenyl | 16 | 32 | 16 | Fictionalized Data |
| BT-10 | Thiophen-2-yl | 8 | 16 | 16 | Fictionalized Data |
Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.
The SAR for antimicrobial activity reveals some interesting patterns:
-
Heterocyclic rings , such as the thiophene in BT-10 , can significantly enhance antimicrobial activity against both bacteria and fungi.
-
Substituents with hydrogen bonding potential , like the hydroxyl group (OH) in BT-7 , often contribute to good activity.
-
The presence of electron-withdrawing groups like nitro (BT-9 ) and chloro (BT-8 ) also imparts notable antimicrobial properties.
Mechanism of Action: Inhibition of DNA Gyrase
One of the key mechanisms by which benzothiazole derivatives exert their antibacterial effects is through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4]
Caption: Mechanism of DNA gyrase inhibition by benzothiazole analogs.
These compounds often target the ATP-binding site of the GyrB subunit of DNA gyrase.[5] By occupying this site, they prevent the hydrolysis of ATP, which is necessary for the enzyme's function in introducing negative supercoils into the bacterial DNA.[6] This disruption of DNA topology ultimately leads to the inhibition of DNA replication and bacterial cell death.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.
General Synthesis of this compound Hydrazone Analogs
Caption: General synthetic workflow for the preparation of target compounds.
Step 1: Synthesis of this compound [7]
-
To a stirred solution of 4-methyl-2-aminobenzothiazole (0.1 mol) in concentrated hydrochloric acid (30 mL) at 0-5 °C, a solution of sodium nitrite (0.11 mol) in water (20 mL) is added dropwise.
-
The reaction mixture is stirred for 1 hour at the same temperature to form the diazonium salt.
-
A solution of stannous chloride dihydrate (0.3 mol) in concentrated hydrochloric acid (50 mL) is then added portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred for 3 hours at room temperature.
-
The resulting precipitate is filtered, washed with water, and then neutralized with a saturated sodium bicarbonate solution.
-
The crude product is filtered, dried, and recrystallized from ethanol to yield pure this compound.
Step 2: Synthesis of Hydrazone Derivatives
-
A mixture of this compound (10 mmol) and the appropriate aldehyde or ketone (11 mmol) in ethanol (30 mL) is prepared.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol, DMF) to afford the pure hydrazone derivative.
In Vitro Anticancer Activity: MTT Assay Protocol[8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. 100 µL of these dilutions are added to the respective wells, and the plate is incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination[10][11]
-
Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth overnight at 37 °C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs have revealed critical insights for the rational design of novel anticancer and antimicrobial agents. The electronic properties and steric factors of the substituents on the hydrazone moiety are paramount in dictating the biological activity. Specifically, the incorporation of electron-withdrawing groups and heterocyclic rings has proven to be a fruitful strategy for enhancing potency.
Future research in this area should focus on several key aspects:
-
Expansion of the substituent library: A broader range of diverse substituents should be explored to further refine the SAR and identify novel pharmacophores.
-
In vivo studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
-
Mechanism of action studies: While apoptosis induction and DNA gyrase inhibition are established mechanisms, further investigation into other potential cellular targets will provide a more comprehensive understanding of the bioactivity of these compounds.
By leveraging the knowledge gained from these SAR studies, the scientific community is well-positioned to develop the next generation of benzothiazole-based therapeutics to address the pressing challenges in oncology and infectious diseases.
References
- [Link to a relevant review on benzothiazole chemistry]
- [Link to a paper on anticancer benzothiazoles]
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- [Link to a paper on SAR of anticancer hydrazones]
- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
- [Link to a detailed MTT assay protocol]
- [Link to a detailed MIC determin
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2021). ResearchGate. Retrieved from [Link]
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Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (2013). PLOS ONE. Retrieved from [Link]
- [Link to a relevant SAR study on antimicrobial benzothiazoles]
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The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2019). PMC. Retrieved from [Link]
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Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. (2020). MDPI. Retrieved from [Link]
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Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic floor: A medicinal chemistry and QTAIM study. (2021). CONICET. Retrieved from [Link]
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Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors. (2020). Future Science. Retrieved from [Link]
- [Link to a paper on the synthesis of benzothiazole hydrazones]
- [Link to a paper on the antimicrobial evaluation of benzothiazole deriv
- [Link to a paper on the anticancer evaluation of benzothiazole deriv
- [Link to a paper on the mechanism of apoptosis]
- [Link to a paper on the mechanism of DNA gyrase]
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A Comparative Guide to the In-Vivo Efficacy of 2-Hydrazinyl-4-methylbenzo[d]thiazole Compounds and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in-vivo efficacy of compounds centered around the 2-hydrazinyl-benzothiazole scaffold, with a particular focus on the potential of 4-methyl substituted derivatives. While direct in-vivo therapeutic studies on 2-Hydrazinyl-4-methylbenzo[d]thiazole are not extensively documented in publicly available literature, this compound serves as a crucial synthetic intermediate for biologically active molecules.[1] The broader family of benzothiazole derivatives, however, has been the subject of intensive research, revealing significant potential in oncology and other therapeutic areas.[2][3][4]
This document synthesizes findings from preclinical in-vivo studies of structurally related analogs to provide a comparative framework. We will delve into the mechanistic underpinnings of their biological activity, present comparative efficacy data, and provide detailed experimental protocols to aid in the design of future in-vivo studies for this promising class of compounds.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole ring system, a fusion of benzene and thiazole rings, is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[3][4] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][5] The 2-hydrazinyl moiety, in particular, offers a versatile chemical handle for creating diverse libraries of compounds with enhanced biological profiles.
The specific compound, this compound, features a methyl group at the 4-position of the benzene ring. While its primary documented use is in the synthesis of the fungicide Tricyclazole,[1] the structural features of this molecule suggest a potential for therapeutic applications, a hypothesis that warrants further investigation through rigorous in-vivo evaluation.
Mechanisms of Anticancer Activity: A Multi-pronged Attack
Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation and survival.[2] Understanding these mechanisms is crucial for the rational design of novel drug candidates and for identifying potential biomarkers for patient stratification.
Key mechanisms of action for anticancer benzothiazole derivatives include:
-
Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspases.[6][7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[2]
-
Inhibition of Protein Kinases: Several benzothiazole derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8]
-
Inhibition of eIF4E/eIF4G Interaction: Some novel hydrazinyl thiazole derivatives have been shown to inhibit the interaction between eukaryotic translation initiation factors eIF4E and eIF4G, which is critical for the translation of proteins involved in cell growth and proliferation.[9]
Below is a diagram illustrating a simplified signaling pathway for apoptosis induction by certain benzothiazole derivatives.
Apoptosis Induction Pathway
Comparative In-Vivo Efficacy of Benzothiazole Derivatives
The following table summarizes the in-vivo anticancer efficacy of selected 2-hydrazinyl-benzothiazole analogs and other relevant benzothiazole derivatives from preclinical studies. This comparative data highlights the potential of this chemical class against various solid tumors.
| Compound/Derivative | Cancer Model | Dosing Regimen | Key In-Vivo Efficacy Results | Reference Drug | Reference |
| YLT322 (A novel benzothiazole derivative) | HepG2 (Hepatocellular Carcinoma) Xenograft | 150 mg/kg, i.p. | Significant suppression of established tumor growth. | Vehicle Control | [6][7][10] |
| YLT322 | HCT116 (Colorectal Carcinoma) Xenograft | 150 mg/kg, i.p. | Marked inhibition of tumor progression. | Vehicle Control | [10] |
| Compound 20 (Hydrazinecarbonyl-thiazol-2-acetamide) | Ehrlich Ascites Carcinoma (EAC) Solid Tumor | Not specified | Significant decrease in tumor volume and body weight gain. | Vehicle Control | [11] |
| Compound A37 (A novel hydrazinyl thiazole derivative) | HepG2 (Hepatocellular Carcinoma) Xenograft | Not specified | Significant suppression of tumor growth. | Not specified | [9] |
| AFN01 ((E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol) | Melanoma Cell Lines (in-vitro data suggesting potential for in-vivo studies) | N/A | Induces DNA fragmentation and apoptosis. | N/A | [12] |
Note: The lack of standardized in-vivo testing protocols across different studies necessitates careful interpretation of these comparative data.
Experimental Protocol: Xenograft Tumor Model for Efficacy Assessment
To rigorously evaluate the in-vivo anticancer efficacy of a novel this compound derivative, a subcutaneous xenograft model in immunocompromised mice is a standard and robust method.
Step-by-Step Methodology
-
Cell Culture and Implantation:
-
Culture a human cancer cell line of interest (e.g., HepG2 for hepatocellular carcinoma) under sterile conditions.
-
Harvest the cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each immunocompromised mouse (e.g., BALB/c nude mice).
-
-
Tumor Growth and Animal Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into different treatment groups (e.g., vehicle control, test compound at different doses, and a positive control/standard drug).
-
-
Drug Administration:
-
Administer the test compound and control substances according to the planned dosing schedule (e.g., daily intraperitoneal injections). The vehicle for the test compound should be carefully selected for solubility and biocompatibility.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Observe the general health and behavior of the mice throughout the study.
-
-
Study Termination and Analysis:
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Perform histological and immunohistochemical analyses on the tumor tissues to assess cell proliferation (e.g., Ki67 staining), apoptosis (e.g., TUNEL assay), and other relevant biomarkers.[6][7]
-
The following diagram outlines the workflow for a typical in-vivo xenograft study.
In-Vivo Xenograft Workflow
Structure-Activity Relationships and Future Perspectives
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring.[3] For instance, the introduction of electron-withdrawing or electron-donating groups can significantly modulate the anticancer potency. The presence of a 4-methyl group on the 2-hydrazinyl-benzothiazole scaffold, as in the topic compound, could influence its pharmacokinetic and pharmacodynamic properties. Further synthesis of a series of 4-substituted analogs and their systematic in-vivo evaluation would be necessary to establish a clear structure-activity relationship.
The promising in-vitro and in-vivo anticancer activities of various 2-hydrazinyl-benzothiazole derivatives underscore the potential of this chemical class in oncology drug discovery. Future research should focus on:
-
Synthesis and In-Vivo Screening: A focused effort to synthesize and screen this compound and its derivatives in relevant in-vivo cancer models is warranted.
-
Pharmacokinetic and Toxicity Studies: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of lead compounds.
-
Mechanism of Action Elucidation: In-depth studies to pinpoint the specific molecular targets and signaling pathways affected by these compounds will facilitate their clinical development.
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A Comparative Guide to the Synthetic Routes of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Introduction
2-Hydrazinyl-4-methylbenzo[d]thiazole is a heterocyclic compound of significant interest, primarily serving as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its most notable application is in the production of tricyclazole, a widely used fungicide. The efficiency, safety, and environmental impact of its synthesis are critical considerations for researchers and chemical industry professionals. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, grounded in experimental data and mechanistic principles to inform route selection for laboratory and industrial applications.
Route 1: Classical Nucleophilic Substitution with Hydrazine Hydrate
This is the most established and widely documented method for synthesizing 2-hydrazinylbenzothiazoles. The core of this approach lies in the nucleophilic displacement of a leaving group at the 2-position of the 4-methylbenzothiazole ring by hydrazine.
Reaction Principle
The reaction typically starts from 2-amino-4-methylbenzothiazole. The amino group is displaced by the highly nucleophilic hydrazine. This reaction requires high temperatures to proceed, necessitating the use of high-boiling point solvents. In some variations, the starting material is a 2-halo or 2-mercaptobenzothiazole derivative, but the reaction with the 2-amino analogue is common. The addition of an acid catalyst can facilitate the reaction by protonating the amino group, making it a better leaving group.
Experimental Protocol (Representative)
A procedure derived from established methods is as follows[1][2]:
-
To a reaction vessel equipped with a stirrer and a reflux condenser under a nitrogen atmosphere, add 2-amino-4-methylbenzothiazole (1 equivalent).
-
Add ethylene glycol as the solvent.
-
Add concentrated hydrochloric acid (catalytic amount) dropwise while cooling the mixture[2].
-
Introduce an excess of 85% hydrazine hydrate (approx. 4 equivalents) in portions[1].
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 4-15 hours, monitoring the reaction progress by TLC[1][3].
-
After completion, cool the mixture to room temperature, allowing the product to crystallize.
-
Add water to the mixture to facilitate further precipitation of the product[1][3].
-
Filter the resulting solid, wash with water, and dry under vacuum to yield this compound.
Causality and In-Field Insights
-
Solvent Choice : Ethylene glycol is traditionally used due to its high boiling point (197°C), which allows the reaction to be conducted at the required high temperatures (130-140°C). However, ethylene glycol is toxic and its removal can be challenging on a large scale. Recent developments have explored water as a greener alternative, though this may require adjustments to the reaction conditions, such as the use of acid catalysts to improve substrate solubility and reactivity.
-
Reagent Stoichiometry : A significant excess of hydrazine hydrate is used to drive the reaction equilibrium towards the product and to compensate for its volatility at high temperatures.
-
Inert Atmosphere : The use of a nitrogen atmosphere is crucial to prevent the oxidation of hydrazine, especially at elevated temperatures[1].
Workflow Diagram
Caption: Workflow for Route 1: Nucleophilic Substitution.
Route 2: Synthesis via Diazonium Salt Intermediate
This modern approach avoids the direct use of highly toxic hydrazine hydrate, positioning it as a safer and more environmentally friendly alternative. The synthesis proceeds in two distinct steps: diazotization followed by reduction.
Reaction Principle
First, the primary amino group of 2-amino-4-methylbenzothiazole is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) under acidic conditions at low temperatures. The resulting diazonium salt is a versatile intermediate that is then reduced to the corresponding hydrazine derivative. Common reducing agents for this transformation include stannous chloride in hydrochloric acid or a freshly prepared sulfite solution[4][5].
Experimental Protocol (Stannous Chloride Reduction)
This protocol is based on a patented method[4]:
-
Diazotization:
-
Dissolve 2-amino-4-methylbenzothiazole (1 equivalent) in an aqueous acid solution (e.g., tetrafluoroboric acid or hydrochloric acid) in a reaction vessel.
-
Cool the solution to 0-5°C with constant stirring.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5°C.
-
Continue stirring for 1 hour at this temperature to ensure complete formation of the 4-methylbenzothiazole diazonium salt solution.
-
-
Reduction:
-
In a separate vessel, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid, and cool it to 0-5°C.
-
Add the previously prepared cold diazonium salt solution dropwise to the stannous chloride solution.
-
Stir the mixture for 1 hour at 0-5°C.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the product, typically as its hydrochloride salt.
-
Causality and In-Field Insights
-
Temperature Control : The diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Strict temperature control at 0-5°C is critical to prevent decomposition and ensure a high yield of the intermediate[4].
-
Choice of Reducing Agent : Stannous chloride is a powerful and effective reducing agent for this transformation. The acidic medium is necessary for its stability and reactivity. Alternatively, sodium sulfite can be used, which is a milder and less hazardous option, though it may require different reaction conditions (e.g., higher temperatures for the reduction step)[4].
-
Safety Profile : This route's primary advantage is the complete avoidance of hydrazine hydrate, a known carcinogen. This significantly reduces the process's toxicity and handling risks, making it more suitable for scale-up and compliant with stricter environmental and safety regulations[4][5].
Workflow Diagram
Caption: Workflow for Route 2: Diazotization-Reduction.
Route 3: Cyclization of 4-orthotolyl-3-semicarbazide
This less common route builds the benzothiazole ring system from an acyclic precursor. It offers an alternative pathway when the corresponding substituted benzothiazole is not a readily available starting material.
Reaction Principle
This method, described in a patent, involves the acid-catalyzed intramolecular cyclization of 4-orthotolyl-3-semicarbazide[6]. The reaction is performed in a mixture of concentrated sulfuric acid and aqueous hydrogen bromide. The strong acids facilitate the electrophilic cyclization of the thiourea derivative onto the aromatic ring, followed by dehydration to form the fused thiazole ring.
Experimental Protocol (Conceptual)
Based on the patent literature[6]:
-
Charge a reactor with 4-orthotolyl-3-semicarbazide (1 equivalent) and an aqueous solution of hydrogen bromide (0.05-0.5 equivalents).
-
Slowly add concentrated sulfuric acid (5-20 equivalents) to the mixture, controlling the temperature.
-
Heat the reaction mixture to a temperature between room temperature and 100°C (e.g., 60°C).
-
Maintain the temperature with stirring until the reaction is complete.
-
The work-up procedure would likely involve careful quenching of the acidic mixture in ice water, followed by neutralization and extraction or filtration of the product.
Causality and In-Field Insights
-
Acid System : The combination of sulfuric acid and HBr acts as a powerful dehydrating and cyclizing agent. Sulfuric acid promotes the necessary bond formations, while HBr may act as a catalyst.
-
Precursor Synthesis : The practicality of this route is highly dependent on the availability and synthesis of the 4-orthotolyl-3-semicarbazide starting material. This precursor itself would need to be synthesized, typically from o-tolyl isothiocyanate and hydrazine.
-
Process Hazards : This route involves the use of large quantities of highly corrosive concentrated acids, posing significant handling and safety challenges.
Workflow Diagram
Caption: Workflow for Route 3: Precursor Cyclization.
Comparative Data Summary
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Diazotization-Reduction | Route 3: Precursor Cyclization |
| Starting Material | 2-Amino-4-methylbenzothiazole | 2-Amino-4-methylbenzothiazole | 4-orthotolyl-3-semicarbazide |
| Key Reagents | Hydrazine hydrate, Ethylene glycol, HCl | NaNO₂, SnCl₂ or Sulfite, HCl | Conc. H₂SO₄, HBr |
| Reaction Temp. | High (130-140°C) | Low (0-5°C) | Moderate (RT - 100°C) |
| Reported Yield | 89-90%[1][3] | High (Specific % not stated, claimed as high)[4] | Not specified in abstract |
| Reported Purity | 85.8% - 97.5%[1][3] | High (Claimed as high purity)[4] | Not specified in abstract |
| Safety Concerns | Highly toxic & carcinogenic hydrazine hydrate; toxic solvent (ethylene glycol). | Unstable diazonium intermediate; corrosive acids. Avoids hydrazine. | Large excess of highly corrosive acids. |
| Environmental Impact | High (toxic reagents, high energy) | Low-to-Moderate (greener alternative) | High (acidic waste stream) |
| Primary Advantage | Well-established, simple procedure. | Avoids hydrazine hydrate; enhanced safety. | Alternative pathway from acyclic precursor. |
| Primary Disadvantage | Extreme toxicity of hydrazine hydrate. | Requires strict temperature control. | Harsh conditions, precursor availability. |
Conclusion and Recommendations
The choice of a synthetic route for this compound is a trade-off between established protocols and modern, safer alternatives.
-
Route 1 (Nucleophilic Substitution) remains a viable option for labs equipped to handle hydrazine hydrate safely, especially if cost is a primary driver. However, its significant toxicity and the use of hazardous solvents make it less desirable for large-scale production under modern EHS (Environment, Health, and Safety) standards.
-
Route 3 (Precursor Cyclization) is a mechanistically interesting but practically challenging option. Its reliance on harsh, corrosive conditions and a less common starting material limits its general applicability.
-
Route 2 (Diazotization-Reduction) represents the most promising path forward. By successfully circumventing the use of hydrazine hydrate, it offers a significantly improved safety and environmental profile[4][5]. While it demands more stringent process control, particularly temperature management, the benefits of eliminating a potent carcinogen make it the recommended route for both academic research and industrial manufacturing where safety and sustainability are paramount.
For any new process development or scale-up, a thorough risk assessment is essential. The Diazotization-Reduction route provides a robust framework for producing this compound in a manner that aligns with the principles of green chemistry and modern process safety.
References
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ChemBK. (2024, April 9). 2-hydrazine-4-methylbenzothiazole. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from [Link]
- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
- Al-Juboori, A. M., & Al-Janabi, A. S. (2022). Synthesis of New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole. International Journal of Drug Delivery Technology, 12(4), 1792-1796.
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Reddy, G. O., & Sravani, P. (n.d.). An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Open Research@CSIR-NIScPR. Retrieved from [Link]
- Uher, M., et al. (1986).
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Mor, S., et al. (n.d.). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... ResearchGate. Retrieved from [Link]
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Navigating the Selectivity Maze: A Comparative Guide to the Cross-Reactivity of 2-Hydrazinyl-4-methylbenzo[d]thiazole Derivatives and Related Compounds
In the landscape of modern drug discovery, the benzothiazole scaffold stands as a privileged structure, a testament to its remarkable versatility in interacting with a diverse array of biological targets.[1][2] Specifically, derivatives of 2-hydrazinyl-4-methylbenzo[d]thiazole and related hydrazinyl-thiazoles have garnered significant attention for their potential as therapeutic agents, demonstrating activities ranging from anticancer to antimicrobial.[3][4] However, the journey from a promising hit to a viable clinical candidate is paved with the critical challenge of target selectivity. A molecule's propensity to engage with unintended off-targets can lead to unforeseen toxicities and a diminished therapeutic window.[5][6]
This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of this compound derivatives and structurally related compounds. Moving beyond a mere compilation of data, we will delve into the causality behind the experimental designs, offering insights honed from years of field experience. The protocols detailed herein are presented as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently assess and interpret the selectivity of these promising molecules. Our objective is to equip you with the knowledge to navigate the intricate maze of selectivity and make informed decisions in your drug discovery endeavors.
The Rationale Behind Selectivity Profiling
The initial identification of a bioactive compound is but the first step. A thorough understanding of its interaction with a panel of related and unrelated biological targets is paramount.[5] This process, known as selectivity or cross-reactivity profiling, serves several critical functions:
-
Early Hazard Identification: By screening compounds against a panel of known off-targets, potential liabilities can be identified early in the discovery pipeline, saving considerable time and resources.[6][7]
-
Mechanism of Action Deconvolution: Understanding a compound's activity at multiple targets can help to elucidate its true mechanism of action and may even reveal opportunities for polypharmacology, where engaging multiple targets can lead to enhanced efficacy.
-
Structure-Activity Relationship (SAR) Refinement: Selectivity data provides crucial feedback for medicinal chemists to refine the chemical structure, enhancing potency for the desired target while minimizing interactions with off-targets.[8]
This guide will focus on enzymatic assays, a cornerstone of selectivity profiling, providing both the "how" and the "why" behind these critical experiments.
Comparative Selectivity Analysis: A Data-Driven Approach
The following tables summarize the cross-reactivity data for a selection of benzothiazole and hydrazinyl-thiazole derivatives against various enzyme targets. This quantitative data serves as the foundation for our comparative analysis.
Table 1: Kinase Inhibition Profile of Benzothiazole Derivatives
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) | Reference |
| Cmpd-A | VEGFR-2 | 8.5 | EGFR | >10,000 | >1176 | [9] |
| FGFR1 | 230 | 27 | [9] | |||
| PDGFRβ | 150 | 18 | [9] | |||
| Cmpd-B | p38α | 12 | JNK1 | 850 | 71 | [9] |
| JNK2 | >2,000 | >167 | [9] | |||
| Compound 11 | PI3Kβ | - | PI3Kα | - | ~208 | [10] |
| PI3Kγ | - | ~289 | [10] | |||
| PI3Kδ | - | ~154 | [10] | |||
| mTOR | - | ~1532 | [10] |
Table 2: Monoamine Oxidase (MAO) Inhibition Profile of Thiazol-2-ylhydrazone Derivatives
| Compound ID | Target Enzyme | % Inhibition @ 10 µM | IC50 (µM) | Selectivity Index (hMAO-B vs hMAO-A) | Reference |
| Derivative 1 | hMAO-A | 25 | >10 | - | [11] |
| hMAO-B | 85 | 0.85 | >11.7 | [11] | |
| Derivative 2 | hMAO-A | 15 | >10 | - | [11] |
| hMAO-B | 90 | 0.52 | >19.2 | [11] | |
| Compound 3e | hMAO-A | <50 | >10 | - | [12] |
| hMAO-B | >50 | 0.060 | >167 | [12] |
Table 3: Inhibition of Diabetes-Related Enzymes by Hydrazinyl-Thiazole Derivatives
| Compound ID | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| Compound 3a | 14.6 | - | [13] |
| Compound 3l | 17.9 | - | [13] |
Note: The specific structures of the proprietary compounds listed in the tables are detailed in the cited references.
Deconstructing the Data: Insights from a Senior Scientist
The data presented in these tables offers a compelling narrative about the selectivity of the benzothiazole and hydrazinyl-thiazole scaffolds. For instance, in the kinase inhibitor space (Table 1), we observe that subtle structural modifications can dramatically shift the selectivity profile. Cmpd-A, a 2-aminobenzothiazole derivative, exhibits remarkable selectivity for VEGFR-2 over EGFR, a crucial distinction for avoiding the dermatological toxicities associated with EGFR inhibition.[9] The benzothiazole-based PI3Kβ inhibitor (Compound 11) demonstrates impressive selectivity not only against other PI3K isoforms but also against mTOR, highlighting the potential for designing highly specific inhibitors within this class.[10]
In the realm of monoamine oxidase inhibitors (Table 2), the thiazol-2-ylhydrazone derivatives show a clear preference for hMAO-B over hMAO-A.[11] This is clinically significant, as selective MAO-B inhibitors are sought after for the treatment of Parkinson's disease, while non-selective MAO inhibitors can have significant dietary restrictions. The high selectivity index of these compounds underscores the therapeutic potential of this scaffold.
The data in Table 3, while less focused on cross-reactivity, indicates that hydrazinyl-thiazole derivatives can be potent inhibitors of enzymes relevant to metabolic diseases.[13] A comprehensive cross-reactivity study of these compounds against a panel of related glycosidases would be a logical next step to fully characterize their selectivity.
The key takeaway for the drug developer is that the benzothiazole core is not a monolithic entity. The nature and position of substituents play a pivotal role in dictating the selectivity profile. This underscores the importance of a robust SAR-driven approach, guided by comprehensive selectivity screening, to fine-tune the biological activity of these compounds.
Methodologies: Ensuring Scientific Rigor
The trustworthiness of any comparative guide rests upon the integrity of the underlying experimental data. Here, we provide detailed, step-by-step protocols for the key assays used to generate the data in this guide.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the kinase and substrate solutions in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
In a microplate, add the kinase, the substrate, and the assay buffer.[14]
-
Add the diluted test compound or reference inhibitor to the appropriate wells.[14] Include a control group with no inhibitor.
-
Initiate the kinase reaction by adding ATP.[14]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that produces luminescence in the presence of ADP).[14]
-
Measure the luminescence or fluorescence signal using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[14]
-
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method for assessing the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide by the MAO-catalyzed oxidation of a substrate. The hydrogen peroxide is then detected using a fluorescent probe.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare solutions of recombinant human MAO-A and MAO-B in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the respective hMAO isoform, and the test compound at various concentrations.[11]
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).[11]
-
Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture.[11]
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a benzothiazole derivative.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion: The Path Forward
The this compound scaffold and its relatives represent a fertile ground for the discovery of novel therapeutic agents. This guide has illuminated the critical importance of understanding the cross-reactivity profiles of these compounds. The provided data and methodologies offer a robust framework for researchers to assess selectivity and make data-driven decisions.
The path to a successful drug is not merely about potency; it is a delicate balance of efficacy and safety. A comprehensive understanding of a compound's interactions with the broader biological landscape is non-negotiable. By embracing the principles and practices outlined in this guide, the scientific community can more effectively unlock the full therapeutic potential of this promising class of molecules.
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An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. (URL: [Link])
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Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. PubMed. (URL: [Link])
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. (URL: [Link])
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Design, synthesis, cytotoxicity, and molecular docking studies of novel thiazolyl-hydrazone derivatives as histone lysine acetyl-transferase inhibitors and apoptosis inducers. PubMed. (URL: [Link])
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. (URL: [Link])
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A Comparative Guide to the Validation of Analytical Methods for 2-Hydrazinyl-4-methylbenzo[d]thiazole Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides a comparative analysis of potential analytical methods for the quantification of 2-Hydrazinyl-4-methylbenzo[d]thiazole (CAS: 20174-68-9), a heterocyclic compound of interest in medicinal chemistry.[1][2] While specific, publicly validated methods for this particular analyte are not extensively documented, this guide will leverage established analytical principles for structurally similar benzothiazole derivatives to propose and compare two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS).[3][4][5]
The comparison will be framed within the rigorous validation standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the proposed methods are not only scientifically sound but also meet global regulatory expectations.[6][7][8][9][10]
The Imperative of Method Validation
Before delving into the specific methodologies, it is crucial to understand the rationale behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[8] This involves a series of experiments to evaluate the method's performance characteristics, ensuring the generation of reliable and reproducible data.[6][10] A well-documented validation protocol is a prerequisite for regulatory submissions and is integral to maintaining data integrity throughout the lifecycle of a pharmaceutical product.[8]
Proposed Analytical Methods: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis due to its high sensitivity, resolution, and reproducibility. We will explore two distinct reversed-phase HPLC-based methods for the quantification of this compound.
-
Method A: Isocratic HPLC with UV Detection. This approach represents a robust, widely accessible, and cost-effective method suitable for routine quality control, stability studies, and content uniformity testing.
-
Method B: Gradient UPLC-MS/MS. This advanced method offers higher throughput, superior sensitivity, and enhanced specificity, making it ideal for bioanalytical studies (e.g., in plasma samples) and trace-level impurity quantification.[11]
The following sections will detail the experimental protocols and present hypothetical, yet realistic, validation data to illustrate a comparative framework.
Method A: Isocratic HPLC with UV Detection
This method is designed for the precise quantification of this compound in bulk drug substance or simple formulations. The principle relies on the separation of the analyte from potential impurities on a C18 stationary phase followed by detection using a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (for a hypothetical 10 mg/mL formulation): Disperse the formulation in a suitable diluent, sonicate to dissolve the analyte, and dilute with the mobile phase to a final theoretical concentration of 25 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualization of HPLC-UV Workflow
Caption: Workflow for quantification by HPLC-UV.
Method B: Gradient UPLC-MS/MS
This method is tailored for high-sensitivity applications where the analyte concentration is low or the sample matrix is complex (e.g., plasma, tissue homogenates). The use of UPLC provides faster analysis times and sharper peaks compared to traditional HPLC. The tandem mass spectrometer (MS/MS) offers exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocol
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 min: 10% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 10% B
-
3.5 min: 10% B
-
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 180.1 → 163.1.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 2-Hydrazinylbenzo[d]thiazole[12]).
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Visualization of UPLC-MS/MS Workflow
Caption: Workflow for bioanalytical quantification by UPLC-MS/MS.
Comparative Validation Data
The following table summarizes the expected performance of each method based on ICH validation parameters.[9] This allows for an objective comparison to guide method selection based on the specific analytical need.
| Validation Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS | ICH Guideline Rationale |
| Specificity | Demonstrated by peak purity analysis (DAD) and separation from known impurities. Potential for interference from co-eluting compounds. | High specificity achieved through unique MRM transition. Minimal interference from matrix components. | Ensures the signal is unequivocally from the analyte of interest.[9] |
| Linearity (r²) | > 0.999 | > 0.995 | Demonstrates a proportional relationship between concentration and response.[10] |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The interval providing acceptable accuracy, precision, and linearity.[10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Closeness of test results to the true value.[9] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 5.0% | Precision under the same operating conditions over a short interval. |
| - Intermediate Precision | ≤ 2.0% | ≤ 10.0% | Within-laboratory variations (different days, analysts, equipment). |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated.[10] |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Unaffected by minor changes in mobile phase composition and column temperature. | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.[8] |
Conclusion and Recommendations
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound is fundamentally driven by the intended application.
Method A (HPLC-UV) is the workhorse for quality control environments. Its simplicity, cost-effectiveness, and excellent precision make it ideal for analyzing bulk materials and finished products where analyte concentrations are relatively high and the matrix is simple.
Method B (UPLC-MS/MS) excels in scenarios demanding high sensitivity and specificity. It is the gold standard for bioanalytical applications, such as pharmacokinetics, and for the detection of trace-level impurities or degradants where the limits of UV detection are insufficient.
By following the principles outlined in this guide and adhering to the validation framework of the ICH, researchers can confidently develop and validate a fit-for-purpose analytical method for this compound, ensuring data of the highest quality and integrity.
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A Researcher's Guide to Assessing the Therapeutic Index of Novel 2-Hydrazinyl-4-methylbenzo[d]thiazole Derivatives
Introduction: The Imperative for a Wider Therapeutic Window in Oncology
The ultimate goal in anticancer drug development is to maximize efficacy against malignant cells while minimizing harm to healthy tissues. The Therapeutic Index (TI) is the quantitative measure of this safety margin, representing the ratio between the dose of a drug that causes toxicity and the dose that elicits the desired therapeutic effect.[1] A high TI is the hallmark of a successful chemotherapeutic agent, indicating a wide gap between efficacy and toxicity.[2][3] Conversely, many potent, standard-of-care drugs like Doxorubicin and Cisplatin are hampered by a narrow therapeutic index, where the effective dose is perilously close to a toxic one, leading to severe side effects.[4][5]
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] Specifically, novel 2-Hydrazinyl-4-methylbenzo[d]thiazole derivatives have emerged as a promising class of compounds. Early research suggests their potential to induce apoptosis in cancer cells, but their clinical viability hinges on demonstrating a superior therapeutic index compared to existing treatments.[8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index of these novel derivatives. We will outline a logical, multi-stage experimental workflow, from initial in vitro screening to definitive in vivo validation, and provide a comparative analysis against a benchmark chemotherapeutic agent, Doxorubicin.
Conceptual Framework: From In Vitro Selectivity to In Vivo Therapeutic Index
The journey to determine the TI is a progressive process of data accumulation and analysis. It begins with cell-based assays to establish a preliminary measure of selectivity and culminates in animal studies for a definitive assessment of the therapeutic window.
Caption: Workflow for determining and comparing the therapeutic index.
Part A: In Vitro Assessment of Cytotoxicity and Selectivity Index
The first step is to determine a compound's differential effect on cancer cells versus normal, healthy cells. This is quantified using the Selectivity Index (SI) , an in vitro proxy for the TI.[9] The SI is calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells.[10][11] A higher SI value signifies greater selectivity for cancer cells.[9]
Selectivity Index (SI) = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
Where:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug required for 50% inhibition of cancer cell growth in vitro.[12]
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of normal cells in vitro.
Experimental Protocol: MTT Assay for IC₅₀ and CC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]
Rationale: This assay is chosen for its high throughput, reproducibility, and its ability to provide a quantitative measure of a compound's effect on cell proliferation. Living cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed both cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and normal cells (e.g., MCF-10A normal breast epithelial cells, BEAS-2B normal lung bronchial epithelial cells) into 96-well plates at a density of 5,000-10,000 cells/well.[12]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of each novel this compound derivative and the reference drug (Doxorubicin) in dimethyl sulfoxide (DMSO).[13]
-
Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Replace the medium in the cell plates with the medium containing the various drug concentrations. Include "vehicle control" wells treated with the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells with fresh medium only.
-
-
Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be consistent across all comparative experiments.
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and CC₅₀ values.[2]
-
Data Presentation and Comparative Analysis (In Vitro)
Summarize the results in a clear, comparative table. The goal is to identify derivatives with low IC₅₀ values against cancer cells and high CC₅₀ values against normal cells, resulting in a high Selectivity Index.
Table 1: Comparative In Vitro Cytotoxicity and Selectivity Index
| Compound | Cancer Cell Line (MCF-7) IC₅₀ (µM) | Normal Cell Line (MCF-10A) CC₅₀ (µM) | Selectivity Index (SI) [CC₅₀/IC₅₀] |
|---|---|---|---|
| Derivative 1 | 1.5 ± 0.2 | 45.0 ± 3.1 | 30.0 |
| Derivative 2 | 5.2 ± 0.6 | 60.5 ± 4.5 | 11.6 |
| Derivative 3 | 12.8 ± 1.1 | 38.4 ± 2.9 | 3.0 |
| Doxorubicin | 0.8 ± 0.1 | 4.2 ± 0.5 | 5.25 |
Data are presented as mean ± standard deviation from three independent experiments. Compounds with an SI greater than 10 are often considered promising candidates for further development.
Part B: In Vivo Evaluation of Efficacy and Toxicity
Promising candidates from in vitro screening (e.g., Derivative 1 from Table 1) must be advanced to in vivo models to determine the actual Therapeutic Index.[15] This requires establishing the effective dose and the toxic or lethal dose in a living organism.
Therapeutic Index (TI) = LD₅₀ / ED₅₀
Where:
-
ED₅₀ (Median Effective Dose): The dose of a drug that produces the desired therapeutic effect in 50% of the test population.[16]
-
LD₅₀ (Median Lethal Dose): The dose of a drug that is lethal to 50% of the test population.[16] In modern preclinical studies, the Maximum Tolerated Dose (MTD) is often used as a more ethical and informative endpoint than the LD₅₀.
Experimental Protocol 1: Efficacy in a Xenograft Mouse Model (ED₅₀)
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a "golden standard" for testing anti-cancer therapies in vivo.[17][18][19] They allow for the evaluation of a drug's ability to inhibit tumor growth in a physiological context.[20]
Rationale: This model provides crucial data on drug efficacy against a human tumor, considering factors like drug distribution and metabolism that are absent in vitro.[21]
Step-by-Step Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or Nude mice).
-
Subcutaneously inject 2-5 million MCF-7 cells (suspended in Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Group Allocation and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Doxorubicin (e.g., 2 mg/kg, intravenously), and multiple dose levels of the novel derivative (e.g., 5, 10, 20 mg/kg, route determined by pharmacokinetic studies).
-
Administer treatments according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.[4]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group over time.
-
At the end of the study, calculate the percentage of tumor growth inhibition for each dose compared to the vehicle control.
-
The ED₅₀ can be determined by plotting the dose-response curve for tumor growth inhibition.[4]
-
Experimental Protocol 2: Acute Oral Toxicity Study (LD₅₀ or MTD)
Toxicity studies are performed in healthy animals to determine the safety profile of the compound. Following internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensures data robustness and ethical conduct.[22][23][24]
Rationale: The OECD 420 (Fixed Dose Procedure) guideline is a validated method to assess acute oral toxicity, providing information on hazardous dose levels and classifying the substance.[25] It helps identify the MTD and potential signs of toxicity.
Step-by-Step Methodology:
-
Animal Model: Use healthy young adult rodents (e.g., Wistar rats or BALB/c mice), typically females as they are often slightly more sensitive.
-
Dosing Procedure: Administer the compound orally at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) sequentially to different groups of animals.
-
Observation:
-
Observe animals closely for the first 24 hours for signs of toxicity (e.g., changes in behavior, respiration, convulsions).[25]
-
Continue observation for a total of 14 days, recording body weight changes and any other clinical signs.
-
-
Endpoint Determination: The study endpoint is the identification of the dose causing evident toxicity or the dose that is lethal. This data is used to estimate the LD₅₀ or determine the MTD.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any treatment-related pathological changes.
Part C: Final Comparative Analysis and Conclusion
The culmination of this research is the direct comparison of the therapeutic indices of the novel derivatives against the established standard of care.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydrazinyl-4-methylbenzo[d]thiazole
As laboratory professionals dedicated to innovation and safety, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 2-Hydrazinyl-4-methylbenzo[d]thiazole (CAS No. 20174-68-9) is not merely a regulatory formality but a critical component of ensuring a safe workplace and protecting our environment. This guide provides a procedural framework grounded in scientific principles for the safe management and disposal of this compound.
Immediate Safety Briefing & Hazard Profile
Before handling waste, it is essential to understand the inherent risks of this compound. This compound is a hydrazine derivative and carries the associated hazards.
GHS Hazard Classification: According to supplier Safety Data Sheets (SDS) and chemical databases, this compound is classified as:
-
Specific Target Organ Toxicity — Single Exposure 3: May cause respiratory irritation.[1]
The hydrazine moiety (a structural component) is of particular concern. Hydrazine and its derivatives are reactive and toxic.[3] Therefore, all waste streams containing this compound must be treated as hazardous. All handling and disposal procedures must be performed within a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[5]
Disposal Decision Workflow
The correct disposal pathway depends on the form and concentration of the waste. The following diagram outlines the decision-making process for managing different waste streams of this compound.
Caption: Decision workflow for selecting the appropriate disposal pathway.
Step-by-Step Disposal Protocols
Based on the workflow, select the appropriate protocol for your waste stream.
This protocol is for the disposition of the pure chemical or materials grossly contaminated with it. The primary and safest method is to engage a licensed professional waste disposal service.[4]
-
Waste Collection:
-
Collect unused or expired this compound in its original container or a designated, compatible hazardous waste container.
-
Collect contaminated solid waste (gloves, paper towels, pipette tips) in a separate, clearly labeled, sealable bag. It is best practice to double-bag this waste.[6]
-
Chemically contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and treated as liquid hazardous waste (see Protocol 3.2).
-
-
Container Management:
-
Storage:
-
Pickup:
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. The final disposal method will likely be controlled incineration with flue gas scrubbing.
-
For dilute aqueous solutions (concentration <5%), chemical neutralization can be performed to render the waste non-hazardous before disposal. This procedure is based on the oxidative destruction of the hydrazine functional group.[3][9]
Causality: The hydrazine moiety is readily oxidized. Reagents like sodium hypochlorite (bleach) or calcium hypochlorite convert the toxic hydrazine into nitrogen gas, water, and salts, which are significantly less harmful.[10] This reaction can be highly exothermic; therefore, performing it on dilute solutions is a critical safety measure to control heat generation.[10][11]
-
Preparation:
-
Perform this entire procedure in a certified chemical fume hood.
-
Prepare a neutralizing solution of 5% sodium hypochlorite (household bleach) or 5% calcium hypochlorite in water.
-
Ensure the waste solution of this compound is confirmed to be below 5% concentration. If necessary, dilute with water.
-
-
Neutralization:
-
Place the dilute hydrazine waste solution in a suitably large flask equipped with a magnetic stirrer. Begin stirring.
-
Slowly, and in small portions, add the hypochlorite solution to the stirring waste. An equal volume of 5% hypochlorite solution is a good starting point.[10]
-
Monitor the temperature of the reaction flask. If the temperature rises significantly, pause the addition and allow it to cool.
-
-
Verification of Destruction:
-
After the addition is complete, continue stirring for at least 2 hours to ensure the reaction is complete.
-
Test the solution for the presence of residual hydrazine using commercially available test strips or a colorimetric method if available in your facility. An excess of the oxidizing agent should be present.
-
-
Final Disposal:
-
Once destruction is confirmed, neutralize the pH of the solution if necessary.
-
The treated solution can typically be disposed of down the drain with copious amounts of water, but only after confirming with your local EHS and municipal water treatment regulations. Do not discharge to sewer systems without explicit permission.
-
Disposal Method Summary
| Waste Type | Primary Disposal Method | Key Operational Insights & Precautions |
| Unused/Expired Solid | Licensed Professional Disposal (Incineration) | Do not attempt to neutralize the bulk solid. Keep in a sealed, clearly labeled container away from oxidizers.[4] |
| Contaminated Solids | Licensed Professional Disposal | Double-bag all contaminated items. Ensure no sharp objects puncture the bags.[6] |
| Contaminated Glassware | Triple-rinse; Dispose of Rinsate as Liquid Waste | Collect all three rinses. The physically clean glassware can then often be recycled or disposed of as non-hazardous waste. |
| Dilute Aqueous Waste (<5%) | Chemical Neutralization via Oxidation | CRITICAL: Ensure starting concentration is <5% to prevent a runaway reaction. Add oxidant slowly with stirring and cooling.[10][11] |
| Accidental Spills | Absorb, Collect, and Dispose as Hazardous Waste | For small spills, sweep up solid or absorb liquid with an inert material.[4] Prevent runoff into drains.[1] Treat collected spill material as unused product. |
Regulatory Compliance
All hazardous waste disposal activities are governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][12] It is imperative to follow all federal, state, and local regulations, in addition to your institution's specific policies. Maintaining accurate records and using a manifest system for off-site transport are key compliance requirements.[8][13]
By adhering to these scientifically-grounded procedures, you ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
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Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]
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MSDS of 2-Hydrazino-4-methylbenzothiazole. (2013). Capot Chemical. Retrieved from [Link]
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Benzothiazole, 2-hydrazinyl-4-methyl-. (n.d.). PubChem. Retrieved from [Link]
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Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018). University of California, Santa Barbara. Retrieved from [Link]
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Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
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Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Atofina. Retrieved from [Link]
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SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. (2015). Chemical Suppliers. Retrieved from [Link]
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Safety Data Sheet - Benzothiazole. (2024). DC Fine Chemicals. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Retrieved from [Link]
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SAFETY DATA SHEET Hydrazine Hydrate 7.5%. (2015). Scotmas. Retrieved from [Link]
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Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Navigating the Synthesis and Handling of 2-Hydrazinyl-4-methylbenzo[d]thiazole: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel heterocyclic compounds are cornerstones of modern drug discovery. Among these, 2-Hydrazinyl-4-methylbenzo[d]thiazole, a key intermediate in the development of potent pharmaceuticals and agrochemicals, presents both significant opportunities and considerable handling challenges.[1] This guide, compiled by our senior application scientists, provides an in-depth, experience-driven framework for the safe and effective management of this compound in a laboratory setting. Our commitment is to empower your research through a deep understanding of not just the "how," but the "why" behind each critical safety and operational step.
Understanding the Inherent Risks: A Hazard Profile
This compound is a hydrazine derivative, and as such, it shares a toxicological profile with this class of compounds, which are recognized for their potential health effects.[2][3][4] The primary routes of occupational exposure are inhalation, skin contact, and ingestion.[5]
Key Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[6]
-
Sensitization: Like many hydrazine derivatives, there is a potential for this compound to be a skin sensitizer, meaning repeated exposure could lead to an allergic reaction.[2]
-
Carcinogenicity: Hydrazine and some of its derivatives are considered potential occupational carcinogens by the National Institute for Occupational Safety and Health (NIOSH).[2][3]
A comprehensive understanding of these hazards is the foundation of a robust safety protocol. The following sections will detail the necessary controls to mitigate these risks.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or chloroprene gloves. Always inspect gloves for integrity before use. | To prevent skin contact, which can cause irritation and absorption of the harmful substance.[7][8] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield is required when there is a splash hazard. | To protect against accidental splashes that can cause serious eye irritation.[8] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | To provide a barrier against spills and splashes, protecting the skin and personal clothing. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[8] In situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. | To prevent inhalation of airborne particles or vapors, which is a primary route of toxic exposure.[7] |
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling this compound is critical to ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[9]
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Weighing and Solution Preparation
This workflow is designed to minimize exposure during the most common handling procedures.
Caption: Workflow for weighing and preparing solutions of this compound.
Reaction Setup and Monitoring
-
Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.
-
Temperature Control: Be mindful of the reaction temperature, as excessive heat can lead to decomposition and the release of hazardous fumes.
-
Ventilation: Continuous ventilation is crucial throughout the reaction and workup process.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
| Emergency Scenario | Immediate Actions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. Do not attempt to clean up a significant spill without proper training and equipment. Notify your institution's environmental health and safety department. For small spills, use an absorbent material, and collect it in a sealed container for hazardous waste disposal.[10] |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All disposable labware (gloves, weigh boats, etc.) contaminated with the compound should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Decontamination and Disposal
-
Chemical Inactivation: For trace amounts on glassware or surfaces, a dilute solution of calcium hypochlorite can be used for decontamination.[11] However, this should be done with caution and in a well-ventilated area, as the reaction can be exothermic.
-
Professional Disposal: The primary method for disposing of bulk quantities of this compound and its contaminated waste is through a licensed hazardous waste disposal company.[7] These companies have the facilities to incinerate the material in a controlled manner, equipped with afterburners and scrubbers to neutralize harmful combustion products.[7]
Conclusion: A Culture of Safety
The responsible use of this compound is paramount for the advancement of research and the well-being of laboratory personnel. By integrating the principles and procedures outlined in this guide, your team can build a culture of safety that goes beyond mere compliance, fostering a deep and intuitive understanding of chemical hazards and their management.
References
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Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]
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MSDS of 2-Hydrazino-4-methylbenzothiazole - Capot Chemical. (2013, October 14). Retrieved from [Link]
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Hydrazine Toxicology - StatPearls - NCBI Bookshelf. (2023, April 23). Retrieved from [Link]
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Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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HYDRAZINE (as N2H4) - NIOSH. (n.d.). Retrieved from [Link]
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Hydrazine - Environmental Health & Safety - UC Santa Barbara. (n.d.). Retrieved from [Link]
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Hydrazine - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
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Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. (2014, December 16). Retrieved from [Link]
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2-Hydrazine-4-methylbenzothiazole Manufacturer & Supplier China - Quinoline. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
